Methyl 2-(2-aminophenyl)acetate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(2-aminophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)6-7-4-2-3-5-8(7)10;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMUKUBEEKGADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420880 | |
| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49851-36-7 | |
| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of Methyl 2-(2-aminophenyl)acetate hydrochloride
An In-Depth Technical Guide to Methyl 2-(2-aminophenyl)acetate Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of this compound (CAS No: 49851-36-7). Intended for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights into the compound's reactivity, handling, and characterization. Key areas of focus include its role as a versatile synthetic building block, detailed spectroscopic profiles, validated analytical methodologies, and essential safety protocols. The guide is structured to provide not just data, but a foundational understanding of the molecule's behavior, facilitating its effective use in a laboratory and development setting.
Nomenclature and Structural Identification
This compound is an aromatic amino acid ester salt. The presence of a primary amine ortho to an acetate methyl ester group on a benzene ring makes it a valuable intermediate in organic synthesis, particularly for heterocyclic compounds.
-
IUPAC Name: methyl 2-(2-aminophenyl)acetate;hydrochloride
-
Synonyms: Methyl (2-aminophenyl)acetate hydrochloride, (2-Amino-phenyl)-acetic acid methyl ester hydrochloride
-
Molecular Formula: C₉H₁₂ClNO₂[2]
Chemical Structure:
(Image generated for illustrative purposes)
Physical and Chemical Properties
The hydrochloride salt form significantly influences the physical properties of the parent compound, Methyl 2-(2-aminophenyl)acetate (CAS: 35613-44-6)[3]. The protonation of the primary amine to form an ammonium chloride salt increases polarity and typically transforms the compound into a crystalline solid with higher water solubility compared to its free base form.
Table 1: Summary of Physical Properties
| Property | Value / Description | Source / Rationale |
| Appearance | White to pale yellow or pink crystalline powder. | Based on data for the isomeric compound, Methyl 2-(3-aminophenyl)acetate hydrochloride[4]. |
| Melting Point | Data not available. As a salt, it is expected to have a distinct and relatively high melting point. | N/A |
| Solubility | Water: Soluble. Methanol/Ethanol: Soluble. Dichloromethane: Slightly soluble. Hexane/Ether: Sparingly soluble to insoluble. | Inferred from chemical principles. The ammonium salt structure enhances solubility in polar protic solvents. Amines are known to become more water-soluble in acidic conditions due to the formation of polar ammonium ions. |
| Hygroscopicity | Expected to be hygroscopic. | A common characteristic of amine hydrochloride salts. |
| Storage | Store in a dry, sealed place, under an inert atmosphere.[2] Recommended storage at 2-8°C[4]. | To prevent degradation from moisture and atmospheric oxidation. |
Spectroscopic and Analytical Characterization
Accurate characterization is critical for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~10.0-10.5 ppm (broad s, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange.
-
δ ~7.2-7.5 ppm (m, 4H): Aromatic protons (C₆H₄). The ortho-substitution pattern will lead to complex splitting.
-
δ ~3.8-3.9 ppm (s, 2H): Methylene protons (-CH₂-).
-
δ ~3.6-3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~170-172 ppm: Carbonyl carbon of the ester (C=O).
-
δ ~120-145 ppm: Aromatic carbons (6 signals expected).
-
δ ~52 ppm: Methyl carbon of the ester (-OCH₃).
-
δ ~38-40 ppm: Methylene carbon (-CH₂-).
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The salt form significantly impacts the N-H stretching region.
-
~2800-3100 cm⁻¹ (broad): N-H stretching vibrations of the R-NH₃⁺ group. This is a hallmark of an amine salt.
-
~1735-1750 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl group.
-
~1600, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1200-1250 cm⁻¹: C-O stretching of the ester.
-
~750-800 cm⁻¹: Out-of-plane C-H bending, indicative of ortho-disubstitution on the benzene ring.
The interpretation is informed by analyses of similar structures like methylone hydrochloride, where the NН₂⁺–Cl⁻ salt fragment dominates the high-frequency region of the spectrum[5].
Mass Spectrometry (MS)
When analyzed by techniques like Electrospray Ionization (ESI-MS), the compound will be detected based on the mass of its free base form after the loss of HCl.
-
Expected [M+H]⁺: 166.0863 (Calculated for C₉H₁₂NO₂⁺).
-
Fragmentation Pattern: Key fragments would likely arise from the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the parent ion.
Chemical Properties and Reactivity
This compound possesses two primary reactive centers: the aromatic primary amine and the methyl ester. This dual functionality makes it a highly versatile intermediate.
Reactivity of the Aromatic Amine
The ortho-amino group is a potent nucleophile (in its free base form) and can undergo a variety of classical reactions:
-
Acylation: Reacts readily with acyl chlorides or anhydrides to form amides. This is often a key step in the synthesis of more complex molecules.
-
Diazotization: The amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl) at low temperatures. This intermediate can then be used in Sandmeyer or coupling reactions.
-
Cyclization Reactions: The proximity of the amine to the acetate side chain allows for intramolecular cyclization reactions to form heterocyclic systems. A prominent application is the synthesis of quinazolinones and related fused heterocycles, which are important scaffolds in medicinal chemistry[6].
Reactivity of the Methyl Ester
The ester functional group is susceptible to nucleophilic acyl substitution:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible.
-
Aminolysis: The reaction of the ester with ammonia or primary/secondary amines can convert it into a primary, secondary, or tertiary amide, respectively. This reaction often requires heat as esters are less reactive than acyl chlorides. The competition between aminolysis and hydrolysis is a critical consideration in aqueous reaction systems[7].
Diagram 1: Synthetic Utility in Heterocycle Formation
The following diagram illustrates a generalized workflow where Methyl 2-(2-aminophenyl)acetate is used as a precursor for a bicyclic lactam, a core structure in many pharmaceutical agents.
Caption: Intramolecular cyclization pathway using the subject compound.
Experimental Protocol: Purity Determination by HPLC
This section provides a robust, self-validating protocol for determining the purity of this compound using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
Rationale: Reverse-phase HPLC is the industry standard for analyzing polar to moderately non-polar small molecules. The aromatic ring in the analyte provides strong UV absorbance, allowing for sensitive detection.
Materials and Reagents
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
This compound Reference Standard (>99% purity)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-14 min: 90% B
-
14-14.1 min: 90% to 10% B
-
14.1-18 min: 10% B (Re-equilibration)
-
Procedure
-
Standard Preparation (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. This is the stock solution.
-
Sample Preparation (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard.
-
System Suitability Test (SST):
-
Inject the standard solution five times consecutively.
-
Trustworthiness Check: The system is deemed suitable if the relative standard deviation (%RSD) of the peak area for the main analyte is ≤ 2.0%.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
-
Calculation: Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Safety, Handling, and Storage
As an amine hydrochloride, this compound requires careful handling to minimize exposure and maintain its integrity.
-
Health Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4]. Harmful if swallowed (H302)[4].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene protective gloves and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If dust is generated, a respirator may be required.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases. The compound should be stored under an inert atmosphere to prevent degradation[4].
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS 49851-36-7 | this compound - Synblock [synblock.com]
- 3. 35613-44-6|Methyl 2-(2-aminophenyl)acetate|BLD Pharm [bldpharm.com]
- 4. Methyl 2-(3-aminophenyl)acetate hydrochloride | 150319-83-8 [sigmaaldrich.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Methyl 2-(2-aminophenyl)acetate hydrochloride molecular structure and weight
An In-Depth Technical Guide to Methyl 2-(2-aminophenyl)acetate Hydrochloride: Structure, Properties, and Characterization
Introduction
This compound (CAS No: 49851-36-7) is a versatile small molecule scaffold of significant interest to researchers and professionals in drug development and medicinal chemistry.[1] As a derivative of phenylacetic acid, it serves as a crucial building block for the synthesis of more complex heterocyclic compounds and active pharmaceutical ingredients (APIs). Its structure, comprising a primary aromatic amine and a methyl ester, offers two reactive sites for further chemical modification. The compound is supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents.
This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound. Furthermore, it outlines a robust, multi-technique analytical workflow for its structural verification, grounded in the principles of scientific integrity and designed to ensure unambiguous compound identity and purity for research and development applications.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the cornerstone of its effective application in synthesis and research.
Chemical Identity and Molecular Weight
The compound is systematically named this compound. The hydrochloride salt is formed by the protonation of the primary amino group at position 2 of the phenyl ring. The molecular formula of the salt is C₉H₁₂ClNO₂.[2][3][4] The molecular weight of the compound is 201.65 g/mol .[1][2][3][4]
Structural Representation
The core structure consists of a benzene ring substituted at adjacent positions with an amino group (-NH₂) and an acetate methyl ester group (-CH₂COOCH₃). In the hydrochloride form, the amino group is protonated to an ammonium group (-NH₃⁺), with a chloride ion (Cl⁻) as the counter-ion.
Caption: 2D structure of this compound.
Summary of Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 49851-36-7 | [1][2][4] |
| Molecular Formula | C₉H₁₂ClNO₂ | [2][3][4] |
| Molecular Weight | 201.65 g/mol | [1][2][3][4] |
| IUPAC Name | methyl 2-(2-aminophenyl)acetate;hydrochloride | |
| Purity | Typically ≥98% | [4] |
| Physical Form | Liquid or solid | |
| Storage | Inert atmosphere, store in a dry, sealed place, often refrigerated or frozen (-20°C). | [2] |
Experimental Protocols for Structural Verification
In any research or drug development pipeline, the unequivocal confirmation of a starting material's identity and structure is a non-negotiable prerequisite. This section details the standard analytical protocols for the comprehensive characterization of this compound. The combination of these techniques provides a self-validating system, ensuring the highest degree of confidence in the material's integrity.
Mass Spectrometry (MS)
Expertise & Experience: The primary and most direct method for confirming the molecular weight of a compound is Mass Spectrometry. For a salt like this, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization nature, which typically allows for the detection of the intact protonated molecule of the free base.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source operating in positive ion mode.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-400).
Trustworthiness (Expected Results): The analysis should reveal a prominent peak corresponding to the protonated free base, [M+H]⁺.
-
Free Base Formula: C₉H₁₁NO₂
-
Free Base Molecular Weight: 165.19 g/mol [5]
-
Expected [M+H]⁺ Ion: m/z = 166.0863
The detection of this ion at high mass accuracy (typically within 5 ppm on a high-resolution instrument) provides strong evidence for the compound's elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While MS confirms the molecular weight, NMR spectroscopy elucidates the precise atomic connectivity, providing a unique fingerprint of the molecule's structure. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of unique carbon atoms.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄.
-
Causality: DMSO-d₆ is often an excellent choice as it readily dissolves hydrochloride salts and its residual water peak does not interfere with most analyte signals. The acidic N-H protons are also typically observable in DMSO.
-
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record both ¹H and ¹³C NMR spectra at room temperature.
Trustworthiness (Predictive Analysis of Expected Spectra):
-
¹H NMR Spectrum:
-
Aromatic Protons (4H): Expected in the ~7.0-7.5 ppm region. Due to the ortho-substitution pattern, they will likely appear as a complex multiplet.
-
Methylene Protons (-CH₂-) (2H): Expected as a singlet around ~3.8-4.0 ppm. It is a singlet because there are no adjacent protons to couple with.
-
Methyl Ester Protons (-OCH₃) (3H): Expected as a sharp singlet around ~3.6-3.7 ppm.[6]
-
Ammonium Protons (-NH₃⁺) (3H): Expected as a broad singlet at a variable chemical shift, often downfield (>8 ppm) in DMSO-d₆. Its broadness is due to quadrupolar coupling with the nitrogen atom and chemical exchange.
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbon (-C=O): Expected downfield, ~170-172 ppm.
-
Aromatic Carbons (6C): Expected in the ~115-145 ppm region. Due to symmetry, some carbons may have very similar chemical shifts, but up to six distinct signals are possible.
-
Methyl Carbon (-OCH₃): Expected around ~52 ppm.
-
Methylene Carbon (-CH₂-): Expected around ~35-40 ppm.
-
The observed chemical shifts, integrations (proton ratios), and splitting patterns must be fully consistent with the proposed structure.
Integrated Analytical Workflow
A logical and sequential workflow is critical for efficient and definitive compound validation. The data from each technique should be complementary, building a comprehensive and undeniable structural proof.
Caption: A validated workflow for the structural characterization of a chemical compound.
This workflow ensures that the material is first rapidly screened for the correct molecular weight. Upon passing this initial check, the more time-intensive NMR analysis is performed to confirm the exact atomic arrangement. This hierarchical approach is both efficient and robust, preventing the use of incorrect materials in downstream applications and upholding the principles of scientific trustworthiness.
Conclusion
This compound is a valuable chemical intermediate whose utility is predicated on its structural purity and identity. The definitive characterization of this molecule is readily achieved through a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. By adhering to the systematic workflow and analytical principles outlined in this guide, researchers, scientists, and drug development professionals can proceed with confidence, knowing their starting material is validated to the highest standards of scientific integrity.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS 49851-36-7 | this compound - Synblock [synblock.com]
- 3. Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
synthesis pathways for Methyl 2-(2-aminophenyl)acetate hydrochloride
An In-depth Technical Guide to the Synthesis of Methyl 2-(2-aminophenyl)acetate Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 49851-36-7) is a pivotal building block in synthetic organic chemistry, most notably as a precursor for various heterocyclic compounds, including pharmaceutically relevant indole derivatives.[1] Its structure, featuring a reactive primary amine and an ester group ortho to each other on a benzene ring, provides a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive exploration of the primary synthetic pathways to this compound, providing detailed, field-proven protocols and a comparative analysis to assist researchers in selecting the most suitable method for their specific needs. The discussion emphasizes the causality behind experimental choices, ensuring a deep understanding of the chemical transformations involved.
Introduction: Strategic Importance
The utility of this compound stems from its application in cyclization reactions. It is a key intermediate in variations of the Fischer indole synthesis, a cornerstone reaction for creating the indole nucleus found in numerous natural products and medicines.[2][3][4][5][6] The strategic selection of a synthesis route is critical and depends on factors such as starting material availability, scalability, cost, and safety considerations. This document details three robust and commonly employed strategies, starting from 2-nitrophenylacetic acid derivatives, oxindole, and 2-nitrobenzyl cyanide.
Pathway I: Catalytic Reduction of Methyl 2-(2-nitrophenyl)acetate
This is arguably the most direct and widely utilized approach. The strategy involves the synthesis of the nitro-analogue, Methyl 2-(2-nitrophenyl)acetate, followed by the reduction of the nitro group to a primary amine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling.
Underlying Principles
The core of this pathway is the high-yielding and clean conversion of an aromatic nitro group into an amine via catalytic hydrogenation. The preceding esterification of 2-nitrophenylacetic acid is a standard transformation that protects the carboxylic acid and installs the required methyl ester functionality.
Reaction Scheme
Figure 1: Synthesis via reduction of a nitro-ester precursor.
Experimental Protocol
Step 1: Synthesis of Methyl 2-(2-nitrophenyl)acetate
-
To a 500 mL round-bottom flask, add 2-nitrophenylacetic acid (25.0 g, 0.138 mol).
-
Add methanol (250 mL) and stir until the solid is mostly dissolved.
-
Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the stirring solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then place it in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield Methyl 2-(2-nitrophenyl)acetate as an oil or low-melting solid, which can be used in the next step without further purification.[7]
Step 2: Synthesis of this compound
-
Transfer the crude Methyl 2-(2-nitrophenyl)acetate (approx. 0.138 mol) to a hydrogenation vessel.
-
Add methanol (200 mL) as the solvent.
-
Carefully add 10% Palladium on Carbon (Pd/C, ~1.0 g, ~4 mol%) to the mixture.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (50 psi) and stir vigorously at room temperature. The reduction of aromatic nitro compounds is a crucial reaction in the synthesis of aromatic amines.[8]
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Cool the filtrate in an ice bath and slowly add a solution of concentrated HCl in methanol (e.g., prepared by carefully adding acetyl chloride to cold methanol) until the pH is acidic (pH ~2).
-
The hydrochloride salt will precipitate. Stir for an additional 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to afford this compound as a crystalline solid.
Pathway II: Ring Opening of Oxindole
This pathway utilizes a fundamentally different strategy, starting from the bicyclic lactam, oxindole. The synthesis involves a base-catalyzed hydrolytic ring-opening followed by esterification of the resulting amino acid.
Underlying Principles
The key step is the hydrolysis of the amide (lactam) bond in oxindole using a strong base like sodium hydroxide. This opens the five-membered ring to form the sodium salt of 2-aminophenylacetic acid. Subsequent treatment with acid and an alcohol (methanol) leads to the ester and its corresponding hydrochloride salt.
Reaction Scheme
Figure 2: Synthesis via ring-opening of Oxindole.
Experimental Protocol
Step 1: Synthesis of 2-Aminophenylacetic Acid
-
In a 250 mL round-bottom flask, suspend oxindole (10.0 g, 0.075 mol) in water (100 mL).
-
Add sodium hydroxide pellets (9.0 g, 0.225 mol) to the suspension.
-
Heat the mixture to reflux with stirring. The solid will dissolve as the reaction proceeds. Maintain reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).[9]
-
Cool the reaction mixture to room temperature. The resulting solution contains the sodium salt of 2-aminophenylacetic acid and is used directly in the next step after acidification.
Step 2: Synthesis of this compound
-
Cool the aqueous solution from Step 1 in an ice bath.
-
Carefully acidify the solution to pH ~6-7 with concentrated HCl. This protonates the carboxylate.
-
Evaporate the water under reduced pressure to obtain the crude 2-aminophenylacetic acid mixed with sodium chloride.
-
To the crude solid, add methanol (150 mL).
-
Cool the methanolic suspension in an ice bath.
-
Slowly add trimethylchlorosilane (TMSCl) (19.1 mL, 0.15 mol) dropwise while stirring. This reagent reacts with methanol to generate HCl in situ, which catalyzes the esterification.[10][11]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
The resulting solid is triturated with diethyl ether, collected by vacuum filtration, and washed with more diethyl ether to remove non-polar impurities.
-
Dry the solid product under vacuum to yield this compound.
Pathway III: From 2-Nitrobenzyl Cyanide
This multi-step pathway begins with 2-nitrobenzyl cyanide, which is first hydrolyzed to the corresponding carboxylic acid. This intermediate, 2-nitrophenylacetic acid, then enters the same sequence as described in Pathway I.
Underlying Principles
This approach builds the acetic acid moiety from a nitrile group. The harsh conditions required for nitrile hydrolysis (strong acid and heat) necessitate that this step is performed prior to the sensitive nitro group reduction. The synthesis of 2-nitrobenzyl cyanide itself can be achieved by nitrating benzyl cyanide.[12]
Reaction Scheme
Figure 3: Synthesis from a 2-nitrobenzyl cyanide precursor.
Experimental Protocol
Step 1: Hydrolysis of 2-Nitrobenzyl Cyanide to 2-Nitrophenylacetic Acid
-
In a 500 mL round-bottom flask, place 2-nitrobenzyl cyanide (20.0 g, 0.123 mol).
-
Prepare a solution of dilute sulfuric acid by adding concentrated H₂SO₄ (60 mL) to water (55 mL). Caution: Add acid to water slowly with cooling.
-
Add approximately two-thirds of the acid solution to the nitrile. Swirl to ensure all the solid is wetted.
-
Wash any remaining solid down from the flask walls with the rest of the acid solution.
-
Attach a reflux condenser and heat the mixture to boiling for 20-30 minutes.[13]
-
Cool the dark reaction mixture and pour it into an equal volume of cold water.
-
Cool the solution further in an ice bath to precipitate the product.
-
Filter the crude product, wash thoroughly with ice-cold water, and recrystallize from hot water to yield pure 2-nitrophenylacetic acid.[13]
Steps 2 & 3: Esterification and Reduction
The 2-nitrophenylacetic acid obtained from Step 1 is then converted to the final product by following the exact procedures outlined in Pathway I, Sections 2.3.1 and 2.3.2 .
Comparative Analysis of Synthesis Pathways
The optimal choice of synthetic route depends heavily on the specific constraints and objectives of the research.
| Feature | Pathway I (Nitro Reduction) | Pathway II (Oxindole Ring Opening) | Pathway III (Nitrile Hydrolysis) |
| Starting Material | 2-Nitrophenylacetic Acid | Oxindole | 2-Nitrobenzyl Cyanide |
| Number of Steps | 2 | 2 | 3 |
| Key Reagents | H₂, Pd/C, H₂SO₄, Methanol | NaOH, HCl, TMSCl/Methanol | H₂SO₄, H₂, Pd/C, Methanol |
| Advantages | High yields, clean reduction, direct route. | Utilizes a different, readily available starting material. | Good for building the side chain if the acid is not available. |
| Disadvantages | Requires hydrogenation equipment. | Can be challenging to drive hydrolysis to completion. | Involves harsh hydrolysis conditions; longer route. |
| Scalability | Excellent; widely used in industry. | Good; base hydrolysis is scalable. | Moderate; nitrile hydrolysis can be energetic. |
| Safety Concerns | Handling of H₂ gas and pyrophoric catalysts. | Use of strong base (NaOH). | Handling of highly toxic cyanide precursors and strong acids. |
Conclusion
This guide has detailed three primary, reliable methods for the synthesis of this compound. Pathway I , the catalytic reduction of Methyl 2-(2-nitrophenyl)acetate, stands out as the most efficient and scalable route, assuming the availability of the nitro-ester or its corresponding acid. Pathway II offers a valuable alternative by employing the ring-opening of oxindole, providing strategic flexibility in precursor selection. Pathway III is a more classical, multi-step approach that is useful when starting from a cyanide precursor. The choice of pathway should be guided by a careful evaluation of starting material availability, required scale, equipment, and safety protocols, as summarized in the comparative table.
References
- 1. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. 2-AMINOPHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
understanding the spectral data of Methyl 2-(2-aminophenyl)acetate hydrochloride
An In-Depth Technical Guide to the Spectral Data of Methyl 2-(2-aminophenyl)acetate Hydrochloride
Introduction
This compound is a versatile chemical intermediate significant in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Its structure, featuring an ortho-substituted aromatic ring, a primary amine salt, and a methyl ester, presents a rich landscape for spectroscopic analysis. An unambiguous confirmation of its molecular structure is paramount for researchers and drug development professionals to ensure the integrity of their synthetic pathways and the purity of their target molecules.
This guide provides a comprehensive analysis of the key spectral data for this compound (CAS: 49851-36-7)[1]. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) data. The narrative is structured to not only present the data but to explain the underlying principles and experimental considerations, offering a self-validating framework for structural elucidation.
Molecular Structure and Spectroscopic Blueprint
The foundational step in any spectral analysis is a thorough understanding of the molecule's architecture. The key features of this compound dictate its spectroscopic fingerprint.
-
Chemical Formula : C₉H₁₂ClNO₂[2]
-
Core Components :
-
Ortho-disubstituted Benzene Ring : This creates a specific splitting pattern in NMR and a characteristic bending vibration in FT-IR.
-
Primary Aminophenyl Group (as -NH₃⁺Cl⁻) : The protonated amine significantly influences the aromatic protons' chemical environment and exhibits characteristic stretches in the IR spectrum. The presence of the hydrochloride salt is a critical consideration for NMR sample preparation and spectral interpretation.[3][4]
-
Methyl Acetate Group (-CH₂COOCH₃) : This aliphatic chain contributes distinct singlet signals in the ¹H NMR and characteristic carbon signals in the ¹³C NMR, along with a prominent carbonyl stretch in the FT-IR spectrum.
-
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Proton Environment Mapping
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules by mapping the chemical environment of hydrogen atoms.
Experimental Protocol: Sample Preparation
The hydrochloride salt form necessitates careful solvent selection to ensure solubility and obtain a clear spectrum.
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve ionic salts and its characteristic residual peaks (DMSO at ~2.50 ppm, H₂O at ~3.33 ppm) that are well-documented.[5] Deuterated water (D₂O) is an alternative, but will result in the rapid exchange and disappearance of the -NH₃⁺ protons.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Data Acquisition : Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Spectral Interpretation
The structure suggests four distinct proton environments, which will be reflected in the ¹H NMR spectrum. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[6]
Caption: Correlation of structural protons to their predicted ¹H NMR signals.
Expected Signals:
-
Aromatic Protons (δ ~7.2-7.5 ppm) : The four protons on the ortho-disubstituted ring are chemically non-equivalent and will couple with each other, producing a complex multiplet pattern. The integration of this region should correspond to four protons.
-
Methylene Protons (-CH₂-) (δ ~3.7 ppm) : These two protons are adjacent to an aromatic ring and a carbonyl group. Lacking any adjacent protons, they will appear as a sharp singlet, integrating to two protons.
-
Methyl Protons (-OCH₃) (δ ~3.6 ppm) : The three protons of the methyl ester group are equivalent and have no adjacent protons, resulting in a distinct singlet integrating to three protons.
-
Ammonium Protons (-NH₃⁺) (δ variable, broad) : In a solvent like DMSO-d₆, the three ammonium protons will appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and residual water content. This peak will disappear upon shaking the sample with a drop of D₂O due to rapid proton-deuterium exchange, a key diagnostic test.[5]
Data Summary: ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.5 | Multiplet | 4H | Aromatic C-H |
| ~3.7 | Singlet | 2H | -CH₂- |
| ~3.6 | Singlet | 3H | -OCH₃ |
| Variable | Broad Singlet | 3H | -NH₃⁺ |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single line.
Experimental Protocol
The sample prepared for ¹H NMR analysis can be directly used for ¹³C NMR data acquisition. The experiment time will be longer due to the lower sensitivity of the ¹³C nucleus.
Spectral Interpretation
The asymmetry of the molecule means that all nine carbon atoms are chemically distinct and should produce nine separate signals. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[6]
-
Aromatic Carbons (δ ~120-145 ppm) : Six distinct signals are expected. The two carbons directly attached to the substituents (ipso-carbons, C-NH₃⁺ and C-CH₂) will have their chemical shifts significantly influenced by those groups. Ortho-substituted benzenes show characteristic patterns that help in assigning these carbons.[7]
-
Carbonyl Carbon (C=O) (δ ~171 ppm) : The ester carbonyl carbon is significantly deshielded and will appear far downfield, a hallmark of this functional group.
-
Methyl Carbon (-OCH₃) (δ ~52 ppm) : The carbon of the methyl ester group is shielded and appears in the aliphatic region of the spectrum.
-
Methylene Carbon (-CH₂-) (δ ~40 ppm) : The methylene bridge carbon will also appear in the aliphatic region.
Data Summary: ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | Ester C=O |
| ~120 - 145 | 6 x Aromatic C |
| ~52 | -OCH₃ |
| ~40 | -CH₂- |
FT-IR Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
-
Method Selection : For a solid sample, the Attenuated Total Reflectance (ATR) method is fast and requires minimal sample preparation. Alternatively, the KBr pellet method can be used.
-
Sample Preparation (ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition : Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Spectral Interpretation
The FT-IR spectrum will display characteristic absorption bands corresponding to the molecule's functional groups.
-
N-H Stretch (Ammonium) : A very broad and strong band from ~3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations in an ammonium salt.
-
C-H Stretch (Aromatic & Aliphatic) : Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- and -CH₃ groups will be just below 3000 cm⁻¹.
-
C=O Stretch (Ester) : A very strong, sharp absorption band around 1740 cm⁻¹ is the unmistakable signature of the ester carbonyl group.
-
C=C Stretch (Aromatic) : Medium to weak absorptions around 1600 cm⁻¹ and 1475 cm⁻¹ are due to carbon-carbon stretching within the aromatic ring.
-
C-H Bend (Aromatic Out-of-Plane) : A strong band in the 770-735 cm⁻¹ region is highly diagnostic for ortho-disubstitution on a benzene ring.[8][9] This provides powerful confirmation of the substituent arrangement.
Data Summary: FT-IR
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| ~3200 - 2800 | Strong, Broad | -NH₃⁺ Stretch |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~3000 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1740 | Strong, Sharp | Ester C=O Stretch |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch |
| ~750 | Strong | Ortho-substitution C-H Bend |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.
Experimental Protocol
-
Ionization Method : Electrospray Ionization (ESI) is ideal for polar and ionic compounds like hydrochloride salts. It will typically analyze the compound in its protonated free-base form.
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source.
-
-
Data Acquisition : Acquire the mass spectrum in positive ion mode.
Spectral Interpretation
The mass spectrum will provide the mass-to-charge ratio (m/z) of the parent ion and its fragments.
-
Parent Ion : The compound is a hydrochloride salt. In the ESI source, it will dissociate, and the free amine (C₉H₁₁NO₂, MW = 165.19 g/mol )[10][11] will be protonated. Therefore, the most prominent peak will be the protonated molecular ion [M+H]⁺ at m/z ≈ 166.086 .[10]
-
Fragmentation Pattern : The [M+H]⁺ ion can undergo characteristic fragmentation, which helps to confirm the structure.
Caption: A simplified predicted fragmentation pathway for Methyl 2-(2-aminophenyl)acetate.
Data Summary: Mass Spectrometry (ESI+)
| m/z | Assignment |
| ~166.1 | [M+H]⁺ (Protonated free base) |
| ~135.1 | [M+H - OCH₃]⁺ |
| ~107.1 | [M+H - COOCH₃]⁺ |
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous and robust structural confirmation of this compound. The ¹H NMR identifies all unique proton environments and their connectivity. The ¹³C NMR confirms the presence of nine distinct carbon atoms, including the key carbonyl and aromatic carbons. FT-IR spectroscopy validates the presence of all critical functional groups, with the out-of-plane bending vibration providing definitive proof of the ortho-substitution pattern. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight of the parent molecule. This multi-technique approach ensures the highest level of scientific integrity, providing researchers and developers with the confidence needed to proceed in their synthetic and analytical endeavors.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS 49851-36-7 | this compound - Synblock [synblock.com]
- 3. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectra-analysis.com [spectra-analysis.com]
- 10. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 11. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-(2-aminophenyl)acetate hydrochloride
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms.[1] This guide offers a comprehensive analysis of Methyl 2-(2-aminophenyl)acetate hydrochloride (C₉H₁₁NO₂·HCl), a versatile building block in synthetic chemistry.[2] As the hydrochloride salt, the amine group is protonated (-NH₃⁺), which significantly influences the electronic structure and, consequently, the NMR spectrum compared to its free-base form.
This document provides a detailed examination of both ¹H and ¹³C NMR spectra, grounded in fundamental principles and practical considerations. We will explore expected chemical shifts, coupling patterns, and the rationale behind experimental choices, equipping researchers with the necessary knowledge to confidently acquire and interpret high-quality NMR data for this and similar compounds.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For this compound, we anticipate distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl ester protons, and the ammonium protons.
Predicted ¹H NMR Spectral Data
The protonation of the amino group to an ammonium salt (-NH₃⁺) causes a general downfield shift for the aromatic protons due to the increased electron-withdrawing nature of the substituent. The solvent choice also significantly impacts chemical shifts, especially for exchangeable protons like those on the nitrogen.[3][4][5] DMSO-d₆ is a common and effective solvent for amine hydrochlorides.
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Key Insights & Rationale |
| Ar-H (4 protons) | 7.2 - 7.6 | Multiplet (m) | 4H | The ortho-disubstitution pattern leads to a complex, second-order coupling system. These protons are deshielded by the aromatic ring current and the electron-withdrawing -NH₃⁺ and -CH₂CO₂Me groups. |
| -CH₂- | ~3.8 - 4.0 | Singlet (s) | 2H | These benzylic protons are adjacent to the electron-withdrawing ester and aromatic ring, shifting them downfield. No adjacent protons result in a singlet. |
| -OCH₃ | ~3.6 - 3.7 | Singlet (s) | 3H | The methyl protons of the ester group are deshielded by the adjacent oxygen atom, resulting in a characteristic singlet in this region. |
| -NH₃⁺ | 8.0 - 10.0 (highly variable) | Broad Singlet (br s) | 3H | These protons are exchangeable and their signal is often broad. The chemical shift is highly dependent on solvent, concentration, and temperature.[1] The downfield shift is characteristic of an ammonium salt. |
Interpreting the Aromatic Region
The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern. This results in a complex multiplet rather than simple doublets or triplets. The coupling constants between adjacent (ortho, ³J ≈ 7-9 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) protons will all be present, leading to overlapping signals that can be challenging to resolve without higher field instruments or 2D NMR techniques.[6]
Part 2: ¹³C NMR Spectral Analysis
Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the unique carbon environments within a molecule.[7] For this compound, all nine carbon atoms are chemically distinct, and thus, nine signals are expected in the spectrum.
Predicted ¹³C NMR Spectral Data
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with electronegative atoms and π-systems causing significant downfield shifts.[8][9]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Key Insights & Rationale |
| C =O (Ester Carbonyl) | ~170 - 172 | The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it significantly downfield.[8][10] |
| Ar-C (6 carbons) | 115 - 145 | The six aromatic carbons will appear as distinct signals in this characteristic region. The carbon attached to the ammonium group (C-2) and the carbon attached to the acetate group (C-1) will be the most deshielded within this group. |
| -OC H₃ (Methoxy) | ~52 - 54 | This carbon is directly attached to an electronegative oxygen atom, shifting it downfield compared to a standard alkyl carbon. |
| -C H₂- (Benzylic) | ~38 - 41 | The benzylic carbon is shifted downfield by the adjacent aromatic ring and the carbonyl group. |
Part 3: Experimental Protocols & Workflow
Achieving high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and appropriate data acquisition parameters.[11]
I. Sample Preparation Protocol
-
Vial Selection : Begin with a clean, dry glass vial. For solids, weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-80 mg for ¹³C NMR, directly into the vial.[12]
-
Solvent Selection : Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve polar hydrochloride salts. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13]
-
Dissolution : Cap the vial and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is essential for good spectral quality.[12]
-
Filtration & Transfer : If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14] This step is critical to avoid poor magnetic field homogeneity ("shimming") and broad spectral lines.
-
Volume Check : Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL) to be properly positioned within the instrument's detection coil.[13][14]
-
Labeling : Clearly label the NMR tube with a unique identifier.[13]
II. NMR Data Acquisition
The following represents a standard set of acquisition parameters on a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-5 seconds to allow for full proton relaxation between pulses.[1]
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to yield singlets for all carbon signals.[1]
-
Spectral Width: 0-220 ppm.[7]
-
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (d1): 2 seconds is a standard starting point.
-
III. Data Processing & Analysis Workflow
A systematic approach to data processing is key to extracting accurate information.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. thieme-connect.de [thieme-connect.de]
- 6. youtube.com [youtube.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. compoundchem.com [compoundchem.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
determining the purity of Methyl 2-(2-aminophenyl)acetate hydrochloride
An In-Depth Technical Guide to the Comprehensive Purity Determination of Methyl 2-(2-aminophenyl)acetate Hydrochloride
Foreword: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors and key intermediates. This compound, a crucial building block in the synthesis of various pharmaceutical agents, is no exception. Its purity profile directly influences the quality, safety, and efficacy of the final drug product. The presence of even trace-level impurities—be they residual starting materials, byproducts, isomers, or degradation products—can have profound consequences, potentially leading to altered pharmacological activity or toxicological risks.
This guide provides a comprehensive, multi-faceted analytical strategy for the robust determination of the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for each method, establishing a self-validating framework where orthogonal techniques converge to deliver a high-confidence assessment. This document is intended for researchers, analytical scientists, and quality control professionals who require a field-proven approach to purity analysis.
Physicochemical Characterization
A foundational understanding of the analyte is paramount before commencing any analytical workflow.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 49851-36-7 | [1] |
| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |
| Molecular Weight | 201.65 g/mol | [1][3] |
| Appearance | White to off-white or pale pink powder/crystals | |
| Structure |
|
The Core of Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For quantifying the principal compound and detecting organic impurities, RP-HPLC stands as the gold standard due to its high resolution, sensitivity, and robustness.[4] The primary objective is to develop a stability-indicating method capable of separating the main analyte from all potential impurities.
Rationale for Method Development
The choice of chromatographic conditions is a deliberate process designed to exploit the physicochemical properties of this compound.
-
Stationary Phase (Column): A C18 (octadecyl) column is selected for its versatility and hydrophobic retention mechanism, which is well-suited for retaining the aromatic ring of the analyte.[5]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH ~2.5-3.0) and an organic modifier (e.g., acetonitrile or methanol) is optimal. The acidic pH serves a critical function: it ensures the primary amine group is protonated, leading to a single, consistent ionic state that yields sharp, symmetrical peaks.
-
Detection: The phenyl ring provides a strong chromophore, making UV detection highly effective. A wavelength between 230-250 nm is typically chosen to maximize sensitivity for both the main peak and potential aromatic impurities.[5]
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent) to achieve a concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 240 nm |
| Injection Volume | 10 µL |
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.
-
Analysis & Calculation: Inject the standard and sample solutions. Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Visualization: HPLC Workflow
Caption: High-level workflow for HPLC purity analysis.
Structural Confirmation and Identity
While HPLC provides quantitative data on purity, it does not confirm the identity of the main peak. Spectroscopic methods are essential for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure elucidation.[6] Both ¹H and ¹³C NMR should be employed.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see:
-
Aromatic protons (4H) in the ~6.8-7.5 ppm region, showing a characteristic splitting pattern for a 1,2-disubstituted benzene ring.
-
A singlet for the methylene protons (-CH₂-) adjacent to the carbonyl group, typically around 3.6-3.8 ppm.
-
A singlet for the methyl ester protons (-OCH₃), typically around 3.7 ppm.[7]
-
Broad signals for the amine (-NH₃⁺) protons, which may exchange with solvent.
-
-
¹³C NMR: Confirms the carbon skeleton, showing distinct signals for the methyl ester carbon, methylene carbon, carbonyl carbon, and the six aromatic carbons.
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound.[8] Using electrospray ionization (ESI), one would expect to observe the molecular ion for the free base (C₉H₁₁NO₂) at m/z 166.08 [M+H]⁺. Fragmentation analysis can further support the structure by identifying characteristic losses, such as the loss of the methoxy group (-OCH₃).
Assay of the Amine Hydrochloride Salt: Nonaqueous Potentiometric Titration
The HPLC area percent method quantifies organic impurities but does not provide an absolute assay of the active moiety or account for inorganic impurities or water. A titrimetric method is required for an accurate mass balance assay. Since amine hydrochlorides are salts of a weak base and a strong acid, they can be titrated as bases in a nonaqueous environment.[9]
This method is a cornerstone of pharmacopeial analysis for amine salts.[10] The key is to select a solvent system that enhances the basicity of the amine salt. Glacial acetic acid is an excellent choice.[10]
The Chemistry of Nonaqueous Titration
In glacial acetic acid, the hydrochloride salt exists in equilibrium. To drive the titration to completion, mercuric acetate is added. The acetate ion acts as a stronger base than the amine, and the mercuric ion complexes with the chloride, effectively removing it from the solution and liberating the free amine for titration with a strong acid like perchloric acid.[9]
R-NH₃⁺Cl⁻ + Hg(OAc)₂ → R-NH₂ + HgClOAc + HOAc R-NH₂ + HClO₄ → R-NH₃⁺ClO₄⁻
Experimental Protocol: Potentiometric Titration
-
Titrant Preparation: Prepare and standardize a 0.1 N solution of perchloric acid in glacial acetic acid.
-
Sample Preparation: Accurately weigh approximately 150 mg of this compound into a 100 mL beaker.
-
Titration Procedure: a. Add 40 mL of glacial acetic acid to the sample and stir until dissolved. b. Add 10 mL of 6% w/v mercuric acetate in glacial acetic acid. c. Immerse a calibrated combination pH electrode (suitable for nonaqueous work) into the solution. d. Titrate potentiometrically with standardized 0.1 N perchloric acid. Record the titrant volume versus mV readings. e. Determine the endpoint from the point of maximum inflection on the titration curve (the first derivative of the plot).[11]
-
Calculation:
-
**% Assay = (V x N x MW) / (W x 10) **
-
Where:
-
V = Volume of titrant at the endpoint (mL)
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of the analyte (201.65 g/mol )
-
W = Weight of the sample (mg)
-
-
Data Visualization: Titration Workflow
Caption: Stepwise process for nonaqueous potentiometric titration.
An Orthogonal Approach: The Complete Purity Profile
No single method can provide a complete picture of a compound's purity. A robust, self-validating purity assessment relies on an orthogonal approach, where different analytical techniques with distinct separation or detection principles are used to cross-verify results.
Caption: Interrelation of orthogonal analytical methods.
-
HPLC quantifies organic impurities.
-
Titration provides a mass-based assay of the hydrochloride salt.
-
NMR and MS confirm the chemical structure and identity.
-
Karl Fischer Titration (not detailed above but essential) quantifies the water content.
-
Residue on Ignition (Sulphated Ash) quantifies inorganic impurities.
By integrating the results from these orthogonal methods, a comprehensive mass balance can be achieved, providing the highest degree of confidence in the determined purity of this compound. This multi-pronged strategy ensures that the material meets the stringent quality standards required for its use in the synthesis of life-saving medicines.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - 楚肽生物科技 [apeptides.com]
- 3. Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 8. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. info.gfschemicals.com [info.gfschemicals.com]
- 10. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Characteristics of Methyl 2-(2-aminophenyl)acetate hydrochloride
This guide provides a comprehensive technical overview of the solubility of Methyl 2-(2-aminophenyl)acetate hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the dissolution properties of this compound in various solvent systems. The following sections will delve into the physicochemical properties of the molecule, the theoretical underpinnings of solubility, a practical experimental protocol for its determination, and a framework for interpreting the results.
Introduction: The Critical Role of Solubility in Scientific Research
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that governs its behavior in various stages of research and development. From reaction kinetics in synthesis to bioavailability in formulation, understanding how and to what extent a compound dissolves in different solvents is paramount. This guide will provide a detailed exploration of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its assessment.
This compound is a substituted phenylacetate derivative. The presence of an ionizable amine group (as a hydrochloride salt), an ester functional group, and an aromatic ring suggests a complex interplay of intermolecular forces that will dictate its solubility in a diverse range of solvents. This guide aims to elucidate these interactions and provide a systematic approach to characterizing the solubility profile of this compound.
Physicochemical Properties of this compound
A thorough understanding of the intrinsic properties of a solute is the first step in predicting and explaining its solubility. For this compound (CAS No: 49851-36-7), the key physicochemical parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| Melting Point | 140 - 160 °C | [2] |
| Appearance | Solid | [2] |
| pKa (predicted) | ~4-5 (for the anilinium ion) | Predicted based on aniline derivatives |
| logP (predicted) | ~1.5-2.5 (for the free base) | Predicted based on structural analogs |
Note: Predicted values for pKa and logP are estimations based on the structure and should be experimentally verified for accurate analysis.
The hydrochloride salt form of the primary amine makes the molecule significantly more polar and likely to be soluble in polar protic solvents. The pKa of the anilinium ion is crucial as it will determine the ionization state of the molecule at a given pH, which in turn dramatically affects its aqueous solubility. The predicted logP of the free base suggests a moderate lipophilicity, which will influence its solubility in non-polar organic solvents.
Theoretical Framework: A Deeper Dive into Solubility Principles
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility.[3] This principle is rooted in the intermolecular forces between solute and solvent molecules.[4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The Role of Polarity and Intermolecular Forces
Solvents can be broadly classified based on their polarity:
-
Polar Protic Solvents: Such as water and alcohols, have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[5] Given the presence of the hydrochloride salt and the ester group, this compound is expected to interact favorably with these solvents.
-
Polar Aprotic Solvents: Like acetone and dimethyl sulfoxide (DMSO), possess dipoles but lack O-H or N-H bonds.[5] They can act as hydrogen bond acceptors.
-
Nonpolar Solvents: Such as hexane and toluene, have low dielectric constants and interact primarily through weak van der Waals forces.[5][6] The aromatic ring of the solute will contribute to some affinity for these solvents.
Hansen Solubility Parameters (HSP): A Multi-dimensional Approach
To move beyond a simple qualitative description, the Hansen Solubility Parameters (HSP) offer a more quantitative and predictive framework.[6][7] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hansen solubility parameter is given by the equation:
δt² = δd² + δp² + δh² [8]
The principle of "like dissolves like" is refined in the HSP model: a solute will be soluble in a solvent if their Hansen parameters are similar.[9] This similarity is often visualized as a "solubility sphere" in a 3D space defined by δd, δp, and δh.[10] If the coordinates of a solvent lie within the solubility sphere of the solute, dissolution is predicted to occur.
Diagram: The Concept of Hansen Solubility Parameters
The following diagram illustrates the three-dimensional nature of Hansen Solubility Parameters and the concept of the solubility sphere.
Caption: Visualization of Hansen Space and the solute's solubility sphere.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium solubility of a compound is a thermodynamically defined value and is most reliably determined using the shake-flask method.[11] This technique involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (CAS 49851-36-7)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) of high purity
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess should be visually apparent throughout the experiment.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
Diagram: Experimental Workflow for the Shake-Flask Method
The following flowchart outlines the key steps in the shake-flask solubility determination protocol.
Caption: Step-by-step workflow for the shake-flask solubility measurement.
Solubility Profile of this compound
While extensive quantitative solubility data for this compound is not widely available in the public domain, a qualitative assessment and predictions can be made based on its structure and the principles outlined above. The following table provides a predicted solubility profile and will be updated as experimental data becomes available.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | The hydrochloride salt form allows for strong ion-dipole interactions and hydrogen bonding with water. The solubility will be pH-dependent. |
| Methanol | Polar Protic | High to Moderate | The alcohol can engage in hydrogen bonding and has a polar character, but its lower polarity compared to water may slightly reduce solubility. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but the longer alkyl chain reduces polarity, likely leading to lower solubility. |
| Acetone | Polar Aprotic | Moderate to Low | The ketone can act as a hydrogen bond acceptor for the N-H protons, but the overall interactions may be weaker than with protic solvents. |
| Dichloromethane | Polar Aprotic | Low | While it has a dipole moment, its ability to form strong interactions with the ionic and polar groups of the solute is limited. |
| Toluene | Nonpolar | Very Low | The nonpolar nature of toluene makes it a poor solvent for a polar hydrochloride salt. |
| Hexane | Nonpolar | Insoluble | The lack of polarity and inability to form significant intermolecular interactions with the solute will result in negligible solubility. |
This predicted profile is for illustrative purposes and must be confirmed by experimental data.
Discussion and Interpretation
The solubility of this compound is expected to be dominated by its ionic character. The hydrochloride salt makes it highly polar, favoring dissolution in polar protic solvents. In aqueous media, the pH will be a critical factor. At low pH, the amine will be fully protonated, maximizing solubility. As the pH approaches and exceeds the pKa of the anilinium ion, the free base will be formed, which is significantly less polar and will likely precipitate out of solution.
For organic solvents, a clear trend is anticipated from polar to nonpolar. The ability of the solvent to engage in hydrogen bonding and solvate the ions will be the primary driver of solubility. The application of Hansen Solubility Parameters can provide a more nuanced prediction. By determining the HSP of this compound (either through experimental methods or group contribution calculations), a solubility sphere can be constructed to screen for optimal solvents for various applications such as reactions, extractions, or formulations.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility characteristics of this compound. By integrating knowledge of the compound's physicochemical properties with the theoretical principles of solubility, particularly the Hansen Solubility Parameters, researchers can make informed predictions about its behavior in different solvent systems. The detailed shake-flask protocol provides a robust method for obtaining reliable experimental data. A thorough characterization of the solubility profile of this compound is essential for its successful application in scientific and industrial settings.
References
- 1. CAS 49851-36-7 | this compound - Synblock [synblock.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kinampark.com [kinampark.com]
- 10. researchgate.net [researchgate.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. downloads.regulations.gov [downloads.regulations.gov]
The Pharmacological Potential of Methyl 2-(2-aminophenyl)acetate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The scaffold of methyl 2-(2-aminophenyl)acetate presents a versatile platform for the synthesis of a diverse array of heterocyclic and substituted derivatives with significant therapeutic potential. This technical guide delves into the burgeoning field of research surrounding these compounds, offering a comprehensive overview of their synthesis, characterized biological activities, and the underlying structure-activity relationships that govern their efficacy. With a focus on anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, this document serves as a critical resource for professionals engaged in the discovery and development of novel therapeutic agents.
The Versatile Core: Synthesis and Derivatization
Methyl 2-(2-aminophenyl)acetate serves as a readily available and reactive starting material for the construction of a multitude of complex organic molecules. The presence of a primary aromatic amine and a methyl ester group provides two key sites for chemical modification, allowing for the introduction of various pharmacophores and the generation of extensive compound libraries.
A common synthetic strategy involves the reaction of the amine group with various electrophiles to form amides, sulfonamides, or to participate in cyclization reactions to yield heterocyclic systems. For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of benzodiazepines, quinoxalines, or other nitrogen-containing heterocycles. The ester functionality, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines or alcohols to produce a variety of amides and esters.
A notable example is the synthesis of 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate derivatives. This involves the reaction of 2-aminophenyl acetic acid with 2,4,5-triphenyl-1H-imidazole, followed by esterification to yield the final products.[1] Such synthetic versatility underscores the potential of this scaffold in medicinal chemistry.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
While direct studies on the anticancer activity of methyl 2-(2-aminophenyl)acetate derivatives are emerging, the broader class of compounds containing the 2-aminophenyl moiety has shown significant promise. For example, derivatives of 2-(4-aminophenyl)benzothiazole have been synthesized and evaluated for their antitumor activity against a panel of human cancer cell lines.[2] These studies provide a strong rationale for exploring the anticancer potential of derivatives originating from methyl 2-(2-aminophenyl)acetate.
General Mechanism of Action
The anticancer effects of related heterocyclic compounds are often attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival. These mechanisms can include:
-
Inhibition of Kinases: Many small molecule inhibitors target protein kinases that are aberrantly activated in cancer cells, thereby disrupting signaling pathways that control cell proliferation, survival, and angiogenesis.[3]
-
Induction of Apoptosis: Triggering programmed cell death is a key strategy for anticancer drugs. This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints prevents cancer cells from dividing and proliferating.[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A fundamental method for evaluating the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[5]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.[4]
Structure-Activity Relationship (SAR) Insights
For related classes of anticancer compounds, the following SAR observations have been made:
-
The presence and position of substituents on the aromatic rings can significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.[7]
-
The nature of the heterocyclic ring system, when present, is often crucial for activity.[8]
-
The length and flexibility of linker groups connecting different parts of the molecule can impact binding affinity and overall potency.[9]
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Derivatives of methyl 2-(2-aminophenyl)acetate have demonstrated promising antibacterial activity.
A Case Study: 2-Aminophenyl-2-(2,4,5-triphenylimidazole) Acetate Derivatives
A series of novel 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1]
Key Findings:
-
Several of the synthesized compounds exhibited significant antibacterial activity.
-
Molecular docking studies suggested that these compounds may exert their effect by inhibiting biotin protein ligase, an essential enzyme in bacterial fatty acid synthesis.[1]
Experimental Protocol: Disc Diffusion Method for Antibacterial Screening
The disc diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[1]
Protocol:
-
Culture Preparation: Prepare a standardized inoculum of the test bacteria.
-
Agar Plate Inoculation: Evenly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is indicative of the compound's antibacterial potency.
Structure-Activity Relationship (SAR) Insights
In the study of 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate derivatives, the nature of the substituents on the phenyl rings was found to influence the antibacterial activity.[1] This highlights the importance of systematic structural modifications to optimize the antimicrobial properties of this class of compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal of pharmaceutical research. While specific studies on methyl 2-(2-aminophenyl)acetate derivatives are limited, related structures have shown potential.
Potential Mechanisms of Action
Anti-inflammatory compounds often act by inhibiting key enzymes or signaling pathways involved in the inflammatory cascade. These include:
-
Cyclooxygenase (COX) Inhibition: NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins.[10]
-
Lipoxygenase (LOX) Inhibition: LOX enzymes are involved in the synthesis of leukotrienes, which are also potent inflammatory mediators.[11]
-
Inhibition of Pro-inflammatory Cytokine Production: Many anti-inflammatory drugs work by suppressing the production of cytokines such as TNF-α and IL-6.[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[11][13]
Protocol:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for a week before the experiment.
-
Baseline Measurement: Measure the initial volume of the rat's hind paw using a plethysmometer.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the rat's paw to induce inflammation.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Anticonvulsant Activity: Targeting Neurological Disorders
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. The structural features of some known anticonvulsants suggest that derivatives of methyl 2-(2-aminophenyl)acetate could possess this activity.
Potential Mechanisms of Action
Anticonvulsant drugs typically work by:
-
Enhancing GABAergic Inhibition: Many anticonvulsants potentiate the action of the inhibitory neurotransmitter GABA.
-
Inhibiting Voltage-Gated Sodium Channels: Blocking these channels reduces the repetitive firing of neurons.[14]
-
Inhibiting Voltage-Gated Calcium Channels: This can reduce neurotransmitter release.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used animal model to screen for compounds that are effective against generalized tonic-clonic seizures.[15][16]
Protocol:
-
Animal Preparation: Use mice of a specific strain and weight range.
-
Compound Administration: Administer the test compound to the mice at various doses.
-
Induction of Seizure: After a predetermined time, deliver a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED50), which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
Data Presentation and Visualization
For clarity and ease of comparison, quantitative data should be summarized in well-structured tables. Visual representations, such as diagrams of signaling pathways and experimental workflows, are crucial for conveying complex information effectively.
Table 1: Example of In Vitro Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 (Breast) | 10.5 |
| Derivative 1 | A549 (Lung) | 15.2 |
| Derivative 2 | MCF-7 (Breast) | 5.8 |
| Derivative 2 | A549 (Lung) | 8.1 |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
| Doxorubicin | A549 (Lung) | 1.3 |
Diagram: General Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the discovery and development of bioactive Methyl 2-(2-aminophenyl)acetate derivatives.
Future Directions and Conclusion
The derivatives of methyl 2-(2-aminophenyl)acetate represent a promising and largely untapped source of novel therapeutic agents. The existing research, particularly in the antimicrobial domain, provides a solid foundation for further exploration. Future research should focus on:
-
Systematic Synthesis: The design and synthesis of large, diverse libraries of derivatives to comprehensively explore the chemical space around this scaffold.
-
Broad-Spectrum Biological Screening: Evaluating these compounds against a wider range of biological targets and disease models, including various cancer types, microbial strains, and models of inflammation and neurological disorders.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the active compounds exert their effects.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical in vivo studies to assess their efficacy, pharmacokinetics, and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pioneerpublisher.com [pioneerpublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed protocol for reactions with Methyl 2-(2-aminophenyl)acetate hydrochloride
Introduction: A Versatile Scaffold for Heterocyclic Chemistry
Methyl 2-(2-aminophenyl)acetate hydrochloride is a valuable and versatile bifunctional building block for organic synthesis. Its structure, featuring a primary aromatic amine and a methyl ester separated by a methylene bridge, makes it an ideal precursor for a variety of heterocyclic systems. The ortho-disposition of these functional groups allows for facile intramolecular cyclization reactions, providing access to privileged scaffolds in medicinal chemistry, such as benzodiazepines and quinolinones.
This guide provides detailed, field-proven protocols for key transformations of this compound. Beyond a simple recitation of steps, we delve into the mechanistic rationale behind each protocol, offering insights to empower researchers to adapt and troubleshoot these reactions effectively.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 49851-36-7 | [1] |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| Appearance | Off-white to light yellow solid | - |
| Storage | Store in a cool, dry place, sealed from moisture | - |
Diagram of this compound
Caption: Structure of this compound.
PART 1: Safety and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Core Safety Requirements:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. The hydrochloride salt is acidic and corrosive.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
PART 2: Core Synthetic Protocols
Protocol 1: N-Acylation with Acyl Chlorides
This protocol details a fundamental transformation of the primary amine to form an amide. This is often the first step in multistep syntheses to introduce diversity or to prepare for subsequent cyclization reactions. The use of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
Mechanistic Rationale: The lone pair of the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. The triethylamine (TEA) or diisopropylethylamine (DIPEA) acts as a base to quench the resulting hydrochloric acid, preventing the protonation and deactivation of the starting amine.
Experimental Workflow: N-Acylation
Caption: General workflow for the N-acylation of Methyl 2-(2-aminophenyl)acetate.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvation: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Stir the suspension.
-
Basification: Add triethylamine (TEA, 2.2 eq) dropwise. The suspension should become a clear solution as the free amine is generated.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Acylation: Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-acylated product.
Quantitative Data Summary (Example)
| Reagent/Substrate | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Methyl 2-(2-aminophenyl)acetate HCl | 201.65 | 5.0 | 1.0 | 1.01 g |
| Triethylamine (TEA) | 101.19 | 11.0 | 2.2 | 1.53 mL |
| Acetyl Chloride | 78.50 | 5.5 | 1.1 | 0.39 mL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Protocol 2: Synthesis of 4-Hydroxyquinolin-2(1H)-one Derivatives via Intramolecular Condensation
This protocol leverages the N-acylated intermediate from Protocol 1 to construct the quinolinone core, a scaffold present in numerous bioactive compounds. This reaction proceeds via a base-mediated intramolecular cyclization, specifically a Dieckmann-type condensation, followed by tautomerization.
Mechanistic Rationale: A strong base, such as sodium methoxide, deprotonates the α-carbon of the ester methylene group, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the adjacent amide group. This intramolecular cyclization forms a five-membered ring intermediate which, after rearrangement and tautomerization, yields the stable 4-hydroxyquinolin-2(1H)-one aromatic system.
Caption: Multi-step workflow for the synthesis of 1,4-Benzodiazepin-2-one scaffolds.
Detailed Step-by-Step Protocol:
Step A: Peptide Coupling
-
Generate the free amine of this compound by dissolving it in DCM and adding TEA (1.1 eq), followed by filtration of the triethylammonium chloride salt or using it in situ.
-
In a separate flask, dissolve the N-Boc-protected α-amino acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in anhydrous DMF or DCM.
-
Add the solution of the free amine to the activated amino acid mixture. Add DIPEA (2.5 eq) and stir at room temperature for 12-24 hours.
-
Perform a standard aqueous work-up and purify the resulting dipeptide intermediate by flash chromatography.
Step B: N-Boc Deprotection
-
Dissolve the purified intermediate from Step A in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
Step C: Intramolecular Cyclization
-
Dissolve the crude amine salt from Step B in a high-boiling solvent such as toluene or xylene.
-
Add a base, such as triethylamine (2.0 eq), to neutralize the salt and facilitate cyclization.
-
Heat the mixture to reflux (typically 110-140°C) for 6-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the final 1,4-benzodiazepin-2-one product by recrystallization or flash column chromatography.
References
Application Notes & Protocols: The Strategic Utility of Methyl 2-(2-aminophenyl)acetate Hydrochloride in Pharmaceutical Synthesis
Abstract
Methyl 2-(2-aminophenyl)acetate hydrochloride is a versatile bifunctional molecule that serves as a pivotal intermediate in the synthesis of a multitude of nitrogen-containing heterocyclic compounds.[1] Its unique structure, featuring a reactive primary aromatic amine ortho to a methyl ester group, provides a robust platform for constructing complex molecular architectures. This guide delineates the strategic applications of this intermediate, focusing on the synthesis of two therapeutically significant classes of compounds: benzodiazepines and quinazolinones. We provide detailed, field-proven protocols, mechanistic insights, and data to empower researchers and drug development professionals in leveraging this valuable building block.
Introduction: Chemical Profile and Strategic Importance
This compound (MPAH) is a stable, crystalline solid valued for its predictable reactivity. The hydrochloride salt form enhances stability and simplifies handling compared to the free base. The strategic importance of MPAH lies in the ortho positioning of the amine (-NH₂) and the methyl acetate (-CH₂COOCH₃) moieties on the benzene ring. This arrangement is ideal for intramolecular cyclization reactions, forming fused heterocyclic systems that are common motifs in pharmacologically active agents.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 49851-36-7 | [2] |
| Molecular Formula | C₉H₁₂ClNO₂ | [2] |
| Molecular Weight | 201.65 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Purity | ≥95% | [1] |
| Storage | Store in a dry, sealed place | [2] |
Safety and Handling
As a laboratory chemical, appropriate safety measures are mandatory. While a specific safety data sheet for the hydrochloride salt was not found, data for structurally related compounds suggests the following precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[3]
-
Inhalation: Avoid breathing dust. If inhaled, move to fresh air. In case of respiratory irritation, seek medical attention.[3][4]
-
Skin Contact: Causes skin irritation. In case of contact, wash with plenty of soap and water.[3][4]
-
Eye Contact: Causes serious eye irritation. Rinse cautiously with water for several minutes.[4]
-
Ingestion: May be harmful if swallowed. If swallowed, give water to drink and seek medical advice.[3][4]
Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling.
Core Application: Synthesis of 1,5-Benzodiazepine Scaffolds
Benzodiazepines are a cornerstone class of psychoactive drugs, widely prescribed for their anxiolytic, anticonvulsant, and muscle relaxant properties.[5] The 1,5-benzodiazepine core is readily accessible from ortho-phenylenediamines, making MPAH an excellent precursor after hydrolysis and decarboxylation are considered.
Synthetic Rationale and Workflow
The synthesis of 1,5-benzodiazepines from MPAH proceeds via a logical two-step sequence. First, the methyl ester must be hydrolyzed to the corresponding carboxylic acid. This intermediate can then undergo a condensation reaction with a second amine-containing molecule or, more commonly, be transformed into a precursor that reacts with a ketone. A widely used method involves the condensation of an o-phenylenediamine with a β-diketone or two equivalents of a ketone.[5][6][7]
The following workflow illustrates the general strategy.
Caption: General workflow for 1,5-benzodiazepine synthesis from MPAH.
Protocol: Synthesis of a Dihydro-1H-1,5-benzodiazepine Derivative
This protocol details the synthesis of 2,4-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine from o-phenylenediamine (which can be derived from MPAH) and an excess of acetone, a classic and efficient method.[6][7]
Part A: Preparation of o-Phenylenediamine from MPAH (Conceptual)
Rationale: This conversion typically involves hydrolysis of the ester to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement to yield the diamine. This is a multi-step process and for this protocol, we will start with commercially available o-phenylenediamine, which is the key intermediate derivable from MPAH.
Part B: Cyclocondensation to form 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
Causality: This reaction is catalyzed by an acid, which protonates the carbonyl oxygen of acetone, making it more susceptible to nucleophilic attack by the amino groups of o-phenylenediamine. The reaction proceeds through a series of imine formations and intramolecular cyclizations. Using a catalyst like TCT (2,4,6-trichloro-1,3,5-triazine) can significantly improve yields under mild conditions.[7]
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Acetone (analytical grade, 25 mL)
-
2,4,6-Trichloro-1,3,5-triazine (TCT) (0.074 g, 0.4 mmol, 4 mol%)
-
Methanol (analytical grade, 30 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To the 100 mL round-bottom flask, add o-phenylenediamine (10 mmol), methanol (30 mL), and acetone (25 mL). Stir the mixture at room temperature until all solids dissolve.
-
Catalyst Addition: Add TCT (4 mol%) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 30-60 minutes, as indicated by the consumption of the o-phenylenediamine spot.[5]
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.
Self-Validation:
-
TLC Analysis: Compare the Rƒ value of the product spot with the starting material.
-
Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A characteristic violet coloration upon treatment with dilute hydrochloric acid can also confirm the 1,5-benzodiazepine structure.[5]
Caption: Simplified mechanism for acid-catalyzed benzodiazepine synthesis.
Core Application: Synthesis of Quinazolinone Scaffolds
Quinazolinone derivatives are a privileged class of heterocycles exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[8][9] The structure of MPAH is highly amenable to the construction of the 4(3H)-quinazolinone core.
Synthetic Rationale
The synthesis of a 4(3H)-quinazolinone from MPAH involves cyclocondensation. The o-amino group acts as one nitrogen nucleophile, while the acetate group can be hydrolyzed and activated, or directly cyclized with a suitable C1-N1 synthon like formamide or ammonium acetate. This approach is analogous to the well-established synthesis of quinazolinones from anthranilic acid (2-aminobenzoic acid).[8][9][10]
Protocol: Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol describes a plausible one-pot synthesis from MPAH by reacting it with an acetamide equivalent, which provides the necessary atoms to complete the heterocyclic ring.
Causality: The reaction is typically performed at elevated temperatures to drive the condensation and dehydration steps. An acid catalyst facilitates the initial acylation of the primary amine, which is followed by an intramolecular cyclization (attack of the amide nitrogen on the ester carbonyl) and subsequent elimination of methanol and water to form the stable aromatic quinazolinone ring.
Materials:
-
This compound (MPAH) (2.02 g, 10 mmol)
-
N-acetylacetamide (or acetic anhydride and ammonium acetate)
-
Polyphosphoric acid (PPA) or a high-boiling point solvent like ethylene glycol
-
Crushed ice
-
Ammonium hydroxide solution
Equipment:
-
100 mL round-bottom flask
-
Heating mantle with temperature control and magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In the 100 mL round-bottom flask, combine MPAH (10 mmol) with an excess of the acetylating/cyclizing agent (e.g., a mixture of acetic anhydride and ammonium acetate).
-
Catalyst/Solvent: Add polyphosphoric acid as both a catalyst and a solvent, or alternatively, use a high-boiling point solvent.
-
Reaction Execution: Heat the mixture to 120-140 °C for 2-4 hours. The high temperature is necessary for the cyclodehydration process.
-
Monitoring: Monitor the reaction by taking small aliquots, quenching them, and analyzing by TLC.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Filtration: Neutralize the slurry with a concentrated ammonium hydroxide solution to a pH of 7-8. Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure 2-methyl-4(3H)-quinazolinone.
Self-Validation:
-
Yield Calculation: Determine the percentage yield based on the initial amount of MPAH.
-
Melting Point: Compare the observed melting point with the literature value for 2-methyl-4(3H)-quinazolinone.
-
Spectroscopic Confirmation: Utilize IR spectroscopy to identify the characteristic C=O stretch of the amide and ¹H NMR to confirm the aromatic and methyl protons.
Caption: Plausible mechanism for quinazolinone synthesis from MPAH.
Conclusion
This compound is a potent and cost-effective intermediate for constructing heterocyclic scaffolds of high pharmaceutical value. Its bifunctional nature allows for direct and efficient entry into both the benzodiazepine and quinazolinone families of compounds. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to explore and expand upon the synthetic utility of this valuable chemical building block in modern drug discovery and development programs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS 49851-36-7 | this compound - Synblock [synblock.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijirset.com [ijirset.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Methyl 2-(2-aminophenyl)acetate Hydrochloride as a Cornerstone for Novel Heterocyclic Synthesis
Abstract: Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these scaffolds.[1] This guide provides an in-depth exploration of Methyl 2-(2-aminophenyl)acetate hydrochloride, a highly versatile and commercially available building block, for the synthesis of diverse and novel heterocyclic systems. We will delve into the core chemical principles, provide detailed, field-proven protocols for the synthesis of indole, quinoline, and benzodiazepine derivatives, and offer insights into experimental causality and troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful reagent in their synthetic campaigns.
The Strategic Advantage of this compound
This compound is a bifunctional reagent poised for intramolecular cyclization and condensation reactions.[2] Its strategic value stems from the ortho-positioning of a nucleophilic primary amine and an electrophilic ester-activated methylene group on a benzene ring. This specific arrangement facilitates the construction of fused heterocyclic systems, making it an ideal starting point for generating libraries of compounds with high structural diversity and potential biological activity.
The primary amine serves as a potent nucleophile for reactions with carbonyls, while the adjacent methylene group, activated by the methyl ester, can be readily deprotonated to act as a nucleophile or participate in condensation reactions. The hydrochloride salt form ensures stability and improves handling, readily converting to the free amine with a simple basic wash.
Core Reactivity and Mechanistic Pathways
The utility of this scaffold lies in its ability to undergo intramolecular cyclization, a key step in forming fused ring systems. The general mechanism involves the initial formation of an intermediate by reacting the amine group with a suitable partner, followed by an intramolecular attack from the activated methylene position to close the ring.
Caption: General workflow for heterocyclic synthesis using Methyl 2-(2-aminophenyl)acetate.
Application Protocol I: Synthesis of 2-Aryl-3-carbomethoxyindoles
Indole derivatives are ubiquitous in biologically active natural products and pharmaceuticals.[3] This protocol adapts a Madelung-type cyclization strategy, involving the formation of an N-acyl intermediate followed by a base-mediated intramolecular condensation.
Principle: The synthesis begins with the acylation of the primary amine of Methyl 2-(2-aminophenyl)acetate with an aromatic acyl chloride. The resulting N-acylated intermediate is then subjected to a strong base, which deprotonates the α-carbon of the acetate moiety, initiating an intramolecular cyclization onto the amide carbonyl. Subsequent dehydration yields the desired indole scaffold. This method is highly effective for creating 2,3-disubstituted indoles.[3]
Materials and Reagents:
-
This compound
-
Benzoyl chloride (or other substituted acyl chlorides)
-
Triethylamine (TEA) or Pyridine
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Experimental Protocol:
-
Amide Formation:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 10 minutes to generate the free amine in situ.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzoyl intermediate, which can be used in the next step without further purification.
-
-
Intramolecular Cyclization:
-
Dissolve the crude N-benzoyl intermediate in anhydrous ethanol.
-
Add sodium ethoxide (2.0 eq) portion-wise at room temperature.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-phenyl-1H-indole-3-carboxylate.
-
Safety Precautions: Acyl chlorides are corrosive and lachrymatory. Sodium ethoxide is highly reactive and moisture-sensitive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Application Protocol II: Synthesis of 2-Hydroxy-4-methylquinolines
Quinoline is a privileged heterocyclic structure with extensive applications in drug discovery.[4][5] This protocol outlines a modified Friedländer-type synthesis, where Methyl 2-(2-aminophenyl)acetate reacts with a β-ketoester in the presence of an acid catalyst to construct the quinoline core.
Principle: This synthesis involves the condensation of the amine group of Methyl 2-(2-aminophenyl)acetate with the ketone of ethyl acetoacetate to form an enamine intermediate. The subsequent acid-catalyzed intramolecular cyclization between the activated methylene of the acetate and the ester carbonyl of the acetoacetate moiety, followed by tautomerization, yields the stable 2-hydroxyquinoline (quinolin-2-one) product.
Materials and Reagents:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowex-50W resin
-
Anhydrous Toluene or Xylene
-
Sodium bicarbonate solution
-
Ethanol for recrystallization
Experimental Protocol:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and polyphosphoric acid (used as both catalyst and solvent) or a catalytic amount of Dowex-50W resin in toluene.
-
Equip the flask with a reflux condenser.
-
-
Condensation and Cyclization:
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 6-8 hours.
-
Monitor the reaction by TLC. The formation of a solid product may be observed.
-
-
Work-up and Purification:
-
Allow the mixture to cool to approximately 80 °C and then pour it cautiously onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain pure Methyl 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate.
-
Causality Note: The use of a strong acid catalyst like PPA is crucial for promoting both the initial condensation and the subsequent intramolecular cyclization-dehydration steps required to form the quinoline ring.[4]
Application Protocol III: Synthesis of 1,5-Benzodiazepine Scaffolds
1,5-Benzodiazepines are a well-known class of psychoactive compounds and are important pharmacophores in medicinal chemistry.[6][7] While direct synthesis from Methyl 2-(2-aminophenyl)acetate is less common, it serves as an excellent precursor to o-phenylenediamine derivatives required for the classical benzodiazepine synthesis.
Principle: This is a two-step process. First, the ester group of Methyl 2-(2-aminophenyl)acetate is converted to an amide, which is then reduced to the corresponding ethylamine. This creates an o-phenylenediamine derivative. In the second step, this derivative undergoes a condensation reaction with a ketone, catalyzed by an acid, to form the seven-membered benzodiazepine ring.[7][8]
Materials and Reagents:
-
Step 1 (Precursor Synthesis):
-
This compound
-
Ammonia solution (aqueous or in methanol)
-
Lithium aluminum hydride (LAH)
-
Anhydrous THF
-
-
Step 2 (Benzodiazepine Formation):
-
2-(2-Aminoethyl)aniline (from Step 1)
-
Acetone or another suitable ketone
-
Glacial acetic acid or a Lewis acid catalyst (e.g., Yb(OTf)₃)[7]
-
Anhydrous Methanol
-
Experimental Protocol:
-
Synthesis of 2-(2-Aminoethyl)aniline Precursor:
-
Amidation: Stir Methyl 2-(2-aminophenyl)acetate (free base form) in a concentrated solution of ammonia in methanol in a sealed pressure vessel at 60-80 °C for 24 hours. After cooling, concentrate the mixture to obtain crude 2-(2-aminophenyl)acetamide.
-
Reduction: In a separate flask under nitrogen, prepare a suspension of LAH (2.5 eq) in anhydrous THF. Cool to 0 °C. Add the crude amide portion-wise as a solid or a solution in THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF. Concentrate the filtrate to obtain crude 2-(2-aminoethyl)aniline.
-
-
1,5-Benzodiazepine Formation:
-
Dissolve the crude 2-(2-aminoethyl)aniline (1.0 eq) and acetone (2.5 eq) in anhydrous methanol.
-
Add a catalytic amount of glacial acetic acid (10 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2,4-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine.
-
Summary of Synthetic Applications
| Heterocyclic Product Class | Reaction Type | Key Co-Reagents / Catalyst | Typical Conditions | Typical Yield (%) |
| Indoles | Madelung-type Cyclization | Acyl Chloride, NaOEt | Reflux, 3-5h | 60-85% |
| Quinolines | Friedländer Condensation | β-Ketoester, PPA | 120-140 °C, 6-8h | 70-90% |
| Benzodiazepines | Diamine Condensation | Ketone, Acetic Acid | Room Temp, 12-24h | 65-85% |
Note: Yields are illustrative and can vary based on specific substrates, reaction scale, and purification efficiency.
Troubleshooting and Strategic Considerations
-
Low Yield in Indole Synthesis: Incomplete amide formation or inefficient cyclization. Ensure anhydrous conditions and a sufficiently strong base for the cyclization step. KOtBu in THF can be an effective alternative to NaOEt in ethanol.
-
Side Products in Quinoline Synthesis: At high temperatures, self-condensation of the β-ketoester can occur. Ensure efficient stirring and controlled heating. Using a milder catalyst like Amberlyst-15 can sometimes improve selectivity.
-
Difficulty in Benzodiazepine Precursor Reduction: LAH reduction of the amide can be sluggish. Ensure the amide is completely dry and use a sufficient excess of fresh LAH.
-
Scaffold Selection: The choice of co-reactant is the primary determinant of the final heterocyclic scaffold. This decision-making process is crucial for library design in drug discovery.
Caption: Decision tree for selecting a synthetic route to target heterocycles.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Application Note: Comprehensive Analytical Characterization of Methyl 2-(2-aminophenyl)acetate Hydrochloride
Abstract
This application note provides a comprehensive suite of analytical methods for the detailed characterization of Methyl 2-(2-aminophenyl)acetate hydrochloride (CAS: 49851-36-7). As a versatile chemical intermediate, its identity, purity, and stability are critical for its successful application in research and drug development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, self-validating methodologies for structural confirmation, purity assessment, and impurity profiling. We detail the strategic application of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the quality and integrity of this important compound.
Introduction
This compound is a key building block in organic synthesis, frequently utilized in the preparation of various heterocyclic compounds and pharmaceutical intermediates.[1] The presence of a primary aromatic amine, a methyl ester, and its formulation as a hydrochloride salt imparts specific chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. The hydrochloride salt form is often employed to enhance stability and water solubility, which is a common strategy for amine-containing drug substances.[2]
Ensuring the unambiguous identification and purity of this raw material is the foundational step for any subsequent synthetic work or biological screening. The presence of impurities, such as isomers, starting materials, or degradation products, can have profound impacts on reaction yields, impurity profiles of downstream products, and the interpretation of biological data. This guide presents a logical workflow and detailed protocols to establish the identity, structure, and purity of this compound with a high degree of scientific confidence.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for selecting appropriate analytical techniques and parameters.
| Property | Value | Source(s) |
| CAS Number | 49851-36-7 | [1][3] |
| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |
| Molecular Weight | 201.65 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder (Typical) | [5] |
| Storage | Store in a dry, sealed container | [3] |
Analytical Workflow for Comprehensive Characterization
A systematic approach ensures that all critical quality attributes of the compound are assessed. The following workflow outlines the logical progression of analysis from initial identification to quantitative purity assessment.
Caption: Overall analytical workflow for Methyl 2-(2-aminophenyl)acetate HCl.
Identification and Structural Confirmation
The initial phase of analysis focuses on confirming the presence of key functional groups and verifying the molecular weight and covalent structure of the compound.
Fourier Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is an excellent first-pass technique for identity confirmation. It provides rapid verification of the key functional groups. For this molecule, we expect to see characteristic absorptions for the aromatic amine hydrochloride, the ester carbonyl, and the aromatic ring. The most telling feature distinguishing the hydrochloride salt from the free amine is the presence of a broad absorption band for the ammonium (N-H⁺) stretch, which typically appears in the 2400-3200 cm⁻¹ region.[2]
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KKBr in an agate mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.
-
Background Collection: Collect a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for the presence of the following key absorption bands:
-
~3200-2400 cm⁻¹ (broad): N-H⁺ stretching of the primary ammonium salt.
-
~1735 cm⁻¹ (strong): C=O stretching of the methyl ester.
-
~1600, 1500 cm⁻¹: C=C stretching of the aromatic ring.
-
~1200 cm⁻¹: C-O stretching of the ester.
-
Mass Spectrometry (MS)
Causality: Mass spectrometry provides direct evidence of the compound's molecular weight, serving as a critical identity test. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, ionic compounds like hydrochloride salts, minimizing fragmentation and clearly showing the molecular ion of the free base.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, typically coupled to a liquid chromatograph (LC-MS) or a direct infusion pump.
-
Analysis: Infuse the sample solution into the ESI source operating in positive ion mode.
-
Data Interpretation: The expected mass to be observed is that of the protonated free base [M+H]⁺.
-
Free Base (C₉H₁₁NO₂): Molecular Weight = 165.19 g/mol .[6]
-
Expected Ion: [C₉H₁₁NO₂ + H]⁺ = m/z 166.08 .
-
Confirm that the observed mass is within ±5 ppm of the theoretical mass if using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, confirming the connectivity of all atoms in the molecule. The chemical shifts, integration values (for ¹H), and coupling patterns will provide an unambiguous fingerprint of Methyl 2-(2-aminophenyl)acetate.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred as it solubilizes many hydrochloride salts and does not exchange with the amine protons.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence.
-
Data Interpretation (Expected Signals in DMSO-d₆):
-
¹H NMR:
-
Aromatic protons (4H): Multiplets in the ~7.0-7.5 ppm region.
-
Amine protons (NH₃⁺): A broad singlet, typically downfield (>9 ppm), which will exchange with D₂O.
-
Methylene protons (CH₂): A singlet around ~3.8 ppm.
-
Methyl protons (OCH₃): A singlet around ~3.6 ppm.
-
-
¹³C NMR:
-
Ester Carbonyl (C=O): ~170 ppm.
-
Aromatic Carbons (6C): ~115-145 ppm.
-
Methyl Carbon (OCH₃): ~52 ppm.
-
Methylene Carbon (CH₂): ~35 ppm.
-
-
Purity Determination and Impurity Profiling
Quantitative analysis is essential to determine the purity of the material and to identify and quantify any potential impurities.
High-Performance Liquid Chromatography (HPLC-UV)
Causality: Reversed-phase HPLC with UV detection is the gold standard for purity analysis of non-volatile organic molecules. A C18 stationary phase provides good retention for the moderately polar aromatic compound. A buffered mobile phase is critical to control the ionization state of the primary amine, ensuring sharp, symmetrical peaks. The aromatic ring serves as a strong chromophore for UV detection. This method is designed to be stability-indicating, capable of separating the main component from potential process impurities and degradation products.
Protocol:
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
Parameter Recommended Condition Rationale Column C18, 4.6 x 150 mm, 5 µm General-purpose reversed-phase column suitable for aromatic compounds. Mobile Phase A 0.1% Formic Acid in Water Provides an acidic pH to ensure the amine is protonated and consistent. Mobile Phase B Acetonitrile Common organic modifier for reversed-phase chromatography. Gradient 10% B to 90% B over 20 min A gradient ensures elution of both polar and non-polar impurities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Controlled temperature ensures reproducible retention times. Detection 254 nm Wavelength where the phenyl ring exhibits strong absorbance. | Injection Vol. | 10 µL | |
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This yields a concentration of ~100 µg/mL.[7]
-
Sample: Prepare the sample to be tested in the same manner as the standard.
-
-
Self-Validating System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met.[7]
SST Parameter Acceptance Criteria Tailing Factor (Asymmetry) ≤ 2.0 Theoretical Plates ≥ 2000 | %RSD of Peak Area | ≤ 2.0% |
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 254 nm.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Caption: Relationship between analytical techniques and the information derived.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal combination of spectroscopic (FTIR, NMR, MS) and chromatographic (HPLC) techniques ensures unambiguous identification, structural confirmation, and accurate purity assessment. Adherence to these protocols, particularly the inclusion of self-validating system suitability tests, will guarantee the generation of high-quality, reliable data essential for decision-making in research and development environments.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. CAS 49851-36-7 | this compound - Synblock [synblock.com]
- 4. Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]
- 6. 35613-44-6|Methyl 2-(2-aminophenyl)acetate|BLD Pharm [bldpharm.com]
- 7. cipac.org [cipac.org]
HPLC and LC-MS methods for analyzing Methyl 2-(2-aminophenyl)acetate hydrochloride
An Application Note and Protocol for the Analysis of Methyl 2-(2-aminophenyl)acetate hydrochloride by HPLC and LC-MS/MS
Authored by: Senior Application Scientist
Abstract
This comprehensive guide details robust and validated analytical methodologies for the characterization of this compound, a key chemical intermediate. We present two orthogonal, yet complementary, liquid chromatography techniques. Part A describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection, ideal for purity assays and routine quality control. Part B outlines a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the definitive identification and quantification of trace-level impurities. The causality behind critical experimental choices is explained, ensuring that each protocol functions as a self-validating system for researchers, scientists, and drug development professionals.
Introduction
This compound (CAS: 49851-36-7) is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds[1]. Its structure, featuring a primary aromatic amine and a methyl ester, makes it susceptible to various degradation pathways, including oxidation and hydrolysis. Therefore, the development of precise, accurate, and specific analytical methods is paramount to ensure the quality, stability, and safety of starting materials and the resulting active pharmaceutical ingredients (APIs).
This application note provides detailed protocols for two essential analytical techniques. The first is an HPLC-UV method, a workhorse in the pharmaceutical industry for its robustness and reliability in determining the purity of the main component[2][3]. To prove its utility as a "stability-indicating" method, we incorporate forced degradation studies, which are essential for identifying potential degradation products and demonstrating analytical specificity as mandated by regulatory bodies like the ICH[4][5]. The second technique, LC-MS/MS, offers unparalleled sensitivity and specificity, making it the gold standard for identifying and quantifying trace impurities that may not be detectable by UV, including those that could be potentially genotoxic[6][7][8].
Part A: HPLC-UV Method for Purity Assay and Stability-Indicating Analysis
Scientific Principle and Rationale
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from its potential impurities and degradation products.
-
Causality of Column Selection : A C18 (octadecylsilane) stationary phase is chosen for its versatility and effectiveness in retaining moderately polar aromatic compounds like the target analyte through hydrophobic interactions.
-
Rationale for Mobile Phase : The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The use of an acidic modifier (e.g., formic or phosphoric acid) is critical. It protonates the primary amine group on the analyte, preventing its interaction with residual acidic silanols on the silica backbone of the stationary phase. This ensures symmetrical, sharp peak shapes and reproducible retention times. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe[3].
-
Basis for UV Detection : The analyte contains a phenyl ring, which is a strong chromophore. UV detection is a robust, non-destructive, and linear detection method suitable for quantitative analysis. The wavelength is selected based on the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. Similar aromatic amines and esters show strong absorbance between 220 nm and 340 nm[9][10].
Experimental Workflow: HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV Purity and Impurity Assessment.
Detailed Protocol: HPLC-UV Method
3.1. Reagents and Materials
-
This compound Reference Standard (≥98% purity)[11].
-
Acetonitrile (ACN), HPLC or Gradient Grade.
-
Water, HPLC Grade or Milli-Q.
-
Formic Acid (FA), ~99% purity.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
3.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% B | Ensures separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV Diode Array Detector (DAD) at 248 nm | Wavelength of strong absorbance for the analyte. |
| Run Time | 22 minutes | Includes separation and column re-equilibration. |
3.3. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. This higher concentration is used to facilitate the detection of minor impurities.
3.4. System Suitability Test (SST) Inject the Standard Solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
3.5. Data Analysis Calculate the percentage of any single impurity and the total purity using the area normalization method from the sample solution chromatogram.
Protocol: Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed to generate potential degradation products[12][13]. The goal is to achieve 5-20% degradation of the active ingredient[13].
-
Acid Hydrolysis: To 1 mL of sample stock solution (1000 µg/mL), add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with Diluent.
-
Base Hydrolysis: To 1 mL of sample stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with Diluent.
-
Oxidative Degradation: To 1 mL of sample stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to 10 mL with Diluent.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80 °C for 48 hours. Prepare a 1000 µg/mL solution in Diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 1000 µg/mL solution in Diluent.
Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak.
Part B: LC-MS/MS Method for Trace Impurity Analysis
Scientific Principle and Rationale
This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the highly sensitive and selective quantification of impurities.
-
Causality of LC-MS/MS Selection : For trace-level analysis, HPLC-UV often lacks the required sensitivity and can be prone to interference from co-eluting matrix components[7]. LC-MS/MS provides superior selectivity by monitoring a specific mass-to-charge (m/z) transition for the analyte, effectively filtering out background noise[6][8].
-
Rationale for Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is selected. The primary amine in Methyl 2-(2-aminophenyl)acetate is a basic site that readily accepts a proton in the acidic mobile phase, forming a stable protonated molecule [M+H]⁺, which is ideal for MS detection[14][15].
-
Basis for MRM Detection : Multiple Reaction Monitoring (MRM) is a tandem MS technique that provides two stages of mass filtering. The first quadrupole (Q1) is set to isolate the precursor ion (the [M+H]⁺ of the impurity), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor only a specific, stable fragment ion. This precursor-to-product ion transition is unique to the compound of interest, providing exceptional selectivity and sensitivity for quantification at parts-per-billion (ppb) levels[16].
Experimental Workflow: LC-MS/MS Trace Analysis
Caption: Workflow for LC-MS/MS Trace Impurity Quantification.
Detailed Protocol: LC-MS/MS Method
3.1. Reagents and Materials
-
Reference Standards for this compound and any known impurities.
-
Acetonitrile (ACN), LC-MS Grade.
-
Water, LC-MS Grade.
-
Formic Acid (FA), LC-MS Grade.
-
Diluent: 50:50 (v/v) LC-MS Grade Acetonitrile:Water.
3.2. LC and MS/MS Conditions
Liquid Chromatography
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 100 mm x 2.1 mm, 1.8 µm | Smaller dimensions for faster analysis and reduced solvent consumption. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible volatile buffer. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | MS-compatible organic phase. |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9.1-12 min: 5% B | Efficient gradient for a 2.1 mm ID column. |
| Flow Rate | 0.4 mL/min | Appropriate flow rate for the column dimensions. |
| Column Temp. | 40 °C | Higher temperature improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Smaller volume suitable for high-sensitivity analysis. |
Tandem Mass Spectrometry
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for protonating the primary amine. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray. |
| Source Temp. | 150 °C | Helps in desolvation. |
| Desolvation Temp. | 400 °C | Efficiently removes solvent from droplets. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity. |
| MRM Transition | Precursor [M+H]⁺: m/z 166.1 → Product: (To be determined) | The product ion is found by infusing a standard and performing a product ion scan. A common fragmentation would be the loss of the methyl formate group (-60 Da). |
| Collision Energy | (To be optimized) | Optimized for each compound to maximize product ion signal. |
3.3. Preparation of Solutions
-
Stock Solution (100 µg/mL): Prepare a stock solution of the impurity reference standard in Diluent.
-
Calibration Standards (0.1 ng/mL to 100 ng/mL): Perform serial dilutions from the stock solution to create a set of calibration standards.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. This allows for the detection of impurities at the ppm level relative to the main component.
3.4. Data Analysis Construct a calibration curve by plotting the peak area of the impurity standard versus its concentration. Apply a linear regression to the curve. Determine the concentration of the impurity in the sample solution by interpolating its peak area onto the calibration curve. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ)[7].
Conclusion
The HPLC-UV and LC-MS/MS methods presented here provide a comprehensive analytical toolkit for the quality assessment of this compound. The HPLC method is a robust, reliable tool for routine purity testing and stability evaluation, validated by forced degradation studies. For applications requiring higher sensitivity, the LC-MS/MS method delivers precise and accurate quantification of trace-level impurities, ensuring the highest standards of material quality in research and drug development. Adherence to these protocols will enable scientists to generate high-quality, reproducible data essential for regulatory compliance and scientific advancement.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. jpharmsci.com [jpharmsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. japsonline.com [japsonline.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 10. Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CAS 49851-36-7 | this compound - Synblock [synblock.com]
- 12. ijrpp.com [ijrpp.com]
- 13. researchgate.net [researchgate.net]
- 14. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. agilent.com [agilent.com]
Application Notes and Protocols: The Role of Methyl 2-(2-aminophenyl)acetate Hydrochloride in Medicinal Chemistry Research
Introduction: A Versatile Scaffold for Heterocyclic Chemistry
Methyl 2-(2-aminophenyl)acetate hydrochloride is a bifunctional building block of significant interest in medicinal chemistry.[1] Its structure, featuring a primary aromatic amine and a methyl ester, provides two reactive centers for a variety of chemical transformations. This unique arrangement makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds, which are cornerstones of many therapeutic agents. The strategic positioning of the amino and acetate groups facilitates intramolecular cyclization reactions, leading to the efficient construction of privileged scaffolds such as quinolin-2-ones, 3,4-dihydroquinoxalin-2(1H)-ones, and benzodiazepines. These core structures are found in numerous biologically active molecules, including anticancer, antibacterial, and anti-inflammatory agents.[2][3][4] This guide provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant heterocyclic compounds.
Core Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its role as a precursor to bicyclic and tricyclic nitrogen-containing heterocycles. The general strategy involves a two-step sequence:
-
N-Functionalization: The primary amino group is first modified, typically through acylation, sulfonylation, or reaction with other electrophiles. This step introduces diversity and sets the stage for the subsequent cyclization.
-
Intramolecular Cyclization: The newly introduced N-substituent then participates in a ring-closing reaction with the methyl acetate group or a derivative thereof, leading to the formation of the desired heterocyclic ring system.
This approach allows for the systematic generation of compound libraries for biological screening and lead optimization in drug discovery programs.
Protocol 1: Synthesis of 3-Substituted Quinolin-2(1H)-ones
Quinolin-2(1H)-one is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] The following protocol outlines a general procedure for the synthesis of 3-substituted quinolin-2(1H)-ones from this compound.
Step 1: N-Acylation of this compound
The initial step involves the acylation of the primary amine. This can be achieved using various acylating agents, such as acyl chlorides or carboxylic acids with a coupling agent.[6][7]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic acid
-
Coupling agent (if using a carboxylic acid), e.g., HATU, HOBt/EDC
-
Base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure (using an acyl chloride):
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a suitable base, such as triethylamine (2.2 eq), to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-acylated intermediate.
Table 1: Representative N-Acylation Reactions
| Acylating Agent | Product | Typical Yield (%) |
| Acetyl chloride | Methyl 2-(2-acetamidophenyl)acetate | 85-95 |
| Benzoyl chloride | Methyl 2-(2-benzamidophenyl)acetate | 80-90 |
Step 2: Intramolecular Cyclization to Quinolin-2(1H)-one
The N-acylated intermediate undergoes an intramolecular Dieckmann-type condensation to form the quinolin-2(1H)-one ring system. This reaction is typically promoted by a strong base.
Materials:
-
N-Acylated methyl 2-(2-aminophenyl)acetate intermediate
-
Strong base (e.g., Sodium methoxide, Sodium ethoxide)
-
Anhydrous solvent (e.g., Methanol, Ethanol, Toluene)
Procedure:
-
Dissolve the N-acylated intermediate (1.0 eq) in an anhydrous solvent such as toluene.
-
Add a solution of a strong base, such as sodium methoxide (1.5 eq) in methanol, to the reaction mixture.
-
Heat the mixture to reflux (typically 80-110 °C) and stir for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 3-substituted quinolin-2(1H)-one.
Caption: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones.
Protocol 3: Synthesis of 1,5-Benzodiazepine Scaffolds
Benzodiazepines are a well-known class of psychoactive drugs and their core structure is a valuable scaffold in medicinal chemistry. [4][8][9][10]While the direct synthesis from Methyl 2-(2-aminophenyl)acetate is less common, a plausible synthetic route involves its conversion to a 2-aminobenzophenone derivative followed by condensation with a ketone.
Step 1: Conversion to a 2-Aminobenzophenone Derivative
This transformation can be achieved through a Friedel-Crafts acylation of a suitably protected aniline derivative, followed by deprotection. A more direct, albeit multi-step, approach from the starting material would involve more complex synthetic transformations beyond the scope of this direct application note. However, the resulting 2-aminobenzophenone is a key intermediate. [11]
Step 2: Condensation with a Ketone to form a 1,5-Benzodiazepine
Materials:
-
2-Aminobenzophenone derivative
-
Ketone (e.g., Acetone, Cyclohexanone)
-
Catalyst (e.g., Acetic acid, Lewis acids like InCl₃, Sc(OTf)₃)
-
Solvent (e.g., Ethanol, Toluene)
Procedure:
-
Dissolve the 2-aminobenzophenone derivative (1.0 eq) and the ketone (2.0 eq) in a suitable solvent like ethanol.
-
Add a catalytic amount of an acid, such as glacial acetic acid or a Lewis acid.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 1,5-benzodiazepine derivative.
Table 2: Bioactive Scaffolds from this compound
| Scaffold | Potential Biological Activities |
| Quinolin-2(1H)-ones | Anticancer, Antiviral, Antibacterial [3] |
| 3,4-Dihydroquinoxalin-2(1H)-ones | Antimicrobial, Antifungal, Kinase inhibitors [12][13] |
| 1,5-Benzodiazepines | Anxiolytic, Anticonvulsant, Sedative [4] |
Conclusion and Future Perspectives
This compound is a cost-effective and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this guide provide a foundation for researchers to explore the chemical space around these privileged scaffolds. The ability to readily introduce diversity through N-functionalization allows for the generation of extensive compound libraries for high-throughput screening. Future research in this area will likely focus on the development of more efficient and stereoselective cyclization methods, as well as the exploration of novel biological targets for the resulting heterocyclic compounds.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Execution of Intramolecular Cyclization of Methyl 2-(2-aminophenyl)acetate Hydrochloride for Oxindole Synthesis
Introduction: The Strategic Importance of Oxindoles
The oxindole scaffold is a privileged heterocyclic motif central to a vast array of pharmaceuticals and biologically active compounds. Its presence in numerous approved drugs and clinical candidates underscores its importance in medicinal chemistry.[1][2] Methyl 2-(2-aminophenyl)acetate hydrochloride serves as a readily available and versatile starting material for the synthesis of the foundational oxindole core, 1,3-dihydro-2H-indol-2-one. This document provides a comprehensive guide to the intramolecular cyclization (lactamization) of this precursor, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern experimental choices. Our focus is on establishing a robust, self-validating protocol that ensures reproducibility and high yield.
The Core Reaction: Mechanism of Intramolecular Lactamization
The conversion of this compound to oxindole is a classic example of an intramolecular nucleophilic acyl substitution, commonly known as lactamization. The reaction proceeds through several key steps that are critical to understand for effective experimental design.
-
Deprotonation: The starting material is a hydrochloride salt, meaning the primary amine is protonated and thus non-nucleophilic. The addition of a base is required to neutralize the ammonium salt and liberate the free amine.
-
Nucleophilic Attack: The liberated primary amine, now a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester group. This intramolecular attack is sterically and entropically favored due to the proximity of the reacting groups, leading to the formation of a five-membered ring.
-
Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the methoxide ion (CH₃O⁻) as a leaving group. The methoxide is subsequently protonated by any available proton source in the medium to form methanol.
-
Product Formation: The final product is the stable, aromatic-fused lactam, oxindole.
The entire process is a delicate balance of base strength, solvent polarity, and temperature, each of which must be carefully controlled.
Caption: General mechanism for the base-mediated cyclization of Methyl 2-(2-aminophenyl)acetate.
Experimental Design: The Causality Behind Key Choices
A successful synthesis is predicated on informed decisions. Here we dissect the critical parameters for this cyclization.
-
Choice of Base: The base must be strong enough to deprotonate the anilinium hydrochloride but not so strong as to promote unwanted side reactions like ester hydrolysis.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are mild, inexpensive, and easy to remove during aqueous workup. They are an excellent first choice for this transformation. Their limited solubility in organic solvents can sometimes lead to heterogeneous reaction mixtures, which may require vigorous stirring.
-
Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in most organic solvents, leading to homogeneous reactions. However, they and their corresponding hydrochloride salts must be removed by extraction or chromatography, which can be more complex. They are generally used when the substrate is sensitive to water or inorganic salts.
-
-
Choice of Solvent: The solvent must solubilize the starting material and facilitate the intramolecular reaction.
-
Polar Aprotic Solvents (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF)): These solvents are generally good at dissolving the starting salt and the resulting free amine. They do not participate in the reaction and can support the charged intermediates.
-
Alcohols (e.g., Methanol (MeOH), Ethanol (EtOH)): While they can serve as solvents, they introduce a competing nucleophile. In this specific case, since the ester is a methyl ester, using methanol can be a safe choice as any transesterification would be degenerate (a non-productive reaction). Using higher alcohols could lead to transesterification, complicating the product mixture.
-
-
Temperature and Reaction Time: Lactamization is often favored by heat. The reaction is typically run at elevated temperatures (e.g., reflux) to overcome the activation energy of the cyclization step. Reaction progress must be monitored to determine the point of completion and avoid potential degradation of the product with prolonged heating. Thin-Layer Chromatography (TLC) is the most common and effective method for this monitoring.
Detailed Protocol for Oxindole Synthesis
This protocol provides a robust and scalable method for the synthesis of 1,3-dihydro-2H-indol-2-one.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Notes |
| This compound | 35613-44-6 | C₉H₁₂ClNO₂ | 201.65 | Starting material |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | K₂CO₃ | 138.21 | Base |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | C₂H₃N | 41.05 | Reaction Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction/Chromatography Solvent |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Chromatography Solvent |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | Workup |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Safety Precautions
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.[3]
-
Ethyl Acetate & Hexanes: Highly flammable liquids and vapors. May cause drowsiness or dizziness.[4][5]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of oxindole.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.02 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).
-
Add anhydrous acetonitrile (40 mL).
-
Equip the flask with a reflux condenser and place it in a heating mantle.
-
Reaction Execution: Begin vigorous stirring and heat the mixture to reflux (approx. 82°C). Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (Thin-Layer Chromatography).
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Procedure: Withdraw a small aliquot from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate.
-
Visualization: UV light (254 nm). The product (oxindole) will have a lower Rf value than the starting ester. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up: Once the reaction is complete, cool the flask to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of 20% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford oxindole as a pale yellow or off-white solid. Dry under high vacuum.
Product Characterization: A Self-Validating System
Confirmation of the product's identity and purity is paramount. The following data are characteristic of the desired oxindole product.
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.41 (s, 1H, N-H), 7.20 (td, J = 7.7, 1.3 Hz, 1H), 7.14 (d, J = 7.5 Hz, 1H), 6.97 (td, J = 7.5, 1.0 Hz, 1H), 6.85 (d, J = 7.8 Hz, 1H), 3.46 (s, 2H, CH₂).[6] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 175.8 (C=O), 142.8, 127.9, 124.5, 124.1, 121.5, 109.2, 35.8 (CH₂).[6] |
| Mass Spec (ESI+) | m/z calculated for C₈H₈NO [M+H]⁺: 134.0600; found: 134.0602.[6] |
| IR (ATR, cm⁻¹) | 3200-3000 (N-H stretch), 1697 (C=O stretch, amide).[6] |
| Melting Point | 126-129 °C |
| Yield | 75-90% (typical) |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating, insufficient reaction time, or inefficient stirring. | Ensure the reaction reaches a full reflux. Increase reaction time, monitoring by TLC. Use a larger stir bar or mechanical stirring for better mixing of the heterogeneous mixture. |
| Low Yield | Incomplete reaction, product loss during workup, or side reactions. | Ensure the reaction goes to completion. Be careful during extractions to avoid loss to the aqueous layer. Ensure the base is anhydrous; water can promote ester hydrolysis. |
| Impure Product | Incomplete reaction or insufficient purification. | Re-purify the product using column chromatography with a shallower solvent gradient. Consider recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes). |
Broader Context and Advanced Applications
While direct intramolecular lactamization is the most straightforward route from Methyl 2-(2-aminophenyl)acetate, this class of compounds is also amenable to more complex cyclization strategies. For instance, related α-haloacetanilides can undergo palladium-catalyzed intramolecular C-N coupling to form oxindoles.[7][8] Furthermore, the resulting oxindole core is not an endpoint but a valuable intermediate. It can be further functionalized at the N-1, C-3, and aromatic positions to build molecular complexity, leading to pharmacologically important structures like spirooxindoles and 3,3-disubstituted oxindoles.[9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. agilent.com [agilent.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxindole synthesis [organic-chemistry.org]
- 8. datapdf.com [datapdf.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly enantioselective synthesis of 3-amino-2-oxindole derivatives: catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
The Art of Synthesis: Methyl 2-(2-aminophenyl)acetate Hydrochloride as a Cornerstone in Heterocyclic Chemistry
For the discerning researcher, scientist, and drug development professional, the strategic selection of foundational molecules is paramount to the successful construction of complex chemical architectures. Among these, methyl 2-(2-aminophenyl)acetate hydrochloride emerges as a preeminent and versatile building block, offering a gateway to a diverse array of medicinally significant heterocyclic scaffolds. Its unique bifunctional nature, possessing both a nucleophilic aromatic amine and a modifiable ester group, provides a rich platform for a multitude of synthetic transformations. This guide provides an in-depth exploration of its application in the synthesis of indoles, quinolines, and benzodiazepines, complete with detailed protocols and mechanistic insights to empower your research endeavors.
I. Introduction: Unveiling the Potential of a Versatile Precursor
This compound (CAS: 49851-36-7) is a commercially available compound that serves as a stable and reliable precursor for a variety of synthetic routes.[1][2] The hydrochloride salt form enhances its stability and simplifies handling, while the free base can be readily generated in situ for subsequent reactions. The strategic positioning of the amino and the acetate functionalities on the phenyl ring makes it an ideal starting material for cyclization reactions leading to fused heterocyclic systems.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in water, methanol, and DMSO |
The inherent reactivity of the aromatic amine allows for a diverse range of transformations, including acylation, alkylation, and condensation reactions, while the ester group can be hydrolyzed, amidated, or reduced to introduce further diversity into the target molecules.[3]
II. The Synthesis of Indole-2-acetic Acid Derivatives: Accessing a Privileged Scaffold
The indole nucleus is a ubiquitous motif in a vast number of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[4][5][6] Methyl 2-(2-aminophenyl)acetate provides a direct and efficient route to valuable indole-2-acetic acid derivatives, which are known for their anti-inflammatory and analgesic properties.[7][8][9][10]
A. Intramolecular Cyclization Strategies
One of the most direct approaches to the indole core from methyl 2-(2-aminophenyl)acetate involves an intramolecular cyclization. This can be achieved through various methods, often by first modifying the amino group to introduce a suitable partner for cyclization.
Caption: General workflow for the synthesis of methyl indole-2-acetate derivatives.
B. Protocol: Synthesis of Methyl 1-benzyl-1H-indole-2-acetate
This protocol details a two-step synthesis of a representative indole-2-acetate derivative.
Step 1: N-Benzylation of Methyl 2-(2-aminophenyl)acetate
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile.
-
Reaction: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-benzylated product.
Step 2: Intramolecular Cyclization
-
Reagents and Setup: Dissolve the crude N-benzylated intermediate from Step 1 in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Reaction: Add sodium ethoxide (1.5 eq) portion-wise to the solution at room temperature.
-
Heating and Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature and neutralize with dilute acetic acid. Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure methyl 1-benzyl-1H-indole-2-acetate.
Expected Yield: 60-70% over two steps.
III. Crafting the Quinoline Core: A Gateway to Diverse Pharmacophores
The quinoline scaffold is another privileged heterocyclic system found in numerous natural products and synthetic drugs with a broad range of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[3][11][12] this compound serves as an excellent precursor for the synthesis of quinoline-2-acetic acid derivatives through classical condensation reactions.
A. The Friedländer Annulation: A Powerful Tool for Quinoline Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[1][13][14][15] In our case, the methylene group of methyl 2-(2-aminophenyl)acetate can react with a 1,3-dicarbonyl compound to construct the quinoline ring.
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
B. Protocol: Synthesis of Methyl 4-methylquinoline-2-acetate
This protocol describes the synthesis of a substituted quinoline-2-acetate via a Friedländer annulation.
-
Reagents and Setup: In a round-bottom flask, combine this compound (1.0 eq) and acetylacetone (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (0.1 eq), or a Lewis acid like zinc chloride (0.2 eq).
-
Reaction Conditions: Heat the mixture, with stirring, to 100-120°C. The reaction can be performed neat or in a high-boiling solvent like toluene or xylene.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and dissolve it in ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain methyl 4-methylquinoline-2-acetate.
Typical Reaction Parameters:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonic acid | Toluene | 110 | 4-6 | 75-85 |
| Zinc Chloride | Neat | 120 | 2-4 | 80-90 |
| L-Proline | Ethanol | 78 | 8-12 | 70-80 |
IV. Accessing the Benzodiazepine Scaffold: Key Intermediates in Medicinal Chemistry
Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][16][17][18][19][20] The 1,4- and 1,5-benzodiazepine cores are of significant interest in drug discovery.[13][16][17][21] this compound can be utilized in the synthesis of benzodiazepine derivatives, particularly 1,5-benzodiazepin-2-ones.
A. Condensation with Ketones: A Route to 1,5-Benzodiazepines
The reaction of o-phenylenediamine derivatives with ketones is a common method for the synthesis of 1,5-benzodiazepines.[20][21][22][23] The amino group of methyl 2-(2-aminophenyl)acetate can participate in a condensation reaction with a ketone, followed by cyclization.
Caption: General pathway for the synthesis of 1,5-benzodiazepin-2-one derivatives.
B. Protocol: Synthesis of 4-Methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
This protocol outlines the synthesis of a 1,5-benzodiazepin-2-one derivative.
-
Reagents and Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add an excess of acetone (5.0 eq).
-
Catalysis: Add a catalytic amount of an acid, for instance, a few drops of concentrated hydrochloric acid or p-toluenesulfonic acid.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C).
-
Monitoring: Follow the reaction progress by TLC. The formation of the product is often indicated by a color change or precipitation.
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Note on Reactivity: The hydrochloride salt of the starting material can often serve as the acid catalyst, though the addition of a stronger acid can accelerate the reaction. The free amine, generated in situ, is the active nucleophile.
V. Conclusion: A Versatile Tool for the Synthetic Chemist
This compound has proven to be an exceptionally valuable and versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its ready availability, stability, and dual functionality make it an attractive choice for both academic research and industrial drug development. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for the exploration of novel synthetic methodologies and the creation of new molecular entities with potential therapeutic applications.
VI. References
-
Recent advances in synthesis and medicinal chemistry of benzodiazepines. PubMed. --INVALID-LINK--
-
Recent advances in synthesis and medicinal chemistry of benzodiazepines. Semantic Scholar. --INVALID-LINK--
-
Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines | Request PDF. ResearchGate. --INVALID-LINK--
-
This compound - CymitQuimica. CymitQuimica. --INVALID-LINK--
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. --INVALID-LINK--
-
Recent advances in synthesis and medicinal chemistry of benzodiazepines - Oulu. ouci.oulu.fi. --INVALID-LINK--
-
Synthesis of quinoline derivatives (89) from 2‐aminoaryl ketones (87)... - ResearchGate. ResearchGate. --INVALID-LINK--
-
CAS 49851-36-7 | this compound - Synblock. Synblock. --INVALID-LINK--
-
Application Notes and Protocols: Functional Group Transformations of Methyl 2-(3-aminophenoxy)acetate - Benchchem. Benchchem. --INVALID-LINK--
-
Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. Preprints.org. --INVALID-LINK--
-
PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES - JETIR. JETIR. --INVALID-LINK--
-
1, 5-Benzodiazepines: A Review Update - International Journal of Chemical Studies. --INVALID-LINK--. --INVALID-LINK--
-
Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry - YouTube. YouTube. --INVALID-LINK--
-
Indole synthesis: a review and proposed classification - PMC - NIH. National Institutes of Health. --INVALID-LINK--
-
The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. ScienceDirect. --INVALID-LINK--
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. RSC Publishing. --INVALID-LINK--
-
Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery - Benchchem. Benchchem. --INVALID-LINK--
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. --INVALID-LINK--
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Publishing. RSC Publishing. --INVALID-LINK--
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. MDPI. --INVALID-LINK--
-
Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Loyola University Chicago. --INVALID-LINK--
-
Diazine Indole Acetic Acids as Potent, Selective, and Orally Bioavailable Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. --INVALID-LINK--
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. National Institutes of Health. --INVALID-LINK--
-
Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal. --INVALID-LINK--
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. National Institutes of Health. --INVALID-LINK--
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH. National Institutes of Health. --INVALID-LINK--
-
Biomedical Importance of Indoles - PMC - NIH. National Institutes of Health. --INVALID-LINK--
-
2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. dspace.b-u.ac.in. --INVALID-LINK--
-
Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - Organic Chemistry Portal. Organic Chemistry Portal. --INVALID-LINK--
-
Friedländer synthesis - Wikipedia. Wikipedia. --INVALID-LINK--
-
Fischer indole synthesis - Wikipedia. Wikipedia. --INVALID-LINK--
-
Friedländer Quinoline Synthesis - Alfa Chemistry. Alfa Chemistry. --INVALID-LINK--
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC. National Institutes of Health. --INVALID-LINK--
-
Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed. PubMed. --INVALID-LINK--
-
A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone - NIH. National Institutes of Health. --INVALID-LINK--
-
What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. ResearchGate. --INVALID-LINK--
-
An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--
-
(PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - ResearchGate. ResearchGate. --INVALID-LINK--
-
Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. National Institutes of Health. --INVALID-LINK--
-
First page Cover C-21(6) - Scientia Iranica. Scientia Iranica. --INVALID-LINK--
-
EP1829872B1 - Processes for production of indole compounds - Google Patents. Google Patents. --INVALID-LINK--
-
Reissert Indole Synthesis. cambridge.org. --INVALID-LINK--
-
Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines - PMC. National Institutes of Health. --INVALID-LINK--
-
Divergent Assembly of Functionalized Pyrazolo[1,5‐a]pyridine Derivatives via [3+2] Cyclization of N‐Aminopyridinium Salts with Various Unsaturated Hydrocarbons | Request PDF - ResearchGate. ResearchGate. --INVALID-LINK--
-
(PDF) Cyclization of N -acetyl derivative: Novel synthesis – azoles and azines, antimicrobial activities, and computational studies - ResearchGate. ResearchGate. --INVALID-LINK--
References
- 1. scribd.com [scribd.com]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 18. organicreactions.org [organicreactions.org]
- 19. Japp klingemann reaction | PPTX [slideshare.net]
- 20. ijtsrd.com [ijtsrd.com]
- 21. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with Methyl 2-(2-aminophenyl)acetate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 2-(2-aminophenyl)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Part 1: Foundational Knowledge - Understanding Your Starting Material
Before troubleshooting a reaction, it is crucial to understand the inherent properties of your starting material. This section addresses the most fundamental questions regarding this compound.
Q1: What are the key reactive sites on this molecule and what are their properties?
A: Methyl 2-(2-aminophenyl)acetate has two primary reactive sites: the aniline (aromatic amine) and the methyl ester.
-
The Aniline Nitrogen (-NH₂): This is a nucleophilic center. However, the lone pair of electrons on the nitrogen is delocalized into the aromatic ring, which reduces its basicity and nucleophilicity compared to an aliphatic amine.[1] This makes it less reactive in nucleophilic substitution and addition reactions.
-
The Methyl Ester (-COOCH₃): This is an electrophilic center at the carbonyl carbon. It is susceptible to nucleophilic attack, primarily leading to hydrolysis (reaction with water) or aminolysis (reaction with an amine) to form a carboxylic acid or an amide, respectively.[2][3]
Q2: What is the critical significance of the "hydrochloride" salt form?
A: The hydrochloride salt is the most common reason for initial reaction failures. In this form, the aniline nitrogen is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This has two major consequences:
-
Loss of Nucleophilicity: The lone pair of electrons on the nitrogen is bonded to a proton and is therefore unavailable to act as a nucleophile. The compound will not participate in reactions requiring a nucleophilic amine (e.g., N-acylation, Pictet-Spengler) until it is neutralized.
-
Increased Solubility: The salt form generally increases the compound's solubility in polar protic solvents like water or alcohols, but decreases its solubility in many nonpolar organic solvents.
Q3: How do I correctly prepare the free amine from the hydrochloride salt for my reaction?
A: You must add a base to deprotonate the ammonium salt and generate the free, nucleophilic aniline. The choice of base is critical and depends on your reaction conditions. The base should be strong enough to deprotonate the anilinium ion (pKa ≈ 4.6) but should not introduce unwanted side reactions.
A stoichiometric equivalent of the base is typically required. For reactions sensitive to base, a slight excess (1.1-1.2 equivalents) can be used to ensure complete neutralization. This can be done in situ (in the reaction flask) or as a separate workup step before the main reaction.
| Base | Type | pKa of Conjugate Acid | Typical Use & Key Considerations |
| Triethylamine (TEA) | Organic | ~10.7 | Common, non-nucleophilic. The resulting triethylammonium chloride salt may precipitate or remain in solution. |
| DIPEA | Organic | ~11.0 | Bulkier than TEA, good for sterically hindered situations. Non-nucleophilic. |
| Sodium Bicarbonate (NaHCO₃) | Inorganic | ~6.4 (first) | Mild base, suitable for sensitive substrates. Typically used in aqueous or biphasic systems. |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.3 (first) | Stronger than NaHCO₃. Often used as a solid in polar aprotic solvents like Acetonitrile or DMF. |
| Sodium Hydroxide (NaOH) | Inorganic | ~14 | Very strong base. Primarily used in aqueous workups to liberate the free amine before extraction into an organic solvent. Not recommended for in situ use in most organic reactions due to risk of ester hydrolysis. |
Part 2: Troubleshooting Guide for Low Reaction Yields
Low yields can be frustrating. This section provides a systematic approach to diagnosing and solving the most common issues encountered when using Methyl 2-(2-aminophenyl)acetate.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting poor reaction outcomes.
Caption: Troubleshooting workflow for low reaction yields.
Q4: My reaction has stalled with significant starting material remaining. What should I check first?
A: The primary suspect is incomplete neutralization of the hydrochloride salt. As explained in Q2, the protonated amine is non-reactive. Ensure you have added at least one full equivalent of a suitable base. If using a weak base like NaHCO₃, the equilibrium may not favor complete deprotonation; switching to a stronger base like triethylamine (TEA) or Diisopropylethylamine (DIPEA) is recommended.
A secondary cause is the inherently moderate nucleophilicity of the aniline.[4] For sluggish reactions, especially with weak electrophiles, you may need more forcing conditions such as increased temperature, longer reaction times, or the use of a catalyst. For N-acylations, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5]
Q5: My TLC plate shows multiple spots and the crude product is a complex mixture. What are the likely side reactions?
A: Several side reactions are common with this substrate. Identifying them is key to suppression.
-
Intramolecular Cyclization (Lactam Formation): The free amine can attack the ester carbonyl of another molecule or, more commonly, its own ester group under certain conditions, leading to the formation of a stable five-membered lactam (an oxindole).[6][7][8] This is often promoted by heat or strong bases.
-
Solution: Maintain lower reaction temperatures. If your desired reaction requires heat, consider adding the key reagent slowly at a lower temperature before warming the mixture.
-
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid if water is present, especially under acidic or basic conditions.[2][9] This is a common issue if using aqueous bases in situ or if wet solvents are used.
-
Solution: Use anhydrous solvents and reagents. If an aqueous workup is necessary, ensure the primary reaction is complete first.
-
-
Aniline Oxidation: Anilines are susceptible to air oxidation, which can produce highly colored impurities and reduce the yield of the desired product.[10][11] This is often accelerated by heat and light.
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon. Using degassed solvents can also help minimize oxidation.
-
Part 3: Reaction-Specific Optimization Protocols
This section provides detailed, field-proven protocols for two common transformations involving this compound.
Protocol 1: High-Yield N-Acylation (Acetylation Example)
This protocol describes the N-acetylation using acetic anhydride, a common and efficient acylation agent. The key is the in situ neutralization of the starting material.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) or acetonitrile (ACN) to form a suspension (approx. 0.2 M concentration).
-
Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 1.1 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.
-
Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.2 eq) dropwise. A mild exotherm may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acetylated product.[12][13]
Protocol 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroquinolines from β-arylethylamines.[14][15][16] Methyl 2-(2-aminophenyl)acetate is a β-arylethylamine analogue and undergoes this transformation readily.
Reaction Mechanism Overview: The reaction proceeds via three key steps: (1) formation of the free amine, (2) condensation with an aldehyde or ketone to form an iminium ion, and (3) electrophilic attack of the iminium ion on the electron-rich aromatic ring to close the six-membered ring.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde (e.g., acetaldehyde, 1.2 eq).
-
Solvent: Add a suitable solvent. Protic solvents like methanol or ethanol are common, but aprotic solvents like toluene or DCM can also be used, often with superior yields.[14]
-
Neutralization: Add triethylamine (1.1 eq) to generate the free amine in situ. Stir for 10 minutes.
-
Acid Catalysis: Add an acid catalyst. Trifluoroacetic acid (TFA, 10-20 mol%) is highly effective. Alternatively, protic acids like HCl in methanol can be used.[16]
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) for 12-24 hours. The optimal temperature depends on the reactivity of the aldehyde and the aromatic ring. Monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent.
-
Purification: Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. name-reaction.com [name-reaction.com]
- 16. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
identifying and minimizing side products in Methyl 2-(2-aminophenyl)acetate hydrochloride reactions
Welcome to the technical support center for reactions involving Methyl 2-(2-aminophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we move beyond simple protocols to address the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to not only identify and solve common issues but also to proactively design more robust and efficient synthetic routes.
This resource is structured into two main parts: a quick-reference Frequently Asked Questions (FAQs) section for immediate answers to common queries, followed by a detailed Troubleshooting Guide for in-depth problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction performed with this compound?
The most prevalent reaction is an intramolecular cyclization, specifically a lactamization, to form 2-oxindole (also known as indolin-2-one).[1][2] This reaction is fundamental in medicinal chemistry as the oxindole core is a privileged scaffold found in numerous bioactive compounds and pharmaceuticals.[2]
Q2: My reaction mixture is turning dark brown or black. What is happening and is it a problem?
This is a very common observation and is typically due to the oxidation of the aniline (2-aminophenyl) moiety. Anilines are susceptible to air oxidation, which produces highly colored polymeric impurities. While minor discoloration may be tolerable and removable during purification, significant darkening often correlates with lower yields and the formation of complex side products. To mitigate this, it is best practice to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: Why is adding a base necessary when the starting material is already an amine?
The starting material is a hydrochloride salt, meaning the amine group is protonated as an ammonium chloride (-NH3+ Cl-). In this state, the nitrogen is not nucleophilic and cannot participate in the desired cyclization reaction. A base is required to neutralize the salt, deprotonating the ammonium to the free amine (-NH2), which can then act as a nucleophile to attack the ester carbonyl and form the oxindole ring.[1]
Q4: Can I use a strong base like sodium hydroxide to deprotonate the amine?
Using strong aqueous bases like NaOH or KOH is highly discouraged. While they will effectively deprotonate the amine, they will also readily catalyze the hydrolysis (saponification) of the methyl ester group to a carboxylate.[3] This leads to the formation of 2-(2-aminophenyl)acetic acid as a major side product, preventing oxindole formation. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally preferred.[1]
Troubleshooting Guide: From Theory to Practical Solutions
This section addresses specific experimental failures with a focus on root cause analysis and corrective actions.
Problem 1: Low or No Yield of the Desired 2-Oxindole Product
A low yield of the target lactam is the most common challenge. The root cause can often be traced to one of three factors: improper activation of the nucleophile, degradation of the starting material, or competing reaction pathways.
-
The Chemistry: As mentioned in the FAQ, the amine must be in its free base form to be nucleophilic. If an insufficient amount of base is used, a significant portion of the starting material will remain as the unreactive ammonium salt.
-
Troubleshooting & Solution:
-
Stoichiometry: Ensure at least 1.0-1.1 equivalents of a suitable organic base (e.g., triethylamine) are used to fully neutralize the hydrochloride salt.
-
Base Strength: The pKa of the anilinium ion is around 4.6. The base used should have a conjugate acid with a pKa significantly higher than this to ensure the equilibrium favors the free amine. Triethylamine (pKa of conjugate acid ~10.7) is a suitable choice.
-
Order of Addition: Add the base to the solution of this compound in an anhydrous solvent before heating or adding any catalyst. This ensures the active nucleophile is present before other reaction pathways are initiated.
-
-
The Chemistry: The ester functional group is susceptible to hydrolysis, yielding 2-(2-aminophenyl)acetic acid. This reaction is catalyzed by both acid and base and is promoted by the presence of water.[3][4] The resulting carboxylic acid cannot undergo lactamization under these conditions.
-
Troubleshooting & Solution:
-
Anhydrous Conditions: This is the most critical factor. Use oven-dried glassware. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Reagent Quality: Ensure the base (e.g., triethylamine) is dry. Water contamination in reagents is a frequent source of hydrolysis.
-
pH Control: Avoid both strongly acidic and strongly basic conditions. The use of a mild organic base helps maintain a pH range that favors cyclization over hydrolysis.
-
Problem 2: The Major Isolated Product is an Unexpected Dimer
You observe a major product with a mass (e.g., by LC-MS) roughly double that of the starting material, minus the elements of methanol.
-
The Chemistry: This side product is typically a di-lactam or a linear amide dimer, formed via an intermolecular reaction between two molecules of the starting material instead of the desired intramolecular cyclization. Bimolecular reactions are highly dependent on concentration.
-
Troubleshooting & Solution:
-
High Dilution: The most effective way to favor intramolecular reactions over intermolecular ones is to reduce the concentration of the reactant. Run the reaction at a lower molarity (e.g., 0.05 M to 0.1 M). This decreases the probability of two molecules encountering each other, while the proximity of the amine and ester within the same molecule remains constant.
-
Slow Addition: In some cases, a slow, controlled addition of the starting material to the reaction vessel (containing solvent and any catalysts) over several hours can maintain a very low instantaneous concentration, further promoting the intramolecular pathway.
-
The diagram below illustrates the competition between the desired intramolecular cyclization and the primary intermolecular side reactions.
Caption: Key reaction pathways for Methyl 2-(2-aminophenyl)acetate.
Problem 3: Multiple Spots on TLC and Complex NMR Spectrum
Even after purification, the product appears to be a mixture, suggesting multiple side products.
-
The Chemistry: A combination of the issues above—dimerization, hydrolysis, and oxidation—can occur simultaneously, leading to a complex product mixture that is difficult to separate.
-
Troubleshooting & Solution: A systematic approach is required. The flowchart below provides a logical workflow for diagnosing and solving complex reaction failures.
Caption: A logical troubleshooting workflow for reaction optimization.
Data Summary & Protocols
For effective troubleshooting, it is essential to know what to look for. The table below summarizes the key characteristics of the starting material and potential products.
Table 1: Characteristics of Key Reaction Components
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Mass Spec Ion (m/z) [M+H]⁺ |
| Methyl 2-(2-aminophenyl)acetate HCl | C₉H₁₂ClNO₂ | 201.65 | 166.08 (free base) |
| 2-Oxindole (Product) | C₈H₇NO | 133.15 | 134.06 |
| 2-(2-aminophenyl)acetic acid (Hydrolysis) | C₈H₉NO₂ | 151.16 | 152.07 |
| Dimer (Example: linear amide) | C₁₇H₁₈N₂O₂ | 298.34 | 299.14 |
Protocol 1: General Procedure for Base-Mediated Synthesis of 2-Oxindole
This protocol is a starting point and should be optimized for specific substrates and scales.
-
Preparation: Add this compound (1.0 eq) and a magnetic stir bar to an oven-dried, two-neck round-bottom flask.
-
Inert Atmosphere: Seal the flask, and purge with dry Argon or Nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Acetonitrile, ~0.1 M concentration) via cannula or syringe.
-
Base Addition: Add triethylamine (1.1 eq) dropwise to the stirred suspension at room temperature. Stir for 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (e.g., in Toluene, ~110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[5]
References
Technical Support Center: Purification of Methyl 2-(2-aminophenyl)acetate Hydrochloride Derivatives
Welcome to the technical support center for the purification of Methyl 2-(2-aminophenyl)acetate hydrochloride and its derivatives. These compounds, characterized by a primary aromatic amine, an ester functional group, and their salt form, present unique challenges in purification. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will move beyond simple protocols to explain the chemical principles behind each step, enabling you to troubleshoot and adapt these methods to your specific derivative.
Initial Purification Strategy: A Decision Guide
The first step in any purification is selecting the appropriate technique. The choice depends on the scale of your reaction, the physical state of your crude product (solid vs. oil), and the nature of the impurities. This decision tree provides a logical starting point.
Caption: Decision tree for selecting an initial purification method.
Frequently Asked Questions (FAQs)
Q1: My purified amine compound is turning brown/purple upon standing. What is happening and how can I prevent it?
A1: Aromatic amines, especially primary amines like the one in your compound, are susceptible to air oxidation. The discoloration is due to the formation of highly conjugated, colored oxidation products. To mitigate this:
-
Work Quickly: Minimize the exposure of the purified free amine to air and light.
-
Inert Atmosphere: If possible, handle the compound under an inert atmosphere (Nitrogen or Argon), especially during solvent removal.
-
Store as the Salt: The hydrochloride salt form is significantly more stable to oxidation than the free base because the protonated ammonium group is less electron-rich and thus less easily oxidized. For long-term storage, keeping it as the HCl salt in a sealed, dark container is highly recommended.
Q2: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point, leading to separation as a liquid phase. Here are some solutions:
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to ensure everything stays dissolved.
-
Reduce Cooling Rate: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling favors oil formation over crystal lattice formation.[1]
-
Scratch/Seed: Scratch the inside of the flask with a glass rod or add a "seed crystal" from a previous successful batch to initiate crystallization.[2]
-
Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a two-solvent system where your compound has lower solubility.[3]
Q3: Can I perform chromatography on the hydrochloride salt directly?
A3: It is generally not recommended. The high polarity of the salt makes it very difficult to elute from a silica or alumina column, often resulting in significant streaking and poor separation. It is standard practice to convert the salt to the free base via a mild basic wash (e.g., saturated NaHCO₃ solution), extract into an organic solvent, dry, and then perform chromatography on the neutral compound. After purification, the hydrochloride salt can be reformed by treating a solution of the pure amine (e.g., in ether or ethyl acetate) with a solution of HCl in a suitable solvent (like HCl in ether or dioxane).
In-Depth Troubleshooting Guides
Technique 1: Acid-Base Liquid-Liquid Extraction
This technique is exceptionally powerful for separating your basic amine derivative from neutral or acidic impurities by leveraging its pH-dependent solubility.
Troubleshooting Q&A:
-
Q: My product recovery is very low after extraction. What went wrong?
-
A: Insufficient pH Adjustment. The key to a successful extraction is ensuring the amine is in the correct protonation state. For extracting into the aqueous phase as the salt, the pH should be acidic (pH < 2). For extracting into the organic phase as the free base, the pH must be sufficiently basic (pH > 9-10). A common rule is to adjust the pH to at least 2 units away from the analyte's pKa to ensure it is >99% in the desired form (ionized or unionized).[4][5] Always check the pH of the aqueous layer with pH paper or a calibrated meter.
-
-
Q: A thick emulsion formed at the interface, and I can't separate the layers. How do I break it?
-
A: Emulsions are common and can be resolved. First, try gentle swirling instead of vigorous shaking. If an emulsion still forms, you can:
-
Add Brine: Add a saturated solution of NaCl. This increases the ionic strength of the aqueous phase, which often helps break up the emulsion.
-
Filter: Pass the entire mixture through a pad of Celite® or glass wool.
-
Wait: Sometimes, simply letting the separatory funnel stand for an extended period allows the layers to separate.
-
-
Workflow: pH-Controlled Extraction for Purification
This workflow is designed to remove neutral organic impurities from your crude this compound.
Caption: Workflow for purification via pH-swing liquid-liquid extraction.
Protocol: Acid-Base Extraction
-
Dissolve the crude hydrochloride salt in a mixture of ethyl acetate and water (approx. 1:1 v/v).
-
Transfer to a separatory funnel. The aqueous layer should be acidic. If not, add a few drops of 1M HCl.
-
Separate the layers. Keep the aqueous layer, which contains your protonated amine. The organic layer contains neutral impurities and can be discarded.
-
Return the aqueous layer to the funnel. Slowly add a base (e.g., 2M NaOH or saturated Na₂CO₃ solution) while swirling until the aqueous phase is basic (pH > 9).
-
Extract the now-neutral free amine from the basic aqueous layer with three portions of fresh ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free base.
Technique 2: Recrystallization
Ideal for purifying compounds that are already in a solid state and have moderate to high purity (>90%). The principle relies on the difference in solubility between your compound and impurities in a specific solvent at different temperatures.[2]
Troubleshooting Q&A:
-
Q: How do I choose the best recrystallization solvent?
-
A: The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[2] For amine hydrochlorides, polar solvents are a good starting point.[1] A quick screening is effective: place a small amount of your compound in several test tubes and add a few drops of different solvents to observe solubility at room and elevated temperatures.[6]
-
-
Q: My yield is very low, although I got pure crystals. Why?
-
A: Using too much solvent is the most common cause. During the dissolution step, it is critical to add the minimum amount of hot solvent required to just dissolve the solid.[1] Any excess solvent will keep more of your product dissolved at cold temperatures, reducing the final yield. Also, ensure you have allowed sufficient time for crystallization at low temperatures (e.g., in an ice bath for >30 minutes).
-
Data Presentation: Common Recrystallization Solvents
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | High | Variable | Excellent for polar salts. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy.[3] |
| Isopropanol (IPA) | Medium-High | 82.6 | A good single solvent to try for many amine hydrochlorides. |
| Methanol | High | 64.7 | Often too good a solvent, but can be used in a pair with a less polar anti-solvent like diethyl ether. |
| Acetonitrile | Medium-High | 82.0 | Can be effective, but ensure your compound is stable to heating in it. |
Protocol: Two-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (one in which the compound is soluble) dropwise while heating and stirring until the solid just dissolves.
-
Slowly add the "bad" or "anti-solvent" (one in which the compound is poorly soluble) dropwise at an elevated temperature until the solution becomes persistently cloudy.[1]
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the heat source and allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold anti-solvent. Dry the crystals thoroughly.
Technique 3: Column Chromatography
This is the most versatile but also most labor-intensive method, suitable for separating complex mixtures or when other methods fail.
Troubleshooting Q&A:
-
Q: My amine compound is streaking badly on a standard silica gel column. How can I get sharp bands?
-
A: This is a classic problem due to the interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface. This interaction leads to strong adsorption and poor peak shape.[7][8] To solve this:
-
Add a Competing Base: Add a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to your mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute more cleanly.[7]
-
Use Amine-Functionalized Silica: For particularly difficult separations, using a column packed with amine-functionalized silica (KP-NH) is an excellent option. This stationary phase provides a basic environment, minimizing the problematic acid-base interactions and often allowing for simpler solvent systems like hexane/ethyl acetate.[8]
-
-
-
Q: I'm not getting good separation between my product and a close-running impurity. What should I do?
-
A: You need to increase the selectivity of your system. Try changing the solvent system. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol. The change in solvent polarity and interactions can alter the relative retention times of your compounds. Running a gradient elution (gradually increasing the polarity of the mobile phase) is also highly effective for separating compounds with different polarities.
-
Data Presentation: Common Mobile Phases for Amine Chromatography
| Stationary Phase | Mobile Phase System | Target Compounds |
| Standard Silica Gel | Dichloromethane / Methanol + 1% NH₄OH | For moderately to highly polar amines. |
| Standard Silica Gel | Ethyl Acetate / Hexane + 1% Triethylamine | For less polar amines. The TEA is crucial.[7] |
| Amine-Functionalized Silica | Ethyl Acetate / Hexane | Excellent for a wide range of amines; no additive needed.[8] |
| Reversed-Phase (C18) | Acetonitrile / Water + 0.1% Formic Acid or TFA | Purifies the compound in its protonated (salt) form. The acidic modifier is needed for good peak shape. |
Protocol: Flash Column Chromatography (with TEA modification)
-
Prepare the Free Base: Ensure your compound is the free base, not the HCl salt.
-
Choose Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of ~0.2-0.3. Add 1% triethylamine to the TLC solvent to mimic column conditions.
-
Pack the Column: Pack a column with silica gel using your chosen mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" by adsorbing the compound onto a small amount of silica gel and adding the powder to the top of the column.
-
Elute: Run the column, applying gentle pressure. Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of triethylamine may require placing the sample under high vacuum.
References
Technical Support Center: Optimizing Reactions for Methyl 2-(2-aminophenyl)acetate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Methyl 2-(2-aminophenyl)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, focusing specifically on the critical interplay between temperature and catalyst selection. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Significance of Methyl 2-(2-aminophenyl)acetate
Methyl 2-(2-aminophenyl)acetate and its hydrochloride salt are valuable building blocks in medicinal chemistry and pharmaceutical development.[1][2] Their structure, featuring a primary aromatic amine and a methyl ester, makes them versatile scaffolds for the synthesis of a wide range of heterocyclic compounds and active pharmaceutical ingredients (APIs). Achieving a high-yield, high-purity synthesis is paramount, and this is often dictated by the precise control of reaction conditions, particularly temperature and the catalytic system employed.
This guide will focus on a common and powerful synthetic route: the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is renowned for its functional group tolerance and efficiency in forming C-N bonds.[3]
General Experimental Workflow
The synthesis of Methyl 2-(2-aminophenyl)acetate via Buchwald-Hartwig amination, followed by conversion to its hydrochloride salt, typically follows these key stages.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of the free amine, Methyl 2-(2-aminophenyl)acetate, which is the critical step for optimization.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst | The active catalyst in Buchwald-Hartwig amination is a Pd(0) species. Many palladium sources, like Pd(OAc)₂, are Pd(II) pre-catalysts and must be reduced in situ to initiate the catalytic cycle.[3] Solutions: • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, killing the reaction. Ensure your flask is properly purged with an inert gas (Argon or Nitrogen) and that the solvent is degassed. • Check Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. Use fresh, high-purity ligands. • Consider a Pd(0) Source: Using a pre-formed Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes improve initiation, though these can be less stable. |
| Incorrect Temperature | The reaction rate is highly temperature-dependent.[4] Solutions: • Temperature Too Low: The reaction may be kinetically too slow. Incrementally increase the temperature by 10-20 °C and monitor for product formation. Most Buchwald-Hartwig aminations are run at elevated temperatures (e.g., 80-110 °C). • Temperature Too High: While higher temperatures increase reaction rate, they can also lead to catalyst decomposition or degradation of starting materials and products. If you suspect this, try lowering the temperature after an initial heating period. |
| Inappropriate Base | The base is crucial for deprotonating the amine and regenerating the catalyst. Its strength and solubility are key. Solutions: • Base Strength: For ammonia or its surrogates, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₂CO₃ or Cs₂CO₃ may not be effective. • Solubility: The base must have some solubility in the reaction medium to be effective. Ensure adequate stirring to maximize interaction. |
Issue 2: Significant Formation of Side Products
| Potential Cause | Explanation & Troubleshooting Steps |
| Hydrodehalogenation | The aryl halide starting material (e.g., Methyl 2-bromophenylacetate) is reduced, replacing the bromine with a hydrogen atom. This is often competitive at higher temperatures. Solutions: • Lower the Temperature: This is the most direct way to reduce the rate of this side reaction. Find the lowest temperature at which the desired amination still proceeds at a reasonable rate. • Change Ligand: Bulky, electron-rich ligands can favor the desired reductive elimination step over side reactions. Consider switching to a different ligand system (see FAQ section). |
| Ligand Decomposition | At high temperatures, some phosphine ligands can degrade, leading to inactive palladium species (palladium black) and reduced selectivity. Solutions: • Reduce Temperature: Operate within the known stable temperature range for your chosen ligand. • Use a More Robust Ligand: Biarylphosphine ligands (e.g., XPhos, SPhos) are generally more thermally stable than simpler ligands like P(tBu)₃. |
| Homocoupling | The organometallic partner couples with itself, a reaction that can be promoted by certain conditions.[5] Solutions: • Optimize Catalyst Loading: Sometimes, excessively high catalyst concentrations can promote side reactions. Try reducing the catalyst loading to 0.5-2 mol %. |
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal catalyst system (Palladium source and ligand)?
A: The choice is critical and depends on the specific substrates. The catalyst system is a combination of a palladium precursor and a ligand. The ligand stabilizes the palladium center and modulates its reactivity.
-
Ligands: For C-N bond formation, bulky, electron-rich phosphine ligands are the standard. They promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[6][7]
| Ligand Class | Examples | Typical Temperature Range | Key Characteristics |
| Bulky Trialkylphosphines | P(tBu)₃ | 70 - 90 °C | Highly electron-donating but can be sensitive to air and higher temperatures. |
| Biarylphosphines | XPhos, SPhos, RuPhos | 80 - 110 °C | Very common, robust, and effective for a wide range of substrates. Thermally stable. |
| Bidentate Ligands | BINAP, Xantphos | 90 - 120 °C | The "bite angle" of these ligands can influence selectivity.[3] Often used for more challenging couplings. |
Q2: What is the fundamental role of temperature in this reaction?
A: Temperature is a double-edged sword. It provides the necessary activation energy for the reaction to proceed but can also enable undesired pathways.
-
Beneficial Effects (Increasing Temp): Overcomes the activation barriers for the catalytic cycle steps (oxidative addition, reductive elimination), leading to a faster reaction rate.[4]
-
Detrimental Effects (Excessive Temp): Can lead to catalyst decomposition, ligand degradation, and an increase in side reactions like hydrodehalogenation or product decomposition.[8][9] The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining high selectivity.
Q3: Why is the final product isolated as a hydrochloride salt?
A: Isolating the product as a hydrochloride salt serves several practical purposes.
-
Stability: Amine compounds can be susceptible to air oxidation over time. The salt form is generally more stable for long-term storage.
-
Purification: The salt is typically a crystalline solid, which can be easily purified by recrystallization. This process effectively removes non-basic organic impurities.
-
Handling: The free amine may be an oil, which is more difficult to handle, weigh, and store than a solid salt. Many amine intermediates are commercially available as their hydrochloride salts for these reasons.[10][11][12]
Q4: Can you illustrate the catalytic cycle I am trying to optimize?
A: Certainly. The Buchwald-Hartwig amination follows a well-established catalytic cycle. Optimizing temperature and catalyst/ligand choice directly influences the efficiency of each step in this cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[5][6][7]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This is a representative protocol and should be adapted and optimized for your specific laboratory conditions.
-
Preparation: To an oven-dried Schlenk flask, add the Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reactant Addition: Add the aryl halide (Methyl 2-bromophenylacetate, 1.0 equiv) and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Amine Addition: Add degassed anhydrous solvent (e.g., toluene or dioxane) via syringe. Then, add the ammonia source (e.g., a solution of ammonia in dioxane or an ammonia surrogate).
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench by slowly adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue (the free amine) by flash column chromatography on silica gel.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free amine, Methyl 2-(2-aminophenyl)acetate, in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic and precipitation is complete.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities. Dry the solid under vacuum to yield the final this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common reaction issues.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS 49851-36-7 | this compound - Synblock [synblock.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]
- 11. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
common problems and solutions in the synthesis of Methyl 2-(2-aminophenyl)acetate hydrochloride
Technical Support Center: Synthesis of Methyl 2-(2-aminophenyl)acetate Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This versatile building block is crucial in the development of various pharmaceutical agents and fine chemicals.[1] However, its synthesis can present several challenges, from achieving complete reaction to ensuring the final product's purity and stability.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will delve into the causality behind these issues, offering not just protocols, but a deeper understanding of the reaction mechanics to empower your research.
Part 1: Troubleshooting Guide
This section addresses specific, frequently encountered issues in a question-and-answer format.
Stage 1: Esterification Reaction
The most common route to the target molecule is the Fischer-Speier esterification of 2-aminophenylacetic acid with methanol in the presence of an acid catalyst.[2][3]
A: This is a classic equilibrium problem. The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5]
-
Causality: According to Le Châtelier's principle, the reaction will reach an equilibrium that may be unfavorable for high product yield. To drive the reaction forward, the equilibrium must be shifted towards the products.
-
Solutions:
-
Increase Reactant Concentration: The most straightforward approach is to use a large excess of methanol. Methanol can often be used as the solvent itself, ensuring its concentration is high enough to significantly push the equilibrium towards the ester.[4] Using a 10-fold or greater excess is common practice.
-
Remove Water: Water is a product of the reaction; its removal will continuously shift the equilibrium to the right.[6] While challenging with a low-boiling alcohol like methanol, for higher boiling alcohols, a Dean-Stark apparatus is effective. For methanol, adding a dehydrating agent like molecular sieves can be employed, though this can complicate the work-up.
-
Catalyst Inactivity: Ensure your acid catalyst (e.g., concentrated H₂SO₄, HCl, or p-TsOH) is active and added in sufficient quantity (typically 5-10 mol%).
-
A: This indicates side reactions, primarily oxidation and/or thermal degradation.
-
Causality: The 2-amino group on the phenyl ring is an electron-donating group, making the aromatic ring highly susceptible to oxidation, especially in an acidic medium and at elevated temperatures. This oxidation leads to colored polymeric byproducts. Furthermore, amino acids can undergo decarboxylation at high temperatures, leading to undesired side products.[7][8]
-
Solutions:
-
Temperature Control: Avoid excessive heating. Refluxing gently is sufficient. A reaction temperature of 60-70°C is often adequate.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This will minimize contact with atmospheric oxygen, significantly reducing the rate of oxidative side reactions.
-
Alternative Esterification Method: Consider using thionyl chloride (SOCl₂) in methanol.[3] This reaction proceeds via an acid chloride intermediate and is generally irreversible and occurs at a lower temperature, which can prevent degradation. However, thionyl chloride is highly corrosive and requires careful handling.
-
Stage 2: Work-up and Isolation
A: This is expected behavior due to the amine and carboxylic acid functionalities.
-
Causality: In the acidic reaction medium, the amino group of your product is protonated (-NH₃⁺), making it a salt and highly soluble in water. Simply diluting the reaction mixture with water and extracting with an organic solvent will not work.
-
Solution Protocol:
-
Neutralize the Acid: After cooling the reaction, carefully neutralize the acid catalyst by adding a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous phase is neutral or slightly basic (pH 7-8).
-
Extract the Free Amine: Once neutralized, the product is in its free amine form (Methyl 2-(2-aminophenyl)acetate), which is significantly more soluble in organic solvents.[9] Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Dry and Evaporate: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure. The resulting product is the free amine, which may be an oil or a low-melting solid.
-
A: Converting the free amine to its hydrochloride salt is standard practice to obtain a stable, crystalline solid that is easier to purify and store.[10]
-
Causality: The basic amino group readily reacts with acids to form a stable ammonium salt. These salts have higher melting points and are typically crystalline, making them amenable to purification by recrystallization.
-
Solution Protocol:
-
Dissolve the crude free amine oil in a non-polar, anhydrous solvent such as diethyl ether, ethyl acetate, or isopropanol.
-
Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether, or gaseous HCl bubbled through the solution) with stirring.
-
The this compound salt will precipitate as a solid.
-
Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthetic routes to this compound? There are two main routes. The most common is the direct esterification of 2-aminophenylacetic acid using methanol with an acid catalyst (Fischer Esterification) or with thionyl chloride.[3] An alternative route involves the synthesis of Methyl 2-(2-nitrophenyl)acetate followed by the reduction of the nitro group to an amine, often using catalysts like Pd/C with hydrogen gas or a transfer hydrogenation source.[11]
-
Q2: Why is it critical to convert the final product to its hydrochloride salt? The free amine, Methyl 2-(2-aminophenyl)acetate, is often an oil and is prone to oxidation and discoloration upon exposure to air.[9] The hydrochloride salt is a stable, non-hygroscopic, crystalline solid.[10] This form is easier to handle, weigh accurately, purify by recrystallization, and store for long periods without significant degradation.
-
Q3: What analytical techniques are recommended to confirm product identity and purity?
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Key signals to look for in ¹H NMR are the singlet for the methyl ester protons (~3.7 ppm), the singlet for the methylene protons (~3.6 ppm), and the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free amine (165.19 g/mol ).[9]
-
FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches of the ammonium salt, the C=O stretch of the ester (~1740 cm⁻¹), and aromatic C-H bands.
-
Melting Point: A sharp melting point range for the hydrochloride salt indicates high purity.
-
-
Q4: What are the key safety considerations for this synthesis?
-
Reagents: Methanol is flammable and toxic. Concentrated acids (H₂SO₄) and thionyl chloride are highly corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Reaction: The esterification reaction is typically performed at reflux, so ensure proper condenser setup to prevent the escape of flammable methanol vapors. The neutralization step with bicarbonate will produce CO₂ gas, so add the base slowly to avoid excessive foaming and pressure buildup.
-
Part 3: Protocols & Data
Protocol 1: Fischer Esterification of 2-Aminophenylacetic Acid
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminophenylacetic acid (1.0 eq).
-
Add anhydrous methanol (at least 10 eq, can be used as the solvent).
-
Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) while stirring.
-
Heat the mixture to a gentle reflux (approx. 65°C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask to room temperature.
-
Slowly add the reaction mixture to a beaker containing ice and a saturated solution of sodium bicarbonate. Continue adding the bicarbonate solution until the pH of the aqueous layer is ~8.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude Methyl 2-(2-aminophenyl)acetate as an oil or solid.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the crude product from Protocol 1 in a minimal amount of anhydrous diethyl ether.
-
While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small portion of cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
| Parameter | Condition | Expected Yield | Purity | Reference |
| Esterification Method | H₂SO₄ in MeOH | 75-85% | >95% after HCl salt formation | General Fischer Esterification[12] |
| Alternative Method | SOCl₂ in MeOH | 80-90% | >97% after HCl salt formation | Based on literature procedures[3] |
Part 4: Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer Esterification.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. 2-Aminophenylacetic acid (3342-78-7) for sale [vulcanchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Methyl 2-(2-aminophenyl)acetate | 35613-44-6 | FM140568 [biosynth.com]
- 10. CAS 49851-36-7 | this compound - Synblock [synblock.com]
- 11. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. community.wvu.edu [community.wvu.edu]
addressing stability and degradation issues of Methyl 2-(2-aminophenyl)acetate hydrochloride
Technical Support Center: Methyl 2-(2-aminophenyl)acetate hydrochloride
Introduction
Welcome to the technical support guide for this compound (CAS: 49851-36-7).[1] This document is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot the stability and degradation challenges associated with this compound. As a primary amine and a methyl ester, this molecule possesses specific chemical liabilities. Understanding these potential issues is critical for ensuring experimental reproducibility, maintaining the integrity of your results, and preserving the purity of your material. This guide provides field-proven insights and actionable protocols to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[2][3] For maximum shelf-life, storage in a freezer, under an inert atmosphere (e.g., argon or nitrogen) at temperatures of -20°C is recommended.[4] Avoid repeated freeze-thaw cycles. The use of terms such as “ambient conditions” or “room temperature” for long-term storage is unacceptable and will likely lead to degradation.[5]
Q2: Is this compound sensitive to light or air?
A2: Yes. The aminophenyl group is susceptible to oxidation, a process often accelerated by exposure to air (oxygen) and light. Oxidative degradation can lead to the formation of colored impurities, causing the material to change from a white or off-white solid to yellow or brown. Photostability testing is an integral part of stress testing for active substances.[5] Therefore, the compound should always be stored in an amber or opaque container and handled under subdued light whenever possible.
Q3: What solvents are recommended for preparing stock solutions?
A3: The choice of solvent is critical. For short-term use, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile are generally suitable. Avoid using protic solvents like methanol or ethanol for stock solutions intended for long-term storage, as they can participate in transesterification reactions, especially if acidic or basic impurities are present. Water should be used with caution and only for freshly prepared solutions, as it can mediate hydrolysis of the methyl ester.
Q4: How can I assess the purity of my material upon receipt?
A4: Upon receiving a new batch, it is best practice to verify its identity and purity. We recommend using techniques like ¹H NMR to confirm the structure and HPLC with UV detection to assess purity.[6][7] The presence of significant impurities upon receipt may indicate improper handling during shipping or storage.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a systematic approach to identifying and resolving specific degradation-related problems encountered during experimentation.
Issue 1: Discoloration of Solid Compound or Solutions
You Observe: Your previously white or off-white solid has developed a yellow or brown tint. Alternatively, your solution, which should be colorless, appears colored.
Underlying Cause (The "Why"): This is a classic sign of oxidation. The primary amine on the phenyl ring is electron-rich and highly susceptible to oxidation, forming colored quinone-imine type structures. This process can be initiated by atmospheric oxygen and accelerated by exposure to light, heat, or the presence of trace metal impurities.
Troubleshooting Protocol:
-
Confirm the Issue:
-
Run a UV-Vis spectrum of the discolored solution. Oxidized aromatic amines often exhibit new absorption bands at longer wavelengths (>350 nm).
-
Analyze the material using LC-MS to identify potential degradation products with higher molecular weights corresponding to oxidative dimerization or adduct formation.
-
-
Immediate Mitigation:
-
For ongoing experiments, prepare fresh solutions from a new, uncompromised vial of the starting material.
-
If possible, work quickly and minimize the solution's exposure to air.
-
-
Systematic Prevention:
-
Inert Atmosphere: Handle the solid compound in a glovebox or under a stream of inert gas (argon or nitrogen). When preparing solutions, use solvents that have been sparged with an inert gas to remove dissolved oxygen.
-
Light Protection: Store both the solid and solutions in amber vials or wrap containers in aluminum foil.[5]
-
Solvent Purity: Use high-purity, antioxidant-free solvents. Some solvents contain stabilizers or impurities that can initiate oxidation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a trace amount of a chelating agent like EDTA to aqueous buffers can be beneficial.
-
Issue 2: Appearance of a New Peak in HPLC or NMR Analysis
You Observe: An unexpected peak appears in your analytical chromatogram (HPLC) or spectrum (NMR), and the peak corresponding to your starting material has decreased in area.
Underlying Cause (The "Why"): The most probable cause is the hydrolysis of the methyl ester group to the corresponding carboxylic acid, 2-(2-aminophenyl)acetic acid. This reaction is catalyzed by water, especially under acidic or basic conditions. The hydrochloride salt form makes the solution inherently acidic, which can promote this degradation pathway.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for suspected degradation.
Troubleshooting Protocol:
-
Identify the Degradant:
-
LC-MS Analysis: The primary hydrolysis product, 2-(2-aminophenyl)acetic acid, has a molecular weight of 151.16 g/mol , which is 14.02 g/mol less than the free base of the starting material (165.19 g/mol ).[4] Check your mass spectrum for an ion corresponding to this mass.
-
¹H NMR Analysis: In the ¹H NMR spectrum, the characteristic singlet for the methyl ester protons (~3.7 ppm) will disappear and be replaced by a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.
-
-
Systematic Prevention:
-
Use Anhydrous Solvents: Employ freshly opened bottles of anhydrous solvents or solvents dried over molecular sieves.
-
Control pH: If working in aqueous media, use a buffered solution to maintain a neutral pH (pH 6-7.5). Both strongly acidic and basic conditions will accelerate ester hydrolysis.
-
Temperature Control: Perform reactions at the lowest effective temperature, as hydrolysis rates increase with temperature.
-
Prepare Solutions Freshly: Do not store solutions in protic or aqueous solvents for extended periods. Prepare them immediately before use.
-
Potential Degradation Pathway Diagram:
Caption: Primary degradation pathways of the compound.
Section 3: Data Summary & Protocols
Table 1: Storage Conditions and Solvent Compatibility
| Parameter | Recommended | Not Recommended | Rationale |
| Temperature | -20°C (long-term)[4], 2-8°C (short-term)[8] | Room Temperature / Ambient | Minimizes rates of all degradation reactions. |
| Atmosphere | Inert (Argon, Nitrogen) | Air | Prevents oxidation of the amine group. |
| Light | Amber vials, protected from light | Clear vials, direct light exposure | Prevents photochemical degradation.[5] |
| Solvents (Stock) | Anhydrous DMSO, Anhydrous DMF | Methanol, Ethanol, Water | Aprotic solvents prevent hydrolysis and transesterification. |
| Solvents (Assay) | Acetonitrile, Buffered Aqueous Solutions (fresh) | Unbuffered water, Protic alcohols | Minimizes degradation during the analytical run. |
Protocol 1: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its primary degradants. Such methods are essential for monitoring stability.[6][9]
-
Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a robust starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 10%) to retain the more polar hydrolysis product.
-
Ramp up to a high percentage of Solvent B (e.g., 95%) over 10-15 minutes to elute the parent compound and any non-polar impurities.
-
Hold at high organic content for 2-3 minutes to wash the column.
-
Return to initial conditions and allow for re-equilibration.
-
-
Detection: UV detection at 254 nm and 280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Forced Degradation Study (Method Validation): To confirm the method is "stability-indicating," intentionally degrade small samples of the compound.[5]
-
Acid Hydrolysis: Dissolve in 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve in 0.1 M NaOH at room temperature for 1 hour.
-
Oxidation: Dissolve in 3% H₂O₂ at room temperature for 2 hours.
-
Analyze these stressed samples to ensure the degradation products are well-separated from the parent peak.
-
References
- 1. CAS 49851-36-7 | this compound - Synblock [synblock.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 35613-44-6|Methyl 2-(2-aminophenyl)acetate|BLD Pharm [bldpharm.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. biosynth.com [biosynth.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminophenylacetate Compounds
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of aminophenylacetate compounds. As basic compounds, aminophenylacetates are particularly susceptible to interactions that can lead to asymmetrical peaks, compromising resolution, quantification, and overall data integrity.[1][2][3] This resource provides in-depth, scientifically grounded explanations and actionable troubleshooting protocols to help you achieve sharp, symmetrical peaks for reliable and reproducible results.
Understanding Peak Tailing: Beyond the Asymmetry
In an ideal chromatographic separation, a peak exhibits a symmetrical, Gaussian shape.[4] Peak tailing is a common deviation where the latter half of the peak is broader than the first half, often appearing as a "tail."[1] This asymmetry is not merely a cosmetic issue; it can significantly impact analytical accuracy. Tailing peaks can lead to difficulties in peak integration, reduced resolution between adjacent peaks, and compromised quantitative precision.[5][6] The extent of tailing is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 often indicating a problematic level of tailing.[2][7]
Part 1: The Root Causes of Peak Tailing for Aminophenylacetate Compounds
Peak tailing in the analysis of aminophenylacetate compounds, which are basic in nature, primarily stems from secondary interactions with the stationary phase and suboptimal mobile phase conditions.[1][2][4] Understanding these root causes is the first step toward effective troubleshooting.
Secondary Silanol Interactions: The Primary Culprit
The most common cause of peak tailing for basic compounds like aminophenylacetates is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][3][5][8] These silanol groups can exist in different forms, with free silanols being more acidic and prone to strong interactions with basic analytes.[1]
-
Mechanism: At mobile phase pH values above 3, silanol groups can become deprotonated (negatively charged), leading to strong ionic interactions with the protonated (positively charged) amine groups of aminophenylacetate compounds.[2][4][8] This secondary retention mechanism, in addition to the primary hydrophobic interaction, results in a portion of the analyte molecules being retained longer, causing the characteristic peak tail.[1][2]
Mobile Phase pH: A Critical Parameter
The pH of the mobile phase is a critical factor that directly influences both the ionization state of the aminophenylacetate analyte and the surface charge of the silica stationary phase.[4][9][10]
-
Mechanism: When the mobile phase pH is close to the pKa of the aminophenylacetate, a mixture of ionized and unionized forms of the analyte can exist, leading to peak distortion and tailing.[4] Furthermore, as mentioned, a higher pH increases the ionization of silanol groups, exacerbating secondary interactions.[2]
Other Contributing Factors
While silanol interactions and mobile phase pH are the primary drivers of peak tailing for basic compounds, other factors can also contribute to or worsen the problem:
-
Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet can lead to peak distortion.[7][11][12]
-
Column Voids: A void at the column inlet, caused by mechanical collapse of the stationary phase, can result in poor peak shape, including tailing.[5]
-
Extra-Column Volume: Excessive volume between the injector and the detector (e.g., long or wide-bore tubing) can cause band broadening and peak tailing.[4][5][7][13]
-
Metal Contamination: Trace metals in the silica matrix can increase the acidity of silanol groups, enhancing their interaction with basic analytes.[1][5]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing.[7][11]
Part 2: A Systematic Troubleshooting Guide
This section provides a logical, step-by-step approach to diagnosing and resolving peak tailing issues with aminophenylacetate compounds.
Initial Assessment and Diagnosis
Before making any changes to your method, it's crucial to systematically evaluate the problem.
-
Review System Suitability Data: Compare the current tailing factor with historical data for the same method. A sudden increase in tailing suggests a problem with the column or system, whereas persistent tailing points to a need for method optimization.[7]
-
Examine All Peaks in the Chromatogram:
-
Benchmark Your System: If you have a standard method with a well-behaved compound, run it on your system. If the standard compound also shows tailing, it points to a system or column issue rather than a specific method problem.[5]
Troubleshooting Workflow: From Mobile Phase to Hardware
The following workflow is designed to address the most common causes of peak tailing for aminophenylacetate compounds in a logical sequence.
Caption: A logical workflow for troubleshooting peak tailing.
Protocols for Mitigating Peak Tailing
Here are detailed protocols for the most effective strategies to improve the peak shape of aminophenylacetate compounds.
Operating at a low pH is a highly effective strategy to minimize secondary silanol interactions.[1][2][5]
-
Objective: To protonate the residual silanol groups on the stationary phase, thereby reducing their ionic interaction with the basic aminophenylacetate analyte.
-
Procedure:
-
Prepare a mobile phase with a pH of approximately 2.5 to 3.0.[1][2][5] This ensures that the silanol groups are fully protonated and neutral.
-
Use a suitable buffer, such as phosphate or formate, to maintain a stable pH. A buffer concentration of 10-20 mM is often a good starting point.[16]
-
Be aware that at this low pH, the aminophenylacetate will be protonated, which may decrease its retention time. You may need to adjust the organic modifier concentration to achieve the desired retention.[2]
-
Caution: Ensure your column is stable at low pH. Standard silica-based columns can degrade below pH 3.[2] Columns specifically designed for low pH operation are recommended.[2]
-
Mobile phase additives can be used to mask the active silanol sites or to form ion pairs with the analyte.
-
Objective: To reduce the interaction of the aminophenylacetate with the stationary phase.
-
Options:
-
Competing Base (Silanol Suppressor): Add a small, basic compound like triethylamine (TEA) to the mobile phase at a concentration of around 0.05 M (or 5 mM).[5][16] The TEA will preferentially interact with the active silanol sites, making them unavailable for interaction with your analyte.[5][16]
-
Ion-Pairing Agents: For basic compounds like aminophenylacetates, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium heptanesulfonate) can be added to the mobile phase.[17][18][19] The ion-pairing reagent forms a neutral complex with the protonated aminophenylacetate, which then interacts with the stationary phase via a hydrophobic mechanism, often resulting in improved peak shape.[17][20]
-
| Additive Type | Example | Typical Concentration | Mechanism of Action |
| Competing Base | Triethylamine (TEA) | 5 - 50 mM | Preferentially interacts with silanol groups, masking them from the analyte.[5][16] |
| Ion-Pairing Agent | Alkyl Sulfonates | 5 mM | Forms a neutral ion pair with the basic analyte, improving peak shape and retention.[17][18][20] |
The choice of HPLC column is paramount for achieving good peak shape with basic compounds.
-
Objective: To use a stationary phase with minimal active silanol groups.
-
Recommendations:
-
Use Modern, High-Purity Silica Columns (Type B): These columns have a lower metal content and fewer acidic silanol sites compared to older Type A silica columns.[1][5]
-
Select End-Capped Columns: End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less interactive.[2][4]
-
Consider Alternative Stationary Phases: For particularly challenging separations, consider columns with hybrid organic/silica particles or polymeric stationary phases, which offer a wider pH stability range and reduced silanol activity.[1]
-
-
Column Flushing Protocol: If you suspect column contamination, a thorough flushing procedure can help restore performance.
-
Disconnect the column from the detector.
-
Flush the column in the reverse direction (if permitted by the manufacturer) with a series of solvents of increasing elution strength. A typical sequence for a reversed-phase column could be:
-
20 column volumes of your mobile phase without buffer.
-
20 column volumes of 100% acetonitrile.
-
20 column volumes of isopropanol.
-
-
Equilibrate the column with your mobile phase before reconnecting it to the detector.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is peak tailing more common for basic compounds like aminophenylacetates?
A1: Basic compounds, especially those with amine functional groups, are prone to strong ionic interactions with negatively charged silanol groups on the surface of silica-based HPLC columns. This secondary retention mechanism is a primary cause of peak tailing.[1][2][4]
Q2: I've lowered the mobile phase pH, but I still see some tailing. What should I do next?
A2: If lowering the pH doesn't completely resolve the issue, consider increasing the buffer concentration (e.g., to >20 mM) to better control the pH at the column surface.[5] Alternatively, you can add a competing base like triethylamine to your mobile phase to mask the remaining active silanol sites.[1][5]
Q3: Can my sample solvent cause peak tailing?
A3: Yes. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[7][12] It is always best to dissolve your sample in the mobile phase or a weaker solvent.
Q4: When should I consider replacing my HPLC column?
A4: If you have tried optimizing your mobile phase and have thoroughly flushed the column, but the peak tailing persists and is accompanied by high backpressure or a loss of resolution, it may be time to replace the column.[7] Column performance degrades over time, especially when used with aggressive mobile phases or complex sample matrices.[7]
Q5: What is the difference between peak tailing and peak fronting?
A5: Peak tailing is when the back of the peak is drawn out, while peak fronting is when the front of the peak is sloped. Peak fronting can be caused by issues like column overload or poor sample solubility.[1]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. youtube.com [youtube.com]
- 15. waters.com [waters.com]
- 16. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 17. km3.com.tw [km3.com.tw]
- 18. tcichemicals.com [tcichemicals.com]
- 19. welch-us.com [welch-us.com]
- 20. obrnutafaza.hr [obrnutafaza.hr]
strategies to prevent impurity formation in quinazolinone synthesis from aminophenylacetates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of quinazolinone derivatives from aminophenylacetate precursors. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevention and control of common impurities encountered during this specific synthetic route. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental issues but also to build a robust and reliable synthetic process.
Introduction: The Synthetic Pathway
The synthesis of quinazolinones from aminophenylacetate esters is a two-stage process occurring in a single pot. It involves the initial N-acylation of the aniline nitrogen followed by an intramolecular cyclization that forms the heterocyclic ring. The key transformation relies on the intramolecular attack of the newly formed amide nitrogen onto the ester carbonyl, with the elimination of an alcohol.
Below is a diagram illustrating the general reaction pathway.
Caption: General reaction workflow for quinazolinone synthesis from aminophenylacetates.
Troubleshooting Guide: Impurity Formation & Prevention
This section addresses the most common challenges and impurities observed during the synthesis. Each issue is presented in a question-and-answer format, detailing the mechanistic cause and providing actionable strategies for prevention and control.
Q1: My reaction is incomplete, and I'm isolating significant amounts of the uncyclized N-acyl intermediate. How can I drive the cyclization to completion?
This is the most frequently encountered issue. The presence of the N-acyl aminophenylacetate intermediate indicates that the second step, the intramolecular cyclization, is the rate-limiting step and has stalled.
Root Causes & Mechanistic Insights:
-
Insufficient Thermal Energy: The intramolecular nucleophilic attack of the amide nitrogen on the ester carbonyl requires a significant activation energy. Insufficient reaction temperature is the most common reason for poor cyclization efficiency.
-
Reversibility: The initial addition of the amide nitrogen to the ester carbonyl can be reversible. To drive the reaction forward, the elimination of the alcohol (e.g., methanol or ethanol) must be favored.
-
Steric Hindrance: Bulky substituents on either the phenyl ring or the acetate group can sterically hinder the formation of the required transition state for cyclization.
-
Poor Catalyst/Promoter Activity: In some cases, an acid or base catalyst is used to promote cyclization. An incorrect choice or insufficient loading of the catalyst can lead to a sluggish reaction.
Preventative Strategies & Protocols:
-
Optimize Reaction Temperature:
-
Protocol: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes cyclization without causing degradation. High-boiling point solvents like toluene, DMSO, or DMF are often employed to achieve the necessary temperatures.[1]
-
-
Facilitate Byproduct Removal:
-
Protocol: If the reaction is conducted in a suitable solvent (e.g., toluene), consider using a Dean-Stark apparatus to remove the alcohol byproduct as it forms. This application of Le Châtelier's principle can effectively drive the equilibrium towards the cyclized product.
-
-
Employ Catalysis:
-
Acid Catalysis: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) can protonate the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack.
-
Base Catalysis: A non-nucleophilic base can deprotonate the amide nitrogen, increasing its nucleophilicity. However, care must be taken to avoid promoting ester hydrolysis.
-
| Parameter | Recommendation | Rationale |
| Temperature | 120-180 °C (solvent dependent) | Provides sufficient activation energy for the intramolecular cyclization step. |
| Catalyst (Optional) | p-Toluenesulfonic acid (p-TSA) or other non-nucleophilic acids. | Increases the electrophilicity of the ester carbonyl, accelerating cyclization. |
| Reaction Time | 6-24 hours | Ensure sufficient time for the slower cyclization step to reach completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidative side reactions that can occur at high temperatures. |
Q2: My final product is contaminated with acidic impurities. What are they and how do I prevent them?
The presence of acidic impurities, often detected by LC-MS or through acid-base extraction, typically points to hydrolysis of the ester functionalities.
Root Causes & Mechanistic Insights:
Hydrolysis can occur at two points in the reaction sequence:
-
Starting Material Hydrolysis: The aminophenylacetate ester can be hydrolyzed to 2-aminophenylacetic acid if excessive water is present, especially under acidic or basic conditions.
-
Intermediate Hydrolysis: The N-acyl intermediate can also be hydrolyzed to the corresponding N-acyl-2-aminophenylacetic acid.
These acidic byproducts will not cyclize under standard conditions and will contaminate the final product.
Caption: Competing hydrolysis pathways leading to acidic impurities.
Preventative Strategies & Protocols:
-
Use Anhydrous Conditions:
-
Protocol: Ensure all solvents are rigorously dried using standard laboratory procedures (e.g., distillation from a suitable drying agent or using a solvent purification system). Use flame-dried glassware to remove adsorbed moisture.
-
-
Incorporate a Drying Agent:
-
Protocol: Add activated molecular sieves (e.g., 4Å) to the reaction mixture.[2] This is particularly useful for reactions that are sensitive to small amounts of water, as the sieves will sequester any moisture present in the reagents or solvents.
-
-
Purification:
-
If hydrolysis has already occurred, the acidic impurities can often be removed from the crude product by washing an organic solution of the product with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired quinazolinone, being a weaker acid, will typically remain in the organic layer.
-
Frequently Asked Questions (FAQs)
Q: What is the best C1 source for this synthesis? A: The choice of the C1 source (the reagent that provides the C2 carbon of the quinazolinone ring) depends on the desired substituent at that position.
-
For an unsubstituted C2 position: Formamide is a common and inexpensive choice.[3] It serves as both the acylating agent and a high-boiling solvent.
-
For a substituted C2 position: An orthoester, such as trimethyl orthoformate or triethyl orthoacetate, can be used in conjunction with the aminophenylacetate. Alternatively, the aminophenylacetate can first be acylated with an appropriate acyl chloride, and the resulting N-acyl intermediate can then be cyclized.
Q: Can I use microwave-assisted synthesis for this reaction? A: Yes, microwave irradiation is an excellent technique to consider.[4] It can significantly reduce reaction times by efficiently heating the polar reactants and solvents, often leading to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[3]
Q: What are the best analytical techniques to monitor the reaction and identify impurities? A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this analysis. It allows for the separation of the starting material, intermediate, product, and byproducts, while the mass spectrometer provides the molecular weights of each component, greatly aiding in impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the final, purified product are essential for structural confirmation and to ensure the absence of proton- or carbon-bearing impurities.
Q: My reaction mixture turns dark brown or black at high temperatures. What causes this and is it a problem? A: Dark discoloration at high temperatures often indicates thermal decomposition or oxidation. While some color change is common, extensive charring can be a sign of product degradation, leading to lower yields and more complex purification. To mitigate this, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) and try to find the minimum temperature required for efficient cyclization.[1] If decomposition is severe, a lower-boiling solvent combined with a catalyst might be a better approach than brute-force high temperatures.
References
Technical Support Center: Catalyst Selection for Reactions of Methyl 2-(2-aminophenyl)acetate hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success. This guide focuses on the critical step of catalyst selection for reactions involving Methyl 2-(2-aminophenyl)acetate hydrochloride, a versatile precursor for synthesizing valuable heterocyclic scaffolds like oxindoles.
FAQs: Getting Started with this compound
This section addresses preliminary questions you might have about the starting material itself.
Q1: Why is the starting material provided as a hydrochloride salt?
The hydrochloride salt form of Methyl 2-(2-aminophenyl)acetate enhances the compound's stability and shelf-life. The amine functional group is protonated, which prevents oxidation and unwanted side reactions that can occur with the free aniline over time. Before use in most coupling reactions, the free amine must be generated in situ by adding a suitable base.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored in a dry, sealed container, often in a freezer at temperatures under -20°C.[1] For shorter-term lab use, storage at 4°C away from moisture is also acceptable.[2] Always consult the supplier's specific recommendations.
Q3: What is the primary application of this compound in synthesis?
Its most common application is as a precursor for the synthesis of oxindoles.[3][4] The molecule contains both a nucleophilic amine and an activated methylene group, making it perfectly suited for intramolecular cyclization reactions to form the five-membered lactam ring characteristic of the oxindole scaffold. Oxindoles are a core structural motif in numerous natural products and pharmaceuticals.[4][5]
Catalyst Selection Guide: Navigating Your Synthesis Options
The conversion of Methyl 2-(2-aminophenyl)acetate to an oxindole is fundamentally an intramolecular C-N bond formation. The choice of catalyst is paramount and depends on factors like desired yield, functional group tolerance, cost, and scalability.
Decision Workflow for Catalyst Selection
Here is a logical workflow to guide your choice of catalytic system.
Caption: Catalyst selection workflow for oxindole synthesis.
Q4: When should I choose a Palladium-based catalyst system?
Palladium catalysis, particularly the intramolecular Buchwald-Hartwig amination, is the most robust and widely reported method for this transformation.[3][6] It offers high yields, excellent functional group tolerance, and predictable reactivity.
-
Expertise & Experience: This method involves the oxidative addition of a Pd(0) species into the aryl-amine bond (or a related precursor), followed by reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is critical. Sterically hindered biaryl phosphine ligands (e.g., 2-(di-tert-butylphosphino)biphenyl) or N-heterocyclic carbenes (NHCs) are often required to facilitate the reductive elimination step, which can be challenging for forming five-membered rings.[3]
-
Catalyst Components:
-
Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃
-
Ligand: PCy₃, P(tBu)₃, Biarylphosphine ligands (e.g., XPhos), N-Heterocyclic Carbenes (NHCs).[3][7]
-
Base: A non-nucleophilic base is essential to neutralize the HCl salt and facilitate the deprotonation of the amine during the catalytic cycle. Common choices include K₂CO₃, Cs₂CO₃, or NaOtBu.
-
Q5: Are there more cost-effective alternatives to Palladium, like Nickel?
Yes, nickel-based catalysts are an excellent, more economical alternative to palladium for C-N cross-coupling reactions.[3]
-
Trustworthiness: Nickel catalysts can perform similar transformations, often with different substrate scope or reactivity profiles. They are particularly useful when palladium-based systems fail or are prohibitively expensive for large-scale synthesis. The mechanism is analogous, involving Ni(0)/Ni(II) catalytic cycles.
-
Considerations: Nickel-catalyzed reactions can sometimes be more sensitive to air and moisture. Ligand selection is again crucial, with P₂N₂ ligands being reported for related transformations.[3]
Q6: Can this cyclization be achieved without a transition metal catalyst?
Under certain conditions, yes. An acid-catalyzed cyclization (e.g., intramolecular Friedel-Crafts acylation) is a potential metal-free route.
-
Causality: In this approach, a strong acid (like aqueous HCl or a Lewis acid) is used to promote the cyclization of the corresponding 2-aminophenylacetic acid (formed by hydrolysis of the methyl ester) to the oxindole.[8] This method is simpler and avoids issues of metal contamination in the final product.
-
Limitations: This route requires the initial hydrolysis of the methyl ester to the carboxylic acid, which adds a step. The strongly acidic conditions may not be compatible with other sensitive functional groups in the molecule.
Catalyst System Comparison
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Palladium | Pd(OAc)₂ or Pd₂(dba)₃, phosphine ligand, base (e.g., K₂CO₃), 80-110 °C | High yields, broad substrate scope, well-understood mechanism.[3][6] | High cost of catalyst and ligands, potential for metal contamination.[9] |
| Nickel | Ni(II) precursor, ligand, reductant (if needed), base | Lower cost than palladium, unique reactivity.[3] | Can be more sensitive to air/moisture, less developed than Pd systems. |
| Acid-Catalyzed | Strong aqueous acid (e.g., HCl), heat | Metal-free, simple, inexpensive.[8] | Requires ester hydrolysis, harsh conditions may limit functional group tolerance.[8][10] |
| Photocatalysis | Light source (e.g., blue LED), photosensitizer (e.g., Ir(ppy)₃) | Mild conditions (room temp), accesses different radical pathways.[3][11] | Requires specialized equipment, mechanism can be complex. |
Troubleshooting Common Issues
Even with a well-chosen catalyst, experimental challenges can arise. This section provides a guide to diagnosing and solving common problems.
Q7: My reaction is not proceeding, or the yield is very low. What should I check first?
Low conversion is a frequent issue. A systematic approach is key to identifying the root cause.
Caption: Systematic troubleshooting for low-yield reactions.
-
Base Insufficiency: The reaction requires at least one equivalent of base to neutralize the hydrochloride salt and another catalytic amount to participate in the reaction cycle. Ensure you are using a sufficient excess (typically 1.5-2.5 equivalents).
-
Catalyst Deactivation: Pd(0) catalysts are sensitive to oxygen. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use fresh, high-purity catalyst and ligands.[12]
-
Incorrect Ligand: The ligand is not just an additive; it's fundamental to the catalyst's function. For intramolecular aminations, a bulky, electron-rich phosphine ligand is often necessary to promote the C-N reductive elimination step.[3] If your reaction stalls, consider screening different ligands.
Q8: I'm observing a significant amount of a side product corresponding to the hydrolyzed carboxylic acid. How can I prevent this?
This indicates that the methyl ester is being cleaved.
-
Causality: This is typically caused by using a strong, nucleophilic base (like NaOH or KOH) or having excess water in your reaction mixture, especially at elevated temperatures. The hydrolysis can be catalyzed by either acid or base.[13][14]
-
Solution:
-
Use a Non-Nucleophilic Base: Switch to a carbonate base like K₂CO₃ or Cs₂CO₃, or a non-coordinating organic base like DBU.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water content.
-
Q9: How do I remove the palladium catalyst from my final product?
Residual palladium is a major concern, especially in pharmaceutical development.
-
Standard Purification: Column chromatography on silica gel is often sufficient to remove the bulk of the catalyst and ligands.[12]
-
Specialized Scavengers: If chromatography is insufficient, consider using a metal scavenger. These are functionalized materials (e.g., silica or polymers with thiol groups) that selectively bind to and remove residual palladium.
-
Crystallization: Purifying the final product by crystallization can be highly effective at excluding metal impurities.[9]
Experimental Protocols
This section provides a representative, detailed protocol for a common catalytic reaction.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization
This protocol is a generalized procedure based on established Buchwald-Hartwig amination conditions.[3]
Materials:
-
This compound (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq, 4 mol%)
-
Potassium carbonate (K₂CO₃), finely ground and dried (2.5 eq)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound, K₂CO₃, Pd(OAc)₂, and XPhos ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- 1. 35613-44-6|Methyl 2-(2-aminophenyl)acetate|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxindole synthesis [organic-chemistry.org]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Reactions | MDPI [mdpi.com]
- 7. Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. datapdf.com [datapdf.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
challenges and solutions for scaling up synthesis with Methyl 2-(2-aminophenyl)acetate hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 2-(2-aminophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We provide field-proven insights, troubleshooting guides, and detailed protocols to address the common challenges encountered during scale-up.
Synthesis Overview
This compound is a versatile intermediate in pharmaceutical synthesis.[1][2] The most common and scalable synthetic routes typically involve two key stages: the formation of the methyl ester and the subsequent conversion to its hydrochloride salt. The starting material can be either 2-nitrophenylacetic acid (requiring reduction before or after esterification) or 2-aminophenylacetic acid.
Here, we focus on the challenges associated with the Fischer esterification of 2-aminophenylacetic acid and the hydrogenation of a nitro-precursor, as these are common industrial routes.
Caption: Common synthetic routes to Methyl 2-(2-aminophenyl)acetate HCl.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format that our users frequently encounter during scale-up.
Section 1: Fischer Esterification of 2-Aminophenylacetic Acid
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] While straightforward at the bench, scaling up presents challenges related to reaction kinetics, water removal, and side reactions.
Question: My esterification reaction stalls, resulting in low yield. How can I drive it to completion at scale?
Answer: This is a classic challenge rooted in the reversible nature of the Fischer esterification.[4] To achieve high conversion, the equilibrium must be shifted towards the product side, according to Le Châtelier's principle.[5]
-
Primary Cause: The accumulation of water, a byproduct of the reaction, drives the reverse reaction (ester hydrolysis).
-
Scale-Up Solution 1: Use Excess Alcohol. The most common industrial approach is to use methanol not only as a reagent but also as the solvent. Using a large excess (e.g., 10-20 volumes) provides a significant molar excess that pushes the equilibrium forward.[6] One study demonstrated that increasing the alcohol from an equimolar amount to a 10-fold excess could increase the yield from 65% to 97%.[6]
-
Scale-Up Solution 2: Water Removal. On a large scale, equipping the reactor with a Dean-Stark apparatus to azeotropically remove water is effective, especially if a co-solvent like toluene is used.[3][7] However, for a low-boiling alcohol like methanol, this is less practical. A more viable alternative is the inclusion of a drying agent, such as molecular sieves, though this adds complexity with solids handling and cost at scale.[3]
-
Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective catalysts.[7] Ensure the catalyst is fully dissolved and distributed, as poor mixing in large reactors can create localized "cold spots" with lower reaction rates.
Caption: Decision tree for troubleshooting low esterification yield.
Question: I'm observing significant impurity formation during the esterification. What are these impurities and how can I prevent them?
Answer: The presence of a nucleophilic amine group on the starting material makes it susceptible to side reactions, particularly at the elevated temperatures often used to accelerate esterification.
-
Potential Impurity 1: Dimerization/Amide Formation. The amine of one molecule can react with the activated carboxylic acid (or the newly formed ester) of another molecule to form an amide dimer. This is more prevalent at higher temperatures.
-
Prevention: Maintain a controlled temperature profile. While reflux is common, scaling up may require operating at a slightly lower temperature (e.g., 60-65 °C) for a longer duration to balance reaction rate with selectivity.[3]
-
-
Potential Impurity 2: N-methylation. If the reaction is run for extended periods at high temperatures, the methanol can potentially act as an alkylating agent for the aniline nitrogen.
-
Prevention: Optimize the reaction time. Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC) and stop the reaction once the starting material is consumed to avoid over-processing.
-
-
Analytical Detection: These impurities can be detected by HPLC, where they will typically have different retention times than the starting material and product. Mass spectrometry can be used to confirm their identity.
Section 2: Reduction of Nitro-Precursors
Catalytic hydrogenation is a common method for reducing the nitro group to an amine.[2][8]
Question: My catalytic hydrogenation of Methyl 2-(2-nitrophenyl)acetate is slow or incomplete on a larger scale. What are the critical parameters?
Answer: Scaling up catalytic hydrogenations introduces challenges related to mass transfer (gas-liquid mixing), catalyst activity, and heat dissipation.
-
Mass Transfer Limitation: The reaction rate is often limited by the transfer of hydrogen from the gas phase to the surface of the catalyst.
-
Solution: Efficient agitation is critical. Ensure your reactor's impeller design is suitable for gas dispersion. The hydrogen pressure should also be optimized; higher pressures increase hydrogen solubility and can accelerate the reaction.
-
-
Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon, Pd/C) can be poisoned by impurities or become physically fouled.
-
Solution: Ensure the starting material and solvent are of high purity. The catalyst loading might need to be slightly increased on scale-up (e.g., from 1 mol% to 2-3 mol%) to compensate for any minor deactivation and ensure a practical reaction time. Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as dry Pd/C can be pyrophoric.
-
-
Exothermic Reaction: This reduction is highly exothermic. Inadequate cooling can lead to a rapid temperature increase, creating safety risks and promoting side reactions.
-
Solution: The addition of hydrogen should be carefully controlled, or the reaction can be run at a lower pressure initially. Ensure the reactor's cooling system is sufficient to handle the heat load.
-
Section 3: Hydrochloride Salt Formation and Isolation
Question: I'm having trouble with the physical properties of my final product—it's oily or difficult to filter. How can I ensure a crystalline, easy-to-handle solid?
Answer: The physical form of the final hydrochloride salt is highly dependent on the crystallization conditions.
-
Cause 1: Residual Solvents or Impurities. Even small amounts of impurities can inhibit crystallization, leading to an oily product.
-
Solution: Ensure the free-base, Methyl 2-(2-aminophenyl)acetate, is of high purity before salt formation. A workup wash with a basic solution (e.g., saturated sodium bicarbonate) followed by water can help remove acidic residues.[9]
-
-
Cause 2: Improper Crystallization Solvent. The choice of solvent is critical for obtaining a good crystalline solid.
-
Solution: Isopropyl alcohol (IPA) or ethyl acetate are commonly used solvents for hydrochloride salt precipitations.[10] The process generally involves dissolving the free-base in the chosen solvent, then adding a solution of HCl in that same solvent (or bubbling dry HCl gas) while controlling the temperature.
-
-
Cause 3: Rate of Precipitation. Crashing the product out of solution too quickly by adding the acid rapidly or cooling too fast will lead to small, poorly formed crystals that are difficult to filter and dry.
-
Solution: Add the HCl solution slowly to the stirred solution of the free-base. After addition, allow the slurry to stir and age for a period (e.g., 2-4 hours) to allow for crystal growth before filtration.[10] A gradual cooling profile is also recommended.
-
Key Experimental Protocols
Protocol 1: Scale-Up Fischer Esterification
This protocol describes the esterification of 2-aminophenylacetic acid.
-
Reactor Setup: Charge a suitable glass-lined or stainless steel reactor with 2-aminophenylacetic acid (1.0 eq).
-
Solvent/Reagent Addition: Add anhydrous methanol (10-15 volumes). Begin agitation.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) while maintaining the internal temperature below 30 °C.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and hold for 4-8 hours.
-
Monitoring: Monitor the reaction by HPLC or TLC by taking samples periodically until the starting material is <1% remaining.
-
Work-up: Cool the reactor to 20-25 °C. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the pH is 7-8. Caution: This will generate CO₂ gas; ensure adequate venting.
-
Extraction & Isolation: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane.[9] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum to yield the crude Methyl 2-(2-aminophenyl)acetate as an oil or solid.[2]
Table 1: Typical Reaction Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Consideration for Scale-Up |
| Methanol | 50-100 mL (5-10 vol) | 100-150 L (10-15 vol) | Ensures sufficient molar excess; aids in stirring. |
| H₂SO₄ Catalyst | 0.6-1.2 mL (0.1-0.2 eq) | 0.6-1.2 L (0.1-0.2 eq) | Slow addition is critical to control the initial exotherm. |
| Temperature | 65 °C (Reflux) | 60-65 °C | Slower heating rates in large reactors. Surface area to volume ratio decreases, making heat management crucial. |
| Reaction Time | 2-6 hours | 4-8 hours | May be longer due to mixing and heat transfer limitations. Rely on analytical monitoring, not just time. |
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Reagent Handling: Concentrated acids like H₂SO₄ are highly corrosive. Thionyl chloride, an alternative for esterification, is toxic and reacts violently with water.[10] Handle these reagents in a well-ventilated fume hood.
-
Hydrochloride Salt: The final product is an amine hydrochloride salt. While generally stable, it can be irritating to the skin, eyes, and respiratory tract.[12][13] Refer to the Safety Data Sheet (SDS) for specific handling instructions.[14]
-
Storage: Store this compound in a tightly closed container in a dry, well-ventilated place.[14]
References
- 1. Methyl 2-(2-aminophenyl)acetate | 35613-44-6 | FM140568 [biosynth.com]
- 2. METHYL (2-AMINO-PHENYL)-ACETATE | 35613-44-6 [chemicalbook.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. benchchem.com [benchchem.com]
- 10. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]
- 11. capotchem.com [capotchem.com]
- 12. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]
- 13. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride | C15H17Cl2NO2S | CID 23635839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Methods for Structure Confirmation of Methyl 2-(2-aminophenyl)acetate Products
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of pharmaceutical intermediates and other fine chemicals, such as Methyl 2-(2-aminophenyl)acetate, verifying the final product's identity and purity is paramount. This guide provides an in-depth comparison of spectroscopic methods for the structural confirmation of Methyl 2-(2-aminophenyl)acetate, moving beyond a simple listing of techniques to explain the causality behind experimental choices and to provide a framework for a self-validating analytical workflow.
Methyl 2-(2-aminophenyl)acetate (C₉H₁₁NO₂) is a valuable building block in organic synthesis, and its correct structure is critical for the desired reactivity and biological activity of its downstream products.[1] The molecule possesses several key functional groups and structural features that are amenable to spectroscopic characterization: a disubstituted aromatic ring, a primary amine, an ester, a methylene group, and a methyl group. A multi-spectroscopic approach is therefore essential for comprehensive and trustworthy structure elucidation.
The Spectroscopic Toolkit: A Comparative Overview
The primary methods for the structural confirmation of organic molecules like Methyl 2-(2-aminophenyl)acetate are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined application offers a high degree of confidence in the final assignment.
| Spectroscopic Method | Information Provided | Strengths for Methyl 2-(2-aminophenyl)acetate | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity. | Provides distinct signals for aromatic, methylene, methyl, and amine protons, allowing for unambiguous assignment. | Signal overlap can occur, and the amine protons may exhibit broad signals or undergo exchange. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment. | Confirms the presence of all nine carbon atoms in their respective functional groups (aromatic, carbonyl, aliphatic). | Longer acquisition times are required compared to ¹H NMR. |
| FTIR | Presence of specific functional groups. | Clearly identifies the N-H stretches of the amine, the C=O stretch of the ester, and C-O stretches. | Provides limited information on the overall molecular connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms the molecular weight of 165.19 g/mol and provides fragmentation data that can support the proposed structure. | Isomeric compounds may have the same molecular weight. |
| UV-Vis | Presence of chromophores (conjugated systems). | Can indicate the presence of the aromatic ring. | Provides non-specific structural information. |
| X-Ray Crystallography | Unambiguous three-dimensional structure. | Provides the absolute proof of structure, including bond lengths and angles. | Requires a suitable single crystal, which can be challenging to obtain. |
Integrated Workflow for Structure Confirmation
A logical and efficient workflow for the structure confirmation of a synthesized batch of Methyl 2-(2-aminophenyl)acetate would proceed as follows:
Caption: Integrated workflow for the synthesis and structural confirmation of Methyl 2-(2-aminophenyl)acetate.
In-Depth Analysis of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is arguably the most powerful technique for the detailed structural analysis of organic molecules in solution.
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms (protons) within a molecule. The chemical shift (δ) of a proton's signal is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Expected ¹H NMR Spectrum of Methyl 2-(2-aminophenyl)acetate:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.94 | m | 2H | Aromatic protons |
| ~6.64 | d | 1H | Aromatic proton |
| ~6.51 | m | 1H | Aromatic proton |
| ~4.88 | s | 2H | -NH₂ (amine) |
| ~3.59 | s | 3H | -OCH₃ (methyl ester) |
| ~3.52 | s | 2H | -CH₂- (methylene) |
| Data sourced from ChemicalBook.[2] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified Methyl 2-(2-aminophenyl)acetate product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical acquisition parameters for a 400 MHz spectrometer include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its functional group.
Expected ¹³C NMR Signals for Methyl 2-(2-aminophenyl)acetate:
Based on the structure, we expect to see 9 distinct signals in the ¹³C NMR spectrum, corresponding to the 9 carbon atoms in the molecule. The approximate chemical shift regions for the different types of carbons are:
-
Aromatic Carbons: 110-150 ppm
-
Carbonyl Carbon (Ester): ~170 ppm
-
Methylene Carbon (-CH₂-): ~40 ppm
-
Methyl Carbon (-OCH₃): ~50 ppm
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Caption: Information derived from various NMR techniques for the structural elucidation of Methyl 2-(2-aminophenyl)acetate.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Expected FTIR Absorption Bands for Methyl 2-(2-aminophenyl)acetate:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1735 | C=O stretch | Ester |
| 1600-1450 | C=C stretch | Aromatic |
| 1250-1000 | C-O stretch | Ester |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Principle: Mass spectrometry ionizes molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and information about its fragmentation pattern.
Expected Mass Spectrum of Methyl 2-(2-aminophenyl)acetate:
-
Molecular Ion Peak ([M]⁺): m/z = 165
-
Protonated Molecular Ion Peak ([M+H]⁺): m/z = 166 (commonly observed in electrospray ionization)[2]
The fragmentation pattern can also provide valuable structural information. For example, the loss of the methoxy group (-OCH₃) would result in a fragment at m/z = 134, and the loss of the entire carbomethoxy group (-COOCH₃) would lead to a fragment at m/z = 106.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron impact - EI). Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Complementary and Definitive Methods
While the combination of NMR, FTIR, and MS is often sufficient for structure confirmation, other techniques can provide additional or definitive evidence.
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used to confirm the presence of the aromatic ring in Methyl 2-(2-aminophenyl)acetate, as aromatic compounds typically exhibit characteristic absorptions in the ultraviolet region of the electromagnetic spectrum.[3]
X-Ray Crystallography: The Gold Standard
For absolute and unambiguous structure determination, single-crystal X-ray crystallography is the ultimate technique.[4] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. While powerful, this method is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.
Conclusion
The structural confirmation of Methyl 2-(2-aminophenyl)acetate is a critical step in ensuring the quality and reliability of research and development outcomes. A multi-faceted approach, integrating ¹H and ¹³C NMR, FTIR, and mass spectrometry, provides a robust and self-validating system for structure elucidation. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the assigned structure. For absolute proof of structure, particularly in regulatory filings or when novel crystalline forms are of interest, single-crystal X-ray crystallography remains the gold standard. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately confirm the structure of their Methyl 2-(2-aminophenyl)acetate products.
References
A Comparative Guide to the Synthesis of Heterocycles from Aminophenylacetate Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The aminophenylacetate scaffold is a privileged starting material in medicinal chemistry, offering a versatile platform for the construction of a diverse array of heterocyclic compounds. The positional isomerism of the amino group (ortho, meta, or para) profoundly dictates the reactivity and the synthetic pathways toward target heterocycles. This guide provides a comprehensive comparative analysis of the utility of ortho-, meta-, and para-aminophenylacetate in heterocyclic synthesis. We will delve into the mechanistic underpinnings of their distinct reactivities, present detailed experimental protocols for the synthesis of representative heterocyclic systems from each isomer, and offer a comparative summary of their synthetic potential.
Introduction: The Strategic Importance of Isomerism in Heterocyclic Synthesis
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. The ability to efficiently construct these complex architectures is a cornerstone of modern drug discovery. Aminophenylacetic acids and their ester derivatives are valuable building blocks in this endeavor, providing a phenyl ring for further functionalization and two key reactive handles: an amino group and a carboxylic acid (or ester) moiety.
The spatial relationship between these two functional groups, as determined by their ortho, meta, or para substitution pattern, is not a trivial detail. It is the central strategic element that governs the types of heterocyclic rings that can be readily accessed and the reaction conditions required. This guide will illuminate how a simple change in isomer can fundamentally alter the synthetic strategy, moving from direct intramolecular cyclizations to more complex multi-component or multi-step sequences.
The Ortho Isomer: A Gateway to Fused Five- and Six-Membered Heterocycles
The ortho-aminophenylacetate isomer is uniquely primed for intramolecular cyclization reactions due to the proximity of the nucleophilic amino group and the electrophilic carbonyl of the acetate/acetic acid moiety. This inherent reactivity makes it an excellent precursor for the synthesis of fused heterocyclic systems like oxindoles and benzoxazinones, which are prevalent motifs in numerous bioactive compounds.
Mechanistic Insight: Intramolecular Cyclization
The synthesis of oxindoles from ortho-aminophenylacetic acid typically proceeds via an intramolecular aminolysis of an ester derivative or a related cyclization of the acid. The reaction is often acid-catalyzed, which protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the ortho-amino group.
Caption: Intramolecular cyclization of ortho-aminophenylacetate to form an oxindole.
A similar strategy can be employed for the synthesis of six-membered rings. For instance, reaction with a suitable one-carbon electrophile can lead to the formation of a 1,4-benzoxazin-2-one.
Experimental Protocol: Synthesis of Oxindole from Ethyl 2-(2-aminophenyl)acetate
Objective: To synthesize oxindole via the intramolecular cyclization of ethyl 2-(2-aminophenyl)acetate.
Materials:
-
Ethyl 2-(2-aminophenyl)acetate
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Methanol
-
Water
Procedure:
-
Dissolve ethyl 2-(2-aminophenyl)acetate in a suitable volume of ethanol.
-
Add concentrated hydrochloric acid dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a methanol/water mixture to yield pure oxindole.[1]
Expected Yield: 60-70%
The Meta Isomer: Building Tetrahydroisoquinolines via Pictet-Spengler Reaction
In stark contrast to the ortho isomer, the meta-aminophenylacetate isomer cannot undergo direct intramolecular cyclization due to the larger distance between the amino and acetate groups. However, it serves as an excellent precursor for the construction of tetrahydroisoquinolines through the renowned Pictet-Spengler reaction.[2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.
To utilize meta-aminophenylacetic acid in a Pictet-Spengler reaction, it must first be converted into a β-(3-aminophenyl)ethylamine derivative. This typically involves reduction of the carboxylic acid to an alcohol, conversion to a halide or other leaving group, and subsequent displacement with a cyanide group followed by reduction, or other multi-step transformations. Once the requisite β-(3-aminophenyl)ethylamine is in hand, the Pictet-Spengler cyclization can proceed.
Mechanistic Insight and Regioselectivity
The key step in the Pictet-Spengler reaction is the intramolecular electrophilic attack of an iminium ion onto the electron-rich aromatic ring. With a meta-substituted phenethylamine, the issue of regioselectivity arises, as the cyclization can occur either ortho or para to the activating amino group. The outcome is influenced by steric and electronic factors. Generally, cyclization is favored at the less sterically hindered position ortho to the activating group.[3][4]
Caption: The Pictet-Spengler reaction for the synthesis of a tetrahydroisoquinoline.
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative
Objective: To synthesize a tetrahydroisoquinoline derivative from a β-(3-aminophenyl)ethylamine precursor via the Pictet-Spengler reaction.
Materials:
-
β-(3-Aminophenyl)ethylamine derivative (e.g., N-tosyl protected)
-
Aldehyde (e.g., formaldehyde or its equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Dissolve the β-(3-aminophenyl)ethylamine derivative and the aldehyde in anhydrous DCM.
-
Cool the solution in an ice bath and add trifluoroacetic acid dropwise.
-
Allow the reaction to stir at room temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Yield: The yields for Pictet-Spengler reactions are generally moderate to good, ranging from 40% to 80%, depending on the substrates and reaction conditions.
The Para Isomer: A Versatile Component in Multi-Component Reactions
The para-aminophenylacetate isomer, with its functional groups at opposite ends of the phenyl ring, is sterically precluded from any form of direct intramolecular cyclization. Its synthetic utility shines in the realm of multi-component reactions (MCRs), where both the amino and carboxylic acid functionalities can participate in a single synthetic operation to build complex molecular architectures. The Ugi four-component reaction is a prime example.[5][6]
Mechanistic Insight: The Ugi Four-Component Reaction
The Ugi reaction is a powerful tool for generating diversity in medicinal chemistry. It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. In this context, para-aminophenylacetic acid can serve as both the amine and carboxylic acid components in an intramolecular sense, or more commonly, as either the amine or the carboxylic acid component in an intermolecular reaction. The products of the Ugi reaction can be linear precursors that can undergo subsequent cyclization to form heterocycles.
Caption: The Ugi four-component reaction, a key application for para-aminophenylacetate.
Another application for para-aminophenylacetic acid is in the synthesis of hydantoins via the Urech hydantoin synthesis, where the amino acid is treated with potassium cyanate followed by acid-catalyzed cyclization.[7][8]
Experimental Protocol: Ugi Four-Component Reaction using p-Aminophenylacetic Acid
Objective: To synthesize an α-acylamino amide using p-aminophenylacetic acid as the amine component in an Ugi reaction.
Materials:
-
p-Aminophenylacetic acid
-
Aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Another carboxylic acid (e.g., acetic acid)
-
Methanol
Procedure:
-
To a solution of p-aminophenylacetic acid and the aldehyde in methanol, add the carboxylic acid.
-
Stir the mixture for a short period at room temperature.
-
Add the isocyanide to the reaction mixture. The reaction is often exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the reaction mixture or can be isolated by evaporation of the solvent and purification by column chromatography or crystallization.
Yield: Ugi reactions are known for their high efficiency, with yields often exceeding 80%.[5]
Comparative Analysis
The distinct reactivity profiles of the aminophenylacetate isomers are summarized below:
| Isomer | Primary Reaction Type | Resulting Heterocycle(s) | Key Mechanistic Feature | Typical Yields |
| Ortho | Intramolecular Cyclization | Oxindoles, Benzoxazinones | Proximity of nucleophilic amine and electrophilic carbonyl | Good to Excellent (60-90%) |
| Meta | Intermolecular reaction followed by intramolecular cyclization (e.g., Pictet-Spengler) | Tetrahydroisoquinolines | Electrophilic aromatic substitution | Moderate to Good (40-80%) |
| Para | Multi-Component Reactions (e.g., Ugi) | Acyclic precursors, Hydantoins | Simultaneous reaction of both functional groups with other components | Good to Excellent (70-95%) |
Conclusion
The choice of aminophenylacetate isomer is a critical decision in the strategic planning of heterocyclic synthesis. The ortho isomer provides a direct and efficient route to fused five- and six-membered rings through intramolecular cyclization. The meta isomer is a valuable precursor for the construction of tetrahydroisoquinolines via the Pictet-Spengler reaction, where regioselectivity is a key consideration. The para isomer excels in multi-component reactions, enabling the rapid generation of molecular complexity in a single step. Understanding the inherent reactivity of each isomer allows the medicinal chemist to select the most appropriate starting material and synthetic strategy to access the desired heterocyclic target with maximal efficiency.
References
- 1. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. ikm.org.my [ikm.org.my]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quinazolinone Synthesis: A Comparative Analysis of Precursors
Introduction: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The efficient and versatile synthesis of this privileged heterocycle is, therefore, a subject of paramount importance for researchers in drug discovery and development. This guide provides an in-depth comparison of common precursors for quinazolinone synthesis, with a special focus on the potential utility of Methyl 2-(2-aminophenyl)acetate hydrochloride against more established alternatives like anthranilic acid, isatoic anhydride, and 2-aminobenzonitrile. We will delve into the mechanistic rationale behind different synthetic strategies, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Landscape of Quinazolinone Precursors: A Strategic Overview
The choice of starting material is a critical determinant of the overall efficiency, cost-effectiveness, and substrate scope of a quinazolinone synthesis. While numerous methods exist, the majority converge on a few key classes of precursors, each with its distinct advantages and limitations.
-
Anthranilic Acid: As the foundational precursor, anthranilic acid offers a straightforward and cost-effective entry point to the quinazolinone core. The classical Niementowski reaction, involving the condensation of anthranilic acid with an amide, remains a widely used method.[2]
-
Isatoic Anhydride: This commercially available precursor serves as a convenient and often more reactive alternative to anthranilic acid. Its reaction with amines and a one-carbon source (e.g., aldehydes, orthoesters) provides a versatile route to a wide array of substituted quinazolinones.[3][4]
-
2-Aminobenzonitrile: This precursor is particularly valuable for the synthesis of 2-amino-substituted quinazolinones and for strategies involving tandem reactions where the nitrile group participates in cyclization.[5][6]
-
This compound: This less conventional precursor presents an interesting alternative. Its structure suggests a potential for intramolecular cyclization strategies, possibly offering a different reactivity profile and access to specific substitution patterns that might be challenging to achieve with other starting materials.
The following sections will provide a detailed comparative analysis of these precursors, supported by experimental data and protocols.
Comparative Analysis of Precursors
This section provides a head-to-head comparison of the key precursors for quinazolinone synthesis, focusing on critical parameters for synthetic chemists.
| Precursor | Common Reaction Partners | Typical Reaction Conditions | Reported Yields (%) | Advantages | Disadvantages |
| This compound | Amides, Orthoesters, Nitriles (Hypothesized) | Acid or base catalysis, thermal conditions | Data not readily available | Potential for novel substitution patterns; may avoid harsh dehydrating agents. | Lack of established protocols; potential for side reactions (e.g., polymerization). |
| Anthranilic Acid | Amides (Niementowski reaction), Acyl chlorides | High temperatures (130-180 °C), microwave irradiation | 60-96%[7][8] | Readily available, inexpensive. | Often requires harsh conditions; potential for decarboxylation at high temperatures.[8] |
| Isatoic Anhydride | Primary amines, Aldehydes, Orthoesters | Moderate to high temperatures, various catalysts (e.g., I₂, Bi(NO₃)₃) | 70-95%[3][4][9] | High reactivity, good yields, versatile for multicomponent reactions. | Can be moisture sensitive; may generate CO₂ as a byproduct. |
| 2-Aminobenzonitrile | Alcohols, Aldehydes, Grignard reagents | Metal catalysis (e.g., Ru, Cu), microwave irradiation | 75-90%[5][6] | Access to diverse substitution patterns, particularly at the 2-position. | Can be more expensive than anthranilic acid; some methods require metal catalysts. |
Mechanistic Insights and Reaction Pathways
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
The Unexplored Potential of this compound
While direct experimental evidence for the use of this compound in one-pot quinazolinone syntheses is scarce in the literature, its structure suggests a plausible reaction pathway. The primary amino group can react with a suitable electrophile (e.g., an activated amide or an orthoester) to form an N-acylated intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the newly formed amide nitrogen onto the ester carbonyl, would lead to the formation of the quinazolinone ring. The hydrochloride salt would likely require neutralization prior to or during the reaction.
Figure 1: Hypothesized reaction pathway for quinazolinone synthesis from Methyl 2-(2-aminophenyl)acetate.
This proposed pathway highlights the potential for a more direct cyclization compared to methods starting from anthranilic acid, which often proceed through a benzoxazinone intermediate.[1] The key challenge lies in identifying suitable reaction conditions that favor the desired intramolecular cyclization over potential intermolecular side reactions.
Established Synthetic Routes
The synthetic pathways for the more common precursors are well-documented.
Figure 2: Established synthetic pathways for quinazolinone synthesis.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of a representative quinazolinone, 2-phenylquinazolin-4(3H)-one, are provided below.
Protocol 1: Synthesis from Anthranilic Acid (Niementowski Reaction)
This protocol is adapted from established literature procedures.[7][8]
Materials:
-
Anthranilic acid (1.37 g, 10 mmol)
-
Benzamide (1.21 g, 10 mmol)
-
Sand bath or high-temperature heating mantle
Procedure:
-
Thoroughly grind anthranilic acid and benzamide together in a mortar and pestle.
-
Transfer the mixture to a round-bottom flask equipped with an air condenser.
-
Heat the mixture in a sand bath at 180-190 °C for 4-5 hours.
-
The reaction mixture will melt and then solidify.
-
After cooling to room temperature, dissolve the solid in hot ethanol.
-
Add activated charcoal and heat to reflux for 15 minutes.
-
Filter the hot solution and allow it to cool to room temperature.
-
The product will crystallize upon cooling. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: 70-80%
Protocol 2: Synthesis from Isatoic Anhydride
This protocol is a representative example of a multicomponent reaction using isatoic anhydride.[4][9]
Materials:
-
Isatoic anhydride (1.63 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Iodine (0.25 g, 1 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a stirred solution of isatoic anhydride and aniline in ethanol, add benzaldehyde.
-
Add a catalytic amount of iodine to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure product.
Expected Yield: 85-95%
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of key precursors for the synthesis of quinazolinones. Anthranilic acid remains a cost-effective and reliable starting material, particularly for large-scale synthesis, though often requiring high temperatures. Isatoic anhydride offers a highly versatile and efficient alternative, especially for generating diverse libraries of compounds through multicomponent reactions. 2-Aminobenzonitrile provides a unique entry point for specific substitution patterns and tandem reaction cascades.
While the direct application of This compound in quinazolinone synthesis is not well-documented, its chemical structure suggests intriguing possibilities for novel synthetic strategies. Further research into the reactivity of this precursor could unveil new, efficient, and potentially milder routes to this important heterocyclic scaffold. Exploring its cyclization under various catalytic conditions could lead to the development of valuable new methodologies in the field of medicinal chemistry. As the demand for novel therapeutic agents continues to grow, the exploration of unconventional precursors like this compound will be crucial in expanding the synthetic chemist's toolbox and accelerating the discovery of new medicines.
References
- 1. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. ijirset.com [ijirset.com]
- 3. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. orgchemres.org [orgchemres.org]
- 7. Quinazolinone synthesis [organic-chemistry.org]
- 8. sciforum.net [sciforum.net]
- 9. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
A Comparative Guide to Purity Validation Methods for Synthesized Methyl 2-(2-aminophenyl)acetate Hydrochloride
This guide provides an in-depth comparison of analytical methodologies for validating the purity of Methyl 2-(2-aminophenyl)acetate hydrochloride. As a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals, ensuring its purity is not merely a quality control checkpoint but a fundamental requirement for the safety, efficacy, and reproducibility of downstream applications. This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and comparative data to support the selection and implementation of a robust validation strategy. Our approach is grounded in the principles of scientific integrity, adhering to the framework established by the International Council for Harmonisation (ICH) guidelines.[1][2]
The Analytical Imperative: Understanding Potential Impurities
A self-validating purity assessment begins not with an instrument, but with a chemical understanding of the synthetic pathway. The choice of analytical method is dictated by the impurities one expects to find. Methyl 2-(2-aminophenyl)acetate is commonly synthesized via the reduction of its nitro-precursor, Methyl 2-(2-nitrophenyl)acetate. This pathway informs a logical impurity profile.
Potential Impurities Include:
-
Unreacted Starting Materials: Methyl 2-(2-nitrophenyl)acetate, the immediate precursor.
-
Isomeric Impurities: Methyl 2-(3-aminophenyl)acetate and Methyl 2-(4-aminophenyl)acetate, which may arise from impurities in the initial nitrophenol starting material.[3]
-
By-products: Hydrolysis of the methyl ester can lead to the formation of 2-(2-aminophenyl)acetic acid.
-
Degradation Products: The primary aromatic amine is susceptible to oxidation, leading to colored impurities.
-
Residual Solvents: Solvents used during reaction and purification (e.g., methanol, ethyl acetate, ethanol) may be retained in the final product.[4][5]
Caption: Synthetic pathway and potential impurities.
Orthogonal Approaches to Purity Determination: A Comparative Analysis
No single method can unequivocally establish purity. A robust validation strategy employs multiple, orthogonal techniques that measure different physicochemical properties of the compound and its contaminants.
| Method | Principle | Primary Use Case | Strengths | Limitations |
| HPLC (UV) | Chromatographic separation based on polarity. | Primary purity assay, quantification of known and unknown impurities. | High resolution, excellent quantitation, robust and reproducible. | Requires reference standards for identified impurities, consumes solvents. |
| qNMR | Signal integration relative to an internal standard. | Absolute purity determination, orthogonal confirmation. | Absolute quantification without a specific analyte standard, provides structural information.[6][7] | Lower sensitivity than HPLC, potential for signal overlap, requires pure internal standard. |
| LC-MS | Separation coupled with mass-to-charge ratio detection. | Identification of unknown impurities and degradation products. | High sensitivity and specificity for identification, structural elucidation.[8][9] | Not inherently quantitative without standards, matrix effects can suppress ionization. |
| Elemental Analysis | Combustion to determine C, H, N content. | Confirmation of elemental composition and formula. | Fundamental check of composition, high precision.[10][11] | Insensitive to isomeric impurities, requires high purity to meet ±0.4% criteria.[12][13] |
| GC-HS | Separation of volatile compounds from headspace. | Quantification of residual solvents. | High sensitivity for volatile compounds, required by regulatory agencies.[14][15] | Not applicable to non-volatile impurities. |
| FTIR | Absorption of infrared radiation by molecular bonds. | Identity confirmation, absence of starting material functional groups. | Fast, non-destructive, excellent for functional group identification. | Not quantitative, insensitive to minor impurities. |
Experimental Protocols & Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
HPLC is the cornerstone of purity analysis for non-volatile organic compounds. A reverse-phase method is ideal for Methyl 2-(2-aminophenyl)acetate, separating the polar analyte from non-polar impurities.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL.
Data Presentation: Hypothetical HPLC Validation Summary
| Validation Parameter | Result | ICH Acceptance Criteria (Typical) |
| Specificity | No interference from blank at analyte retention time. | No significant interference at the analyte retention time. |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.3%, Intermediate: 0.5% | Repeatability ≤ 1.0%, Intermediate ≤ 2.0% |
| Limit of Quantitation | 0.05% | Sufficiently low to quantify impurities at the reporting threshold. |
Purity is calculated using area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Quantitative NMR (qNMR) for Absolute Purity
qNMR serves as a powerful orthogonal technique, providing a purity value based on a certified internal standard, thus avoiding the need for a highly purified standard of the analyte itself.[6]
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR Spectrometer (≥ 400 MHz).
-
Internal Standard: Select a standard with high purity and non-overlapping signals (e.g., Maleic acid, Dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Accurately weigh ~5 mg of the internal standard.
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.
-
Acquire the ¹H NMR spectrum with a sufficient signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Purity Calculation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.
Mass Spectrometry (LC-MS) for Impurity Identification
When unknown peaks appear in the HPLC chromatogram, LC-MS is the definitive tool for identification.[16] It provides the molecular weight of impurities, offering critical clues to their structure.
Experimental Protocol: LC-MS
-
Instrumentation: Couple the HPLC system described above to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is suitable for the primary amine.
-
Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.[8]
-
Data Acquisition: Acquire data over a mass range that covers the expected compound and potential impurities (e.g., m/z 100-500).
Data Interpretation: Expected Masses
| Compound | Formula | Expected [M+H]⁺ (m/z) |
| Methyl 2-(2-aminophenyl)acetate | C₉H₁₁NO₂ | 166.0863 |
| Methyl 2-(2-nitrophenyl)acetate | C₉H₉NO₄ | 196.0553 |
| 2-(2-aminophenyl)acetic acid | C₈H₉NO₂ | 152.0706 |
Complementary Methods for a Complete Profile
-
Elemental Analysis (CHN): The sample is combusted, and the resulting gases are quantified to determine the percentage of Carbon, Hydrogen, and Nitrogen.[10] For C₉H₁₁NO₂·HCl (MW: 201.65), the theoretical values are C: 53.61%, H: 6.00%, N: 6.95%. A result within ±0.4% of these values provides strong evidence of compositional purity.[12][13]
-
Residual Solvent Analysis (GC-HS): This is a mandatory test for pharmaceutical ingredients.[4] The sample is heated in a sealed vial, and the vapor (headspace) is injected into a Gas Chromatograph to separate and quantify any volatile organic solvents.[5][15] Results are compared against the limits defined in ICH Q3C guidelines.[17]
An Integrated Workflow for Purity Validation
A comprehensive and trustworthy purity validation follows a logical, multi-step process. The following workflow demonstrates how these orthogonal methods are integrated to build a complete picture of the compound's purity.
Caption: Integrated workflow for analytical method validation.
Conclusion
Validating the purity of a synthesized compound like this compound is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. While HPLC provides the primary quantitative assessment of purity and impurity profiles, its findings must be corroborated by methods that offer different analytical perspectives. qNMR provides an absolute purity value, LC-MS identifies unknown impurities, elemental analysis confirms the core composition, and GC-HS ensures safety from residual solvents. By integrating these methods into a cohesive workflow, researchers and drug developers can establish a high degree of confidence in the quality of their material, ensuring the integrity and success of their scientific endeavors.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. innovationaljournals.com [innovationaljournals.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. azom.com [azom.com]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. brightspec.com [brightspec.com]
- 15. Residual Solvent Analysis - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. shimadzu.com [shimadzu.com]
A Comparative Analysis of the Biological Activity of Synthesized Quinazolinone Derivatives
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This guide provides a comparative analysis of the biological activities of various synthesized quinazolinone derivatives, offering insights into their therapeutic potential. We will delve into their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Versatility of the Quinazolinone Core
Quinazolinones are heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[2] The two primary isomers are 2-quinazolinone and 4-quinazolinone, with the 4-quinazolinone structure being more common in biologically active molecules.[3][4] The versatility of this scaffold lies in the ease with which substitutions can be made at various positions, particularly at the 2, 3, 6, and 8 positions of the quinazolinone ring. These modifications significantly influence the compound's pharmacological profile, allowing for the fine-tuning of its activity against specific biological targets.[1]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with some compounds already in clinical use.[5][6] Their antitumor effects are mediated through various mechanisms, most notably the inhibition of key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin polymerization.[5][7][8]
Targeting EGFR Tyrosine Kinase
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[9] Its overexpression is a hallmark of many cancers, making it a prime target for anticancer therapies.[7][9] Several quinazolinone-based EGFR tyrosine kinase inhibitors (TKIs) have been developed, including the FDA-approved drugs gefitinib and erlotinib.[7] The core strategy behind these inhibitors is to compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking the downstream signaling pathways that promote tumor growth.[10]
Recent research has focused on designing novel quinazolinone derivatives with enhanced potency and selectivity against EGFR. For instance, a series of 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one derivatives were synthesized, with compound 8b exhibiting an IC50 value of 1.37 nM against EGFR, demonstrating high potency.[7] Another study reported a semicarbazone fused quinazoline derivative with an exceptionally low IC50 value of 0.05 nM.[11] These findings highlight the potential for further optimization of the quinazolinone scaffold to develop next-generation EGFR inhibitors.
Disrupting Microtubule Dynamics through Tubulin Polymerization Inhibition
Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape.[8] Tubulin polymerization inhibitors disrupt this process, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][12] The colchicine binding site on tubulin is a well-established target for these inhibitors.[8][13]
Several quinazolinone derivatives have been identified as potent tubulin polymerization inhibitors.[13] For example, a series of 4-(N-cycloamino)phenylquinazolines were designed and shown to inhibit tubulin assembly by binding to the colchicine site.[13] In a recent study, a novel quinazoline derivative, Q19 , demonstrated potent antiproliferative activity against the HT-29 colon cancer cell line with an IC50 value of 51 nM.[8] Mechanistic studies confirmed that Q19 inhibits microtubule polymerization and induces apoptosis, highlighting its potential as an anti-colon cancer agent.[8]
Comparative Anticancer Activity of Representative Quinazolinone Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8b | EGFR | - | 0.00137 | [7] |
| Semicarbazone fused quinazoline | EGFR | - | 0.00005 | [11] |
| Q19 | Tubulin | HT-29 | 0.051 | [8] |
| Compound 44 | Unknown | MCF-7 | (3x more potent than cisplatin) | [13] |
| Compound 26 | PI3K | HCT-116, MCF-7 | Potent | [13] |
| Compound 11g | Unknown | HeLa | High | [14] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Quinazolinone derivatives have shown significant promise in this area, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][15]
The structure-activity relationship (SAR) studies have revealed that substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions, can enhance antimicrobial activity.[1] For instance, a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones bearing sulfonamide derivatives showed considerable antibacterial activities.[16] Another study reported that novel quinazolinone derivatives were powerfully active against Gram-positive bacteria compared to streptomycin.[1]
Comparative Antimicrobial Activity
| Derivative Type | Target Organism(s) | Activity | Reference |
| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Gram-positive and Gram-negative bacteria | Considerable | [16] |
| 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidine - 1(2H) - yl)quinazoline -4(3H)-ones | Gram-positive and Gram-negative bacteria | Significant | [1] |
| N-hexyl substituted isatin-quinazoline derivative | Gram-positive, Gram-negative bacteria and fungi | Active | [1] |
| Quinazolinone derivatives conjugated with silver nanoparticles | E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosa | Enhanced | [17] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory process.[18][19]
Studies have shown that substitutions at the 2 and 3 positions of the quinazolinone ring with different heterocyclic moieties can increase anti-inflammatory potential.[18] For example, a series of thiazolidinone-substituted quinazolinones showed better anti-inflammatory activity compared to their azetidinone counterparts.[18] Specifically, compound 21 from this series, with a 4-chlorophenyl group, exhibited the highest anti-inflammatory activity (32.5% edema inhibition).[18] Some quinazolinone derivatives have also been shown to suppress the expression of pro-inflammatory mediators like nitric oxide synthase-II (NOS-II) and TNF-α.[5][19]
Anticonvulsant Activity: Targeting Neurological Disorders
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several quinazolinone derivatives have been investigated for their anticonvulsant activity, with some showing promising results in preclinical models.[20][21] The mechanism of action is often associated with the modulation of GABAergic neurotransmission, a key inhibitory pathway in the central nervous system.[21][22]
The well-known, albeit controversial, sedative-hypnotic methaqualone is a quinazolinone derivative that possesses anticonvulsant properties.[20][22] More recent research has focused on developing safer and more effective analogues. For instance, certain 4(3H)-quinazoline analogues have shown 100% protection against pentylenetetrazole (PTZ)-induced clonic convulsions.[20] SAR studies have indicated that the nature and position of substituents on the quinazolinone ring significantly influence the anticonvulsant potency.[20]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for key biological assays.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives (e.g., 0.1, 1, 10, 50, and 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[16][23]
Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration (e.g., 50 µg/mL) into each well. Also, include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test
This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.[16]
Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week before the experiment.
-
Compound Administration: Administer the test quinazolinone derivative or a standard anti-inflammatory drug (e.g., ibuprofen) orally or intraperitoneally at a specific dose (e.g., 50 mg/kg).
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing the Mechanisms
To better understand the biological activity of quinazolinone derivatives, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ujpronline.com [ujpronline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journaljpri.com [journaljpri.com]
- 22. mdpi.com [mdpi.com]
- 23. asianpubs.org [asianpubs.org]
A Comparative Guide to Alternatives for Methyl 2-(2-aminophenyl)acetate Hydrochloride in Heterocyclic Synthesis
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to achieving efficient, scalable, and cost-effective routes to target molecules. Methyl 2-(2-aminophenyl)acetate hydrochloride is a valuable bifunctional building block, prized for its utility in constructing a variety of nitrogen-containing heterocyclic scaffolds that are central to pharmaceuticals and functional materials. However, the pursuit of optimal synthetic pathways necessitates a thorough evaluation of alternative reagents that may offer advantages in terms of availability, reactivity, or compatibility with diverse functional groups.
This guide provides a comprehensive comparison of alternative reagents and synthetic strategies to this compound, focusing on the synthesis of three critical classes of heterocycles: indoles, benzodiazepines, and quinolones. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.
Part 1: The Synthesis of Indoles
The indole nucleus is a ubiquitous motif in biologically active natural products and pharmaceuticals. While Methyl 2-(2-aminophenyl)acetate can serve as a precursor for certain indole syntheses, a variety of powerful and versatile alternatives have been developed.
Alternative 1: The Bartoli Indole Synthesis from Nitroarenes
One of the most direct methods for the synthesis of 7-substituted indoles, the Bartoli indole synthesis, utilizes ortho-substituted nitroarenes and vinyl Grignard reagents. This approach is particularly valuable when the corresponding aniline is unstable or difficult to access.
Mechanism: The reaction proceeds through a[1][1]-sigmatropic rearrangement after the initial addition of the vinyl Grignard reagent to the nitro group.
Figure 1: Simplified workflow of the Bartoli Indole Synthesis.
Experimental Protocol: Synthesis of 7-Methylindole
-
A solution of 2-nitrotoluene (1.0 mmol) in anhydrous THF (10 mL) is cooled to -40 °C under an inert atmosphere.
-
Vinylmagnesium bromide (3.0 mmol, 1.0 M solution in THF) is added dropwise over 15 minutes, maintaining the temperature at -40 °C.
-
The reaction mixture is stirred at -40 °C for 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl (15 mL).
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 7-methylindole.
Alternative 2: The Larock Indole Synthesis from o-Haloanilines
The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne. This method offers excellent functional group tolerance and allows for the synthesis of a wide variety of polysubstituted indoles.
Experimental Protocol: Synthesis of 2,3-Diphenylindole
-
To a pressure tube are added 2-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and Na2CO3 (2.5 mmol).
-
The tube is evacuated and backfilled with nitrogen.
-
Anhydrous DMF (5 mL) is added, and the tube is sealed.
-
The reaction mixture is heated to 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated.
-
The residue is purified by flash chromatography to yield 2,3-diphenylindole.
Comparative Analysis of Indole Synthesis Methods
| Method | Starting Material | Key Reagents/Catalyst | Temperature | Typical Yield | Key Advantages |
| From Methyl 2-(2-aminophenyl)acetate | Methyl 2-(2-aminophenyl)acetate | Lewis Acid | Mild | Quantitative[2] | High efficiency, rapid[2] |
| Bartoli Synthesis | o-Substituted Nitroarene | Vinyl Grignard Reagent | Low (-40 °C) | 12-67%[3] | Access to 7-substituted indoles, simple[3] |
| Larock Synthesis | o-Haloaniline | Pd(OAc)2 / Ligand | High (100 °C) | Good to Excellent | High functional group tolerance |
Part 2: The Synthesis of 1,4-Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. While derivatives of 2-aminophenylacetic acid can be employed in their synthesis, anthranilic acid and its esters are more common and versatile precursors.
Alternative 1: Ugi Multicomponent Reaction from Methyl Anthranilate
The Ugi four-component reaction (Ugi-4CR) provides a convergent and efficient route to complex 1,4-benzodiazepine scaffolds.[4] This strategy involves the reaction of an amine (methyl anthranilate), a carboxylic acid, an isocyanide, and an aldehyde.
Figure 2: Workflow for 1,4-Benzodiazepine synthesis via the Ugi reaction.
Experimental Protocol: Two-Step Synthesis of a 1,4-Benzodiazepine Scaffold
-
Ugi Reaction: To a solution of methyl anthranilate (1.0 mmol) in methanol (5 mL) is added an isocyanide (1.0 mmol), Boc-glycinal (1.0 mmol), and a carboxylic acid (1.0 mmol). The mixture is stirred at room temperature for 48 hours or irradiated in a microwave at 100 °C for 30 minutes.[4]
-
Deprotection and Cyclization: The solvent is removed under reduced pressure. The crude Ugi product is then dissolved in 1,2-dichloroethane containing 10% trifluoroacetic acid (TFA) and heated at 40 °C overnight to effect deprotection and cyclization, yielding the 1,4-benzodiazepine.[4]
Alternative 2: From 2-Aminobenzophenones
A classical and widely used method involves the condensation of a 2-aminobenzophenone with an amino acid derivative.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepin-2-one
-
A mixture of 2-amino-5-chlorobenzophenone (1.0 mmol), glycine ethyl ester hydrochloride (1.2 mmol), and pyridine (10 mL) is heated at reflux for 6 hours.
-
The pyridine is removed in vacuo, and the residue is partitioned between dichloromethane and water.
-
The organic layer is separated, washed with dilute HCl and then with water, dried over Na2SO4, and concentrated.
-
The crude product is purified by crystallization or chromatography to afford the 1,4-benzodiazepin-2-one.
Comparative Analysis of 1,4-Benzodiazepine Synthesis Methods
| Method | Starting Material | Key Features | Complexity | Diversity |
| From Methyl 2-(2-aminophenyl)acetate derivative | 2-aminophenylacetic acid derivative | Can be used for specific substitution patterns | Moderate | Moderate |
| Ugi-4CR | Methyl Anthranilate | Multicomponent, convergent, high scaffold diversity[4] | Low (one-pot potential) | High |
| From 2-Aminobenzophenone | 2-Aminobenzophenone | Classical, reliable for specific targets | High (multi-step) | Low to Moderate |
Part 3: The Synthesis of Quinolones
Quinolones are a major class of antibiotics. Their synthesis often begins with aniline derivatives, with several classical named reactions providing reliable access to the core structure.
Alternative 1: The Gould-Jacobs Reaction from Aniline
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent saponification/decarboxylation.
Experimental Protocol: Synthesis of 4-Hydroxyquinoline
-
A mixture of aniline (0.1 mol) and diethyl 2-(ethoxymethylene)malonate (0.1 mol) is heated at 100-110 °C for 2 hours.
-
The resulting ethyl anilinemethylenemalonate is added dropwise to a refluxing high-boiling solvent such as diphenyl ether or Dowtherm A.
-
The mixture is heated at ~250 °C for 30 minutes to effect cyclization.
-
After cooling, the solid product is collected by filtration, washed with petroleum ether, and then hydrolyzed with aqueous NaOH to give 4-hydroxyquinoline-3-carboxylic acid.
-
Heating the carboxylic acid above its melting point results in decarboxylation to afford 4-hydroxyquinoline.
Alternative 2: Conrad-Limpach Synthesis from Aniline
The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. At lower temperatures, a β-aminoacrylate is formed, which upon heating cyclizes to a 4-quinolone.
Experimental Protocol: Synthesis of 4-Methyl-2-hydroxyquinoline
-
Aniline (0.1 mol) and ethyl acetoacetate (0.1 mol) are mixed with a catalytic amount of acid and stirred at room temperature or slightly elevated temperatures to form the intermediate ethyl β-anilinocrotonate.[5]
-
The intermediate is then cyclized by heating in a high-boiling point solvent (e.g., mineral oil) at approximately 250 °C.[6]
-
Upon cooling, the product precipitates and can be collected by filtration.
Comparative Analysis of Quinolone Synthesis Methods
| Method | Starting Material | Key Reagents | Temperature | Key Feature |
| From Anthranilic Acid Derivative | Anthranilic acid derivative | Varies | Varies | Access to pre-functionalized quinolones |
| Gould-Jacobs Reaction | Aniline | Alkoxymethylenemalonate | High (~250 °C) | Forms 4-hydroxyquinolones |
| Conrad-Limpach Synthesis | Aniline | β-ketoester | High (~250 °C)[6] | Forms 2- or 4-quinolones depending on conditions |
Conclusion
While this compound is a competent reagent for specific synthetic transformations, the broader field of heterocyclic chemistry offers a rich tapestry of alternative starting materials and methodologies. For the synthesis of indoles, reagents like nitroarenes and o-haloanilines provide access to a wider range of substitution patterns through powerful named reactions. In the realm of benzodiazepines, the modularity of multicomponent reactions starting from methyl anthranilate allows for the rapid generation of diverse molecular scaffolds. Similarly, classical methods like the Gould-Jacobs and Conrad-Limpach reactions remain robust and reliable for the fundamental construction of the quinolone core from simple anilines.
The choice of the optimal reagent and synthetic route ultimately depends on a careful consideration of the target structure's substitution pattern, the desired scale of the reaction, and the availability and cost of starting materials. By understanding the strengths and limitations of each alternative, researchers can make more informed decisions, leading to more efficient and innovative synthetic strategies in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 4. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Positional Isomers: Ortho, Meta, and Para Aminophenylacetate
The Importance of Isomer Differentiation
The seemingly subtle shift of a functional group around a benzene ring can have profound consequences. In drug development, for instance, one positional isomer may exhibit therapeutic efficacy while another could be inactive or even toxic. This underscores the necessity for robust analytical methods to distinguish between them. Spectroscopic techniques, by probing the interaction of molecules with electromagnetic radiation, provide a powerful and non-destructive means of elucidating molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of individual atoms.
1H NMR Spectroscopy: Unraveling Proton Environments
The chemical shift, splitting pattern (multiplicity), and coupling constants of protons in a 1H NMR spectrum are highly sensitive to their position on the benzene ring relative to the amino and acetyl groups.
Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice for aminobenzoic acids due to its ability to dissolve these polar compounds and its distinct solvent peak that does not interfere with the aromatic region of interest.[1][2] A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed to achieve better signal dispersion and resolution, which is particularly important for resolving the complex splitting patterns of the aromatic protons.
Expected 1H NMR Spectral Differences:
-
Ortho-Isomer: The aromatic protons will exhibit a more complex splitting pattern due to the proximity of the two different substituents. The proton adjacent to the amino group will be significantly shielded (shifted to a lower ppm value) compared to the others.
-
Meta-Isomer: The aromatic protons will show distinct splitting patterns. The proton situated between the two functional groups will be the most deshielded (shifted to a higher ppm value). The other protons will have characteristic multiplicities based on their coupling with neighboring protons.
-
Para-Isomer: Due to the symmetry of the molecule, the 1H NMR spectrum will be the simplest of the three. The aromatic region will typically show two doublets, corresponding to the two sets of equivalent protons.
Table 1: Comparative 1H NMR Data of Aminobenzoic Acid Isomers in DMSO-d6
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ortho | H-6 | ~7.7 | dd | ~8.0, 1.6 |
| H-4 | ~7.2 | ddd | ~8.4, 7.2, 1.6 | |
| H-5 | ~6.7 | dd | ~8.4, 1.2 | |
| H-3 | ~6.5 | ddd | ~8.0, 7.2, 1.2 | |
| meta | H-2 | ~7.15 | t | ~1.8 |
| H-6 | ~7.04-7.09 | m | ||
| H-4 | ~7.04-7.09 | m | ||
| H-5 | ~6.73-6.75 | m | ||
| para | H-2, H-6 | ~7.58-7.61 | m | |
| H-3, H-5 | ~6.51-6.53 | m |
Note: The data for aminobenzoic acid isomers is compiled from various sources and serves as a predictive model for aminophenylacetate isomers.[1][2]
13C NMR Spectroscopy: Probing the Carbon Skeleton
13C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of the aromatic carbons are particularly informative for distinguishing between positional isomers.
Expected 13C NMR Spectral Differences:
-
Ortho-Isomer: The spectrum will show six distinct aromatic carbon signals. The carbon bearing the amino group (C-2) will be significantly shielded, while the carboxyl-bearing carbon (C-1) will be deshielded.
-
Meta-Isomer: Six unique aromatic carbon signals will also be present. The chemical shifts will be influenced by the meta-relationship of the substituents.
-
Para-Isomer: Due to symmetry, only four signals will be observed in the aromatic region, representing the four sets of equivalent carbons. This is a key distinguishing feature.
Table 2: Comparative 13C NMR Data of Aminobenzoic Acid Isomers in DMSO-d6
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| ortho | C-1 | ~169.1 |
| C-2 | ~152.9 | |
| C-3 | ~114.0 | |
| C-4 | ~132.2 | |
| C-5 | ~116.6 | |
| C-6 | ~131.5 | |
| meta | C-1 | ~168.3 |
| C-2 | ~114.9 | |
| C-3 | ~149.2 | |
| C-4 | ~117.1 | |
| C-5 | ~129.3 | |
| C-6 | ~118.4 | |
| para | C-1 | ~167.9 |
| C-2, C-6 | ~131.7 | |
| C-3, C-5 | ~113.0 | |
| C-4 | ~153.5 |
Note: The data for aminobenzoic acid isomers is compiled from various sources and serves as a predictive model for aminophenylacetate isomers.[1]
Figure 1: General workflow for NMR analysis of aminophenylacetate isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups.
Causality Behind Experimental Choices: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. The sample is simply brought into contact with a high-refractive-index crystal (e.g., diamond or zinc selenide), and the IR beam is directed in such a way that it interacts with the sample at the interface. This method avoids the need for grinding the sample with KBr and pressing pellets.
Expected IR Spectral Differences:
The primary differences between the IR spectra of the isomers will be in the "fingerprint region" (below 1500 cm-1), which contains complex vibrations that are unique to the overall molecular structure. The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the benzene ring.
-
Ortho-Isomer: Typically shows a strong band in the 770-735 cm-1 region for the out-of-plane C-H bending of the four adjacent aromatic hydrogens.
-
Meta-Isomer: Characterized by two bands: one in the 810-750 cm-1 region and another in the 725-680 cm-1 region.
-
Para-Isomer: A single strong band in the 860-800 cm-1 range is indicative of para-disubstitution.
The positions of other key functional group absorptions, such as the N-H stretches of the amino group (around 3400-3200 cm-1) and the C=O stretch of the ester (around 1735 cm-1), are less affected by the isomerism but may show subtle shifts.
Table 3: Characteristic IR Absorption Ranges for Aminobenzoic Acid Isomers
| Vibration | Ortho-Isomer (cm-1) | Meta-Isomer (cm-1) | Para-Isomer (cm-1) |
| N-H stretch | ~3400-3200 | ~3400-3200 | ~3400-3200 |
| C=O stretch | ~1690 | ~1700 | ~1680 |
| Aromatic C=C stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-H out-of-plane bend | ~770-735 | ~810-750 and ~725-680 | ~860-800 |
Note: Data is based on general trends for substituted benzenes and specific data for aminobenzoic acid isomers.[3][4]
Figure 2: Workflow for FTIR-ATR analysis of aminophenylacetate isomers.
UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. The position and intensity of absorption bands are influenced by the extent of conjugation in the molecule.
Causality Behind Experimental Choices: A solvent that does not absorb in the UV region of interest, such as ethanol or methanol, is chosen. The concentration of the sample is carefully controlled to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
Expected UV-Vis Spectral Differences:
The electronic transitions in substituted benzenes are sensitive to the nature and position of the substituents. Both the amino group (an electron-donating group) and the acetyl group (an electron-withdrawing group) can interact with the π-system of the benzene ring.
-
Ortho-Isomer: Steric hindrance between the adjacent amino and acetyl groups may disrupt the planarity of the molecule, leading to a decrease in conjugation and a hypsochromic (blue) shift of the absorption maximum compared to the para isomer.
-
Meta-Isomer: The electronic communication between the electron-donating and electron-withdrawing groups is less effective in the meta position. Therefore, the absorption maximum is expected to be at a shorter wavelength (hypsochromic shift) compared to the ortho and para isomers.
-
Para-Isomer: The direct conjugation between the electron-donating amino group and the electron-withdrawing acetyl group results in a significant extension of the π-system. This leads to a bathochromic (red) shift, meaning the absorption maximum will be at the longest wavelength among the three isomers.
Table 4: Expected UV-Vis Absorption Maxima (λmax) for Aminobenzoic Acid Isomers in a Polar Solvent
| Isomer | Expected λmax (nm) |
| ortho | ~310 |
| meta | ~290 |
| para | ~290-300 |
Note: The λmax values can vary depending on the solvent. The trend of para > ortho > meta is generally expected. Data for aminobenzoic acids is used as a reference.
Figure 3: Workflow for UV-Vis analysis of aminophenylacetate isomers.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common form, Electron Ionization (EI), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is often unique to the structure of the molecule.
Causality Behind Experimental Choices: EI is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive fragmentation. This is advantageous for distinguishing between isomers, as their different bond stabilities and potential for rearrangement can lead to distinct fragmentation pathways.
Expected Mass Spectral Differences:
While all three isomers will have the same molecular ion peak (corresponding to the molecular weight of aminophenylacetate), their fragmentation patterns will differ.
-
Ortho-Isomer: The proximity of the amino and acetyl groups can lead to a characteristic "ortho effect," where a specific fragmentation pathway involving the interaction of the two groups is observed. This might involve the loss of a neutral molecule, such as water or ketene, in a way that is not possible for the meta and para isomers.
-
Meta and Para-Isomers: These isomers will likely undergo more standard fragmentation pathways for substituted benzenes, such as cleavage of the ester group and fragmentation of the aromatic ring. The relative abundances of the fragment ions will differ between the meta and para isomers due to the different electronic effects of the substituent positions.
Table 5: Potential Key Fragment Ions in the EI-Mass Spectra of Aminophenylacetate Isomers
| m/z | Possible Fragment | Isomer(s) where it might be prominent |
| [M]+ | Molecular Ion | All |
| [M - OCH3]+ | Loss of methoxy radical | All |
| [M - COOCH3]+ | Loss of carbomethoxy radical | All |
| [M - H2O]+ | Loss of water (ortho effect) | ortho |
| [M - CH2CO]+ | Loss of ketene (ortho effect) | ortho |
Note: These are predicted fragmentation pathways. Actual spectra should be consulted for confirmation.
Figure 4: General workflow for EI-Mass Spectrometry analysis of aminophenylacetate isomers.
Conclusion: A Multi-faceted Approach to Isomer Identification
The differentiation of ortho, meta, and para isomers of aminophenylacetate, and by extension other substituted aromatic compounds, is readily achievable through a combination of standard spectroscopic techniques. While each method provides valuable information, a comprehensive and unambiguous identification relies on the synergistic use of multiple techniques. 1H and 13C NMR spectroscopy offer the most definitive structural information, particularly regarding the substitution pattern. IR spectroscopy provides rapid confirmation of functional groups and a characteristic fingerprint. UV-Vis spectroscopy reveals differences in electronic structure and conjugation, and mass spectrometry elucidates the molecular weight and unique fragmentation pathways. By understanding the principles behind each technique and the expected spectral differences, researchers can confidently characterize these and other positional isomers, ensuring the integrity and success of their scientific endeavors.
References
A Senior Application Scientist's Guide to Starting Material Selection: A Cost-Effectiveness Analysis of Methyl 2-(2-aminophenyl)acetate hydrochloride in Drug Discovery
Introduction: The Strategic Importance of Starting Material Selection
In the landscape of pharmaceutical research and development, the journey from a promising molecular scaffold to a viable drug candidate is paved with critical decisions. Among the most impactful of these is the selection of a key starting material (KSM). This choice reverberates through the entire development lifecycle, influencing process complexity, scalability, safety, and, most critically, the overall cost-effectiveness of the synthesis.[1][2] The pressure to develop innovative therapies while shortening timelines and minimizing costs has placed an intense focus on optimizing synthetic routes from their very inception.[2]
This guide provides an in-depth comparative analysis of Methyl 2-(2-aminophenyl)acetate hydrochloride (CAS: 49851-36-7), a versatile building block for nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry.[3][4] Its structure is primed for the synthesis of valuable scaffolds such as indoles and oxindoles, core components of numerous natural products and approved drugs.[5][6]
We will objectively compare a synthetic strategy employing this reagent against two established alternatives for constructing a representative indole-2-acetic acid derivative. Our analysis will extend beyond simple reagent costs to encompass yield, process complexity, scalability, and safety considerations, providing researchers and drug development professionals with a data-driven framework for making informed decisions.
Chemical Profile: this compound
-
IUPAC Name: methyl 2-(2-aminophenyl)acetate;hydrochloride[7]
-
Molecular Formula: C₉H₁₂ClNO₂[8]
-
Structure:

-
Significance: This molecule contains a primary aromatic amine ortho to an acetate ester group. This arrangement is a classic precursor for intramolecular cyclization reactions to form five-membered heterocyclic rings, making it a valuable starting point for indole and oxindole cores. The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base.
Comparative Synthetic Routes to an Indole-3-Acetic Acid Scaffold
To ground our analysis, we will compare three distinct synthetic pathways to a common drug discovery intermediate, Methyl Indole-3-acetate. This scaffold is a foundational element in various biologically active molecules.
Route A: Reductive Cyclization Strategy from a Nitro-Precursor
This route represents a common industrial approach where a precursor to our title compound, Methyl 2-(2-nitrophenyl)acetate, is used. The final step involves a reduction of the nitro group followed by in-situ cyclization, a pathway for which Methyl 2-(2-aminophenyl)acetate is the key intermediate.
Workflow:
Caption: Workflow for Route A, a reductive cyclization approach.
Causality: This strategy is powerful because the reduction of an aromatic nitro group is often high-yielding and clean.[6] The resulting amine is immediately positioned to attack the adjacent ester carbonyl, leading to a spontaneous cyclization. This avoids the need to isolate the potentially sensitive aminophenylacetate intermediate, streamlining the process.
Route B: The Classic Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis remains one of the most widely used methods for preparing indoles.[5][6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a ketone or aldehyde.
Workflow:
Caption: Workflow for Route B, the classic Fischer Indole Synthesis.
Causality: The primary advantage of the Fischer synthesis is its use of readily available and often inexpensive starting materials.[9] However, the reaction often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. The choice of acid catalyst is critical and can significantly impact the yield and side-product profile.[5]
Route C: Modern Palladium-Catalyzed Annulation
Modern synthetic organic chemistry offers powerful transition-metal-catalyzed methods for constructing heterocyclic rings. Palladium-catalyzed reactions, such as the Larock indole synthesis, provide a versatile and often milder alternative to classical methods.
Workflow:
Caption: Workflow for Route C, a modern Pd-catalyzed approach.
Causality: The strength of this approach lies in its high functional group tolerance and often milder reaction conditions compared to the Fischer synthesis.[10][11] It allows for the construction of highly substituted indoles that may be difficult to access via other methods. The primary drawback is the cost and potential toxicity of the palladium catalyst and specialized ligands, which may require removal to ppm levels in the final active pharmaceutical ingredient (API).[9]
Cost-Effectiveness and Process Comparison
A holistic cost-effectiveness analysis must balance raw material costs with process efficiency, safety, and scalability.[1]
Caption: Logic diagram for selecting a cost-effective synthetic route.
| Parameter | Route A (via Reductive Cyclization) | Route B (Fischer Indole Synthesis) | Route C (Pd-Catalyzed Annulation) |
| Key Starting Material Cost | Moderate to High (Specialized intermediate) | Low (Commodity chemicals) | High (Halogenated aniline, catalyst, ligand) |
| Number of Steps (to indole) | 1-2 steps | 2 steps (often one-pot) | 1 step |
| Typical Yield | High (80-95%) | Moderate to High (60-85%) | High (75-95%) |
| Reaction Conditions | Mild to Moderate (Catalytic hydrogenation or moderate temp reduction) | Harsh (Strong acids, high temperatures) | Mild (Low to moderate temperatures) |
| Substrate Scope | Good; depends on nitro-precursor availability | Broad, but limited by acid-sensitive groups | Excellent; high functional group tolerance |
| Purification Method | Often crystallization | Often requires chromatography | Often requires chromatography to remove catalyst |
| Scalability | Excellent; common industrial process | Good, but thermal control can be an issue | Moderate; catalyst cost and removal are major hurdles |
| Safety/Environmental | H₂ gas (flammable); some reducing agents are hazardous | Corrosive acids; potentially toxic hydrazines | Expensive/toxic heavy metal catalyst; specialized ligands |
| Cost-Effectiveness Driver | High yield and process simplicity | Low raw material cost | High value for complex targets; atom economy |
Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Protocol 1: Synthesis of Methyl Oxindole-3-acetate (via Route A logic)
This protocol illustrates the reductive cyclization concept.
-
Setup: To a 250 mL flask, add Methyl 2-(2-nitrophenyl)acetate (5.0 g, 23.9 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.25 g, 5 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Isolation: The filtrate contains the cyclized product, which often precipitates upon concentration. Concentrate the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol or purified by silica gel chromatography if necessary.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Protocol 2: Synthesis of Methyl Indole-3-acetate (Route B)
This protocol is adapted from established Fischer indole synthesis procedures.[12]
-
Hydrazone Formation: In a 250 mL round-bottom flask, combine phenylhydrazine (5.4 g, 50 mmol) and methyl levulinate (6.5 g, 50 mmol) in ethanol (50 mL). Add a few drops of glacial acetic acid. Stir the mixture at room temperature for 1 hour. The hydrazone may precipitate.
-
Cyclization Setup: To a separate 500 mL flask, add polyphosphoric acid (PPA) (100 g) and heat to 80-90°C with mechanical stirring.
-
Reaction: Add the hydrazone mixture from step 1 to the hot PPA in portions over 30 minutes. A temperature increase will be observed. After the addition is complete, continue stirring at 90°C for 1 hour.
-
Workup: Allow the mixture to cool to approximately 60°C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Strategic Recommendations
The cost-effectiveness of using This compound , or its synthetic precursors like Methyl 2-(2-nitrophenyl)acetate, is highly context-dependent.
-
For Large-Scale, Process-Oriented Synthesis: The reductive cyclization strategy (Route A ) stands out. While the initial starting material may be more expensive than commodity chemicals, the high yields, operational simplicity, and ease of purification often lead to a lower overall cost per kilogram at scale. This route is a workhorse in industrial settings for its reliability and robustness.
-
For Early-Stage Discovery and Analogue Synthesis: The Fischer Indole Synthesis (Route B ) offers unparalleled flexibility and low upfront material cost. It is an excellent choice for exploring structure-activity relationships when a wide variety of ketone/aldehyde building blocks are available. However, researchers must be prepared to invest time in optimizing reaction conditions and performing chromatographic purification.
-
For Complex, Highly Functionalized Targets: Modern palladium-catalyzed methods (Route C ) are indispensable when constructing molecules with sensitive functional groups that would not survive harsher classical conditions. The high cost of the catalyst is justified by the high value of the target molecule and the enabling power of the methodology.
Ultimately, the choice is not about a single "best" route but about aligning the synthetic strategy with the project's goals. For projects where This compound is a viable intermediate, its potential to streamline the synthesis through a high-yielding, robust cyclization makes it a highly cost-effective option, particularly as a project matures from discovery towards development.
References
- 1. sigarra.up.pt [sigarra.up.pt]
- 2. A quick, cost-effective process for large-scale compound synthesis for a leading pharma company - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Methyl 2-(2-aminophenyl)acetate | 35613-44-6 | FM140568 [biosynth.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 49851-36-7 | this compound - Synblock [synblock.com]
- 9. researchgate.net [researchgate.net]
- 10. Indole synthesis [organic-chemistry.org]
- 11. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling Methyl 2-(2-aminophenyl)acetate Hydrochloride
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides essential, immediate, and actionable intelligence for the safe handling of Methyl 2-(2-aminophenyl)acetate hydrochloride (CAS RN: 49851-36-7). Moving beyond a simple checklist, we will delve into the rationale behind each safety protocol, ensuring a deep, applicable understanding of risk mitigation in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a compound that demands respect. A thorough understanding of its hazard profile is the first step in building a self-validating system of safety.
Primary Hazards:
-
Acute Toxicity: This compound is harmful if swallowed or inhaled.[1]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]
A critical aspect of your risk assessment is to consider not just the intrinsic properties of the chemical but also the nature of the procedure you are performing. Are you weighing a small quantity in a well-ventilated enclosure, or are you performing a large-scale reaction with the potential for aerosolization? The answer will dictate the necessary level of personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure reduction, PPE is crucial for safeguarding against residual risks. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation. Gloves must be inspected before use and proper removal techniques employed to avoid contaminating bare hands.[3] |
| Eyes/Face | Government-approved safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Respiratory | A government-approved respirator is necessary when engineering controls are insufficient or during emergency situations. | Prevents the inhalation of harmful dust or aerosols. The type of respirator will depend on the specific work conditions and exposure levels.[3] |
| Body | A lab coat or other protective clothing. Protective boots may be necessary depending on the scale of work. | Protects skin and personal clothing from contamination.[3] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a standardized, step-by-step protocol is essential for minimizing risk. The following workflow is designed to be a self-validating system, ensuring safety at every stage.
Preparation and Planning:
-
Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound.[3][4][5]
-
Designate a Work Area: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Assemble all Necessary PPE: Ensure all required PPE is readily available and in good condition.
-
Locate Emergency Equipment: Be aware of the location and proper operation of safety showers and eyewash stations.[2]
Handling and Use:
-
Don Appropriate PPE: Follow the PPE selection workflow outlined in the diagram below.
-
Weighing and Transfer:
-
Perform all weighing and transfers within a fume hood or other ventilated enclosure to minimize dust inhalation.
-
Use non-sparking tools if the material is being used in a flammable solvent.[4]
-
-
During the Reaction:
-
Keep the reaction vessel closed to the extent possible.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
-
Post-Handling:
PPE Selection Workflow
Caption: PPE Selection Workflow for Handling this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Immediately call a poison center or doctor.[3][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Spills: Evacuate the area. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, follow your institution's emergency spill response procedures. Do not let the product enter drains.[3][6]
Storage and Disposal: A Lifecycle Approach to Safety
Proper storage and disposal are integral to a comprehensive safety plan.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Keep away from incompatible materials such as acids and bases.[4]
-
Store in a locked-up area accessible only to authorized personnel.[3][5]
Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][4]
-
Waste materials should be treated as hazardous. Do not dispose of them with regular laboratory trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
